molecular formula C8H6ClFO2 B3042168 4-Fluoro-2-methoxybenzoyl chloride CAS No. 5213-17-2

4-Fluoro-2-methoxybenzoyl chloride

Cat. No.: B3042168
CAS No.: 5213-17-2
M. Wt: 188.58 g/mol
InChI Key: KOHPYCKBINGPFW-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzoyl chloride (CAS 5213-17-2) is a versatile benzoyl chloride derivative valued in organic synthesis and pharmaceutical development. The compound features both a methoxy group (-OCH₃) and a fluorine atom on the benzene ring, which can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry . Its highly reactive acyl chloride group makes it an essential intermediate for forming amide and ester bonds, crucial for constructing complex molecules . This compound is primarily used in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and as a building block in pesticide and dye intermediates . It is available in high purity, often exceeding 99%, and is analyzed by techniques such as HPLC, GC-MS, NMR, and FTIR to ensure quality and consistency for research applications . As a reagent, it is typically employed in nucleophilic acyl substitution reactions. Proper handling is essential; it is a corrosive material with hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPYCKBINGPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298125
Record name 4-Fluoro-2-methoxybenzoyl chloride
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Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5213-17-2
Record name 4-Fluoro-2-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5213-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxybenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-2-methoxybenzoyl chloride synthesis from 4-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methoxybenzoyl chloride (CAS: 106428-12-8) is a critical electrophilic intermediate employed in the synthesis of benzamide-based pharmacophores, particularly in the development of serotonin receptor ligands (e.g., 5-HT4 agonists) and radioligands for PET imaging.

This guide details the conversion of 4-fluoro-2-methoxybenzoic acid to its corresponding acid chloride. The transformation requires rigorous moisture control due to the high susceptibility of the benzoyl chloride moiety to hydrolysis. We present two validated methodologies:

  • Method A (Thionyl Chloride): The industrial standard for scalability and cost-efficiency.

  • Method B (Oxalyl Chloride): The medicinal chemistry standard for mild conditions and high purity.

Part 1: Chemical Strategy & Mechanism[1]

Reaction Thermodynamics & Kinetics

The conversion of a carboxylic acid to an acid chloride is an entropy-driven nucleophilic acyl substitution. The reaction is driven to completion by the irreversible evolution of gaseous byproducts (SO₂/HCl for Method A; CO/CO₂/HCl for Method B).

Key Structural Considerations:

  • Electronic Effects: The 2-methoxy group (electron-donating by resonance) slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing the initial nucleophilic attack.

  • Steric Effects: The ortho-methoxy substituent introduces steric bulk, necessitating the use of a nucleophilic catalyst (DMF) to generate a reactive Vilsmeier-Haack-type intermediate.

Mechanistic Pathway (DMF Catalysis)

The use of N,N-Dimethylformamide (DMF) as a catalyst is mandatory for efficient conversion of electron-rich benzoic acids. DMF reacts with the chlorinating agent to form the active chloroiminium species, which activates the carboxylic acid.

G cluster_0 Catalytic Activation Cycle DMF DMF (Catalyst) Vilsmeier Chloroiminium Intermediate (Active Species) DMF->Vilsmeier + Agent - Gases Agent Chlorinating Agent (SOCl2 or (COCl)2) Activated Activated Acyl Intermediate Vilsmeier->Activated + Acid - HCl Acid 4-Fluoro-2-methoxy- benzoic acid Product 4-Fluoro-2-methoxy- benzoyl chloride Activated->Product + Cl- Product->DMF Regeneration

Figure 1: Catalytic cycle showing the activation of the chlorinating agent by DMF to overcome the electronic deactivation from the methoxy group.

Part 2: Experimental Protocols

Reagent Comparison
ParameterMethod A: Thionyl Chloride (SOCl₂)Method B: Oxalyl Chloride ((COCl)₂)
Primary Use Large-scale / Process ChemistrySmall-scale / Med Chem
Temperature Reflux (70–80°C)0°C to Room Temperature
Byproducts SO₂ (g), HCl (g)CO (g), CO₂ (g), HCl (g)
Purification Distillation or Azeotropic removalEvaporation (Volatile byproducts)
Risk High thermal load; difficult to remove trace SO₂Toxic CO evolution; milder thermal profile
Method A: Thionyl Chloride Protocol (Scale-Up Preferred)

Recommended for >10g batches where cost is a driver.

Materials:

  • 4-Fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (1.5 – 2.0 equiv)

  • DMF (0.05 equiv)

  • Solvent: Toluene (anhydrous) or Neat (if liquid handling allows)

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂ or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂.

  • Charging: Charge the flask with 4-fluoro-2-methoxybenzoic acid and anhydrous toluene (5 mL/g of acid).

  • Activation: Add catalytic DMF (5 mol%).

  • Addition: Add thionyl chloride dropwise via an addition funnel at room temperature. Caution: Gas evolution will occur.

  • Reaction: Heat the mixture to reflux (approx. 80–110°C depending on solvent) for 2–3 hours. The solution should become homogeneous.

  • Monitoring: Monitor by quenching a defined aliquot with methanol and analyzing the methyl ester via HPLC or TLC (Acid chloride is too unstable for direct analysis).

  • Workup: Once complete, cool to 50°C. Apply vacuum to remove excess thionyl chloride and toluene.

  • Chasing: Add fresh toluene and re-evaporate (2x) to azeotropically remove trace SOCl₂ and HCl.

  • Isolation: The residue is the crude acid chloride (typically a low-melting solid or viscous oil). Use immediately or store under inert atmosphere at -20°C.

Method B: Oxalyl Chloride Protocol (High Purity)

Recommended for <10g batches or when high purity is required without distillation.

Materials:

  • 4-Fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 – 1.5 equiv)

  • DMF (0.01 – 0.05 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N₂ flow. Add 4-fluoro-2-methoxybenzoic acid and anhydrous DCM (10 mL/g).

  • Catalyst: Add catalytic DMF (1-2 drops).

  • Addition: Cool the suspension to 0°C in an ice bath. Add oxalyl chloride dropwise via syringe. Caution: Vigorous gas evolution (CO/CO₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension will dissolve as the acid converts to the soluble acid chloride.

  • Workup: Concentrate the reaction mixture in vacuo on a rotary evaporator (bath temp < 30°C).

  • Purification: Redissolve the residue in dry DCM and re-evaporate (2x) to ensure removal of excess oxalyl chloride.

  • Result: Quantitative yield of high-purity acid chloride.

Part 3: Process Workflow & Safety

Operational Workflow

Workflow Start Start: 4-Fluoro-2-methoxybenzoic acid Dry Drying: Vacuum/P2O5 (Critical Step) Start->Dry Choice Select Reagent Dry->Choice SOCl2 Method A: SOCl2 + Toluene Reflux (80°C) Choice->SOCl2 Scale > 10g Oxalyl Method B: (COCl)2 + DCM 0°C -> RT Choice->Oxalyl High Purity / Lab Scale Monitor In-Process Control: Quench w/ MeOH -> HPLC SOCl2->Monitor Oxalyl->Monitor Workup Evaporation under reduced pressure (Remove volatiles) Monitor->Workup Chase Azeotropic Chase (Toluene or DCM) Workup->Chase Storage Product: Acid Chloride Store @ -20°C under Ar Chase->Storage

Figure 2: Operational workflow emphasizing the critical drying step and inert handling.

Safety & Risk Assessment
  • Corrosivity: Acid chlorides react violently with water to generate HCl gas. All glassware must be dry.

  • Toxic Gases:

    • SO₂: Severe respiratory irritant.

    • CO: Odorless, silent killer (Method B). Must be performed in a high-efficiency fume hood.

  • Chemical Burns: Both thionyl and oxalyl chloride cause severe skin burns. Double-gloving (Nitrile/Laminate) is recommended.

Part 4: Quality Control & Troubleshooting

Characterization Data (Expected)

Since the acid chloride is unstable, it is often characterized by its immediate derivative (methyl ester) or by IR/NMR in anhydrous solvents (CDCl₃).

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad carboxylic acid proton (~11-13 ppm). The aromatic protons will shift slightly downfield due to the increased electron-withdrawing nature of -COCl vs -COOH.

    • Diagnostic: Methoxy group singlet at ~3.9 ppm.[1]

  • IR Spectroscopy:

    • Shift of Carbonyl (C=O) stretch: Carboxylic acid (~1680-1700 cm⁻¹)

      
       Acid Chloride (~1770-1785 cm⁻¹).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reaction Inactive catalyst or wet solventAdd fresh DMF; ensure solvent is distilled/anhydrous.
Solid Precipitate Product crystallization or impurityThe acid chloride may be solid.[2] If it dissolves upon warming, it is likely product. If not, it may be unreacted acid (add more reagent).
Low Yield Hydrolysis during workupEnsure all glassware is flame-dried. Use Schlenk lines for evaporation.
Dark Color Polymerization or decompositionAvoid excessive heating (>110°C) in Method A. Switch to Method B.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Patent CN103450013A. Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.[3] (Demonstrates the SOCl₂/DMF protocol for fluoro-methoxybenzoic acid analogs).

  • Patent CN104098464A. Preparation method for 4-fluorobenzoyl chloride. (Provides industrial conditions for fluorinated benzoyl chlorides).[4]

  • Master Organic Chemistry. Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides.

  • ChemicalBook. 4-Methoxybenzoyl chloride Synthesis and Properties. (General properties and handling for methoxy-substituted benzoyl chlorides).

Sources

physicochemical properties of 4-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methoxybenzoyl chloride

Introduction

4-Fluoro-2-methoxybenzoyl chloride (CAS No: 5213-17-2) is a substituted aromatic acyl chloride, a class of organic compounds that serve as crucial building blocks in synthetic chemistry. Its structural architecture, featuring a reactive benzoyl chloride moiety functionalized with both a fluorine atom and a methoxy group, makes it a valuable reagent, particularly in the fields of pharmaceutical and agrochemical development. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating methoxy group, along with their positions on the aromatic ring, significantly influences the molecule's reactivity and the properties of its derivatives.

In drug discovery, the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate solubility and serve as a key interaction point with biological targets.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 4-Fluoro-2-methoxybenzoyl chloride, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Structure

The unique arrangement of functional groups in 4-Fluoro-2-methoxybenzoyl chloride dictates its chemical behavior. The acyl chloride group is a highly reactive electrophilic center, primed for nucleophilic attack. The ortho-methoxy and para-fluoro substituents create a specific electronic and steric environment around the aromatic ring.

  • Molecular Formula: C₈H₆ClFO₂

  • Molecular Weight: 188.59 g/mol

  • CAS Number: 5213-17-2

  • IUPAC Name: 4-Fluoro-2-methoxybenzoyl chloride

  • InChI Key: KOHPYCKBINGPFW-UHFFFAOYSA-N

Caption: Molecular Structure of 4-Fluoro-2-methoxybenzoyl chloride.

Physicochemical Properties

The physical and chemical properties of a reagent are paramount for its effective use in synthesis, dictating storage, handling, and reaction conditions.

PropertyValueSource(s)
Appearance Dark yellow liquid[2]
Purity Typically ≥97%
Storage Temperature 2-8°C
Solubility Soluble in organic solvents like ether and chloroform; reacts with water.[3]
Stability Moisture-sensitive. Stable under recommended storage conditions (cool, dry, under inert gas).[4]

Reactivity and Stability Insights:

4-Fluoro-2-methoxybenzoyl chloride's high reactivity stems from the acyl chloride functional group. The carbon atom of the carbonyl is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.

The compound is highly sensitive to moisture.[2] It readily hydrolyzes in the presence of water, including atmospheric moisture, to form the corresponding carboxylic acid (4-fluoro-2-methoxybenzoic acid) and corrosive hydrochloric acid gas.[5] This reactivity necessitates storage in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and handling with anhydrous techniques.[2][3]

Spectroscopic and Analytical Characterization

While specific spectral data should be obtained from the certificate of analysis for a given lot, the structure of 4-Fluoro-2-methoxybenzoyl chloride allows for the prediction of key spectroscopic features essential for its identification and quality control.

  • ¹H NMR: The spectrum would show a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The aromatic region would display three distinct proton signals, with coupling patterns dictated by their positions relative to each other and the fluorine atom.

  • ¹³C NMR: The spectrum will feature a characteristic carbonyl carbon signal for the acyl chloride around 165-170 ppm. Additional signals will correspond to the eight unique carbon atoms in the structure, including the methoxy carbon and the six aromatic carbons (with C-F coupling visible).

  • ¹⁹F NMR: A singlet is expected, as there are no adjacent protons or other fluorine atoms to cause splitting. This provides a clear diagnostic signal for the presence and purity of the fluorinated compound.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1750-1800 cm⁻¹ is the most prominent feature, characteristic of the C=O stretch in an acyl chloride. Additional bands corresponding to C-O, C-F, and aromatic C-H stretches would also be present.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 188, along with a characteristic M+2 peak at m/z 190 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[6] A prominent fragment would be the loss of the chlorine atom (M-35) to form the acylium ion at m/z 153.

Synthesis and Purification

The most common and direct laboratory-scale synthesis of 4-Fluoro-2-methoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid.

Principle: 4-Fluoro-2-methoxybenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid hydroxyl group into a chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction with thionyl chloride via the formation of a Vilsmeier intermediate.

start Start: 4-Fluoro-2- methoxybenzoic Acid reagents Add Thionyl Chloride (SOCl₂) & Catalytic DMF start->reagents reaction Reflux under Anhydrous Conditions (e.g., in Toluene) reagents->reaction workup Remove Excess SOCl₂ & Solvent via Distillation or Rotary Evaporation reaction->workup purification Purify via Vacuum Distillation workup->purification product Final Product: 4-Fluoro-2-methoxybenzoyl chloride purification->product

Caption: General workflow for the synthesis of 4-Fluoro-2-methoxybenzoyl chloride.

Detailed Experimental Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts). Ensure all glassware is oven-dried to remove moisture.

  • Charging Reagents: To the flask, add 4-fluoro-2-methoxybenzoic acid (1.0 eq). Add an anhydrous solvent such as toluene or operate neat.

  • Reaction: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise. Add a catalytic amount of DMF (1-2 drops).

  • Heating: Heat the reaction mixture to reflux (typically 70-80°C) and stir until the reaction is complete (monitor by TLC or the cessation of gas evolution). The reaction duration is typically 1-3 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure 4-Fluoro-2-methoxybenzoyl chloride as a dark yellow liquid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent the hydrolysis of both the thionyl chloride reagent and the acyl chloride product.

  • Excess Thionyl Chloride: Used to ensure the complete conversion of the carboxylic acid and to act as a solvent. It is easily removed due to its low boiling point (76°C).

  • DMF Catalyst: Accelerates the reaction by forming a highly reactive electrophilic intermediate, allowing the reaction to proceed under milder conditions.

  • Vacuum Distillation: The preferred method for purifying liquid acyl chlorides, as it allows for distillation at a lower temperature, minimizing thermal decomposition.

Reactivity and Applications in Drug Development

The primary utility of 4-Fluoro-2-methoxybenzoyl chloride is as a potent acylating agent for introducing the 4-fluoro-2-methoxybenzoyl moiety into molecules. This is a cornerstone of medicinal chemistry for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

Core Reaction: Nucleophilic Acyl Substitution

The compound readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions are typically rapid and high-yielding.

reactant1 4-Fluoro-2-methoxybenzoyl chloride product Acylated Product (Amide, Ester, etc.) reactant1->product + reactant2 Nucleophile (R-NH₂, R-OH, etc.) reactant2->product + byproduct HCl product->byproduct generates

Caption: General acylation reaction using 4-Fluoro-2-methoxybenzoyl chloride.

Strategic Importance in Drug Design:

  • Amide Bond Formation: The reaction with primary or secondary amines is one of the most fundamental reactions in drug synthesis, creating the stable amide linkage present in countless pharmaceutical agents. A non-nucleophilic base (e.g., triethylamine or pyridine) is often added to scavenge the HCl byproduct.

  • Ester Synthesis: Reaction with alcohols yields esters, which can be used as prodrugs to improve the bioavailability of a parent molecule.

  • Building Block: It serves as a key intermediate in the synthesis of more complex heterocyclic systems and potential anti-cancer agents like stilbene and dihydrostilbene derivatives.[3][4]

Safety, Handling, and Storage

Due to its reactivity and corrosive nature, strict safety protocols must be followed when handling 4-Fluoro-2-methoxybenzoyl chloride.

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[2]

  • Lachrymator: The vapors are irritating to the eyes and mucous membranes, causing tearing.[2]

  • Moisture Reactive: Reacts with water to produce toxic and corrosive hydrogen chloride gas.[5]

  • Combustible: It is a combustible liquid.[2]

Handling and Personal Protective Equipment (PPE):

  • Always handle in a well-ventilated chemical fume hood.[2]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2]

  • Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[2][3]

  • Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[4][5]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

4-Fluoro-2-methoxybenzoyl chloride is a highly valuable yet reactive chemical intermediate. Its utility in organic synthesis, particularly for the development of new pharmaceutical candidates, is significant. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective application in a research and development setting. By leveraging its unique structural features, scientists can continue to build novel molecules with enhanced biological properties.

References

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

  • Loba Chemie. (2017, February 13). 4-FLUOROBENZOYL CHLORIDE MSDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Fluoro-4-methoxybenzoyl chloride.
  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • PubChem. (n.d.). 4-Methoxy-benzoyl fluoride. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-4-methoxybenzoyl chloride (C8H6ClFO2). Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Applications of 4-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, mechanistic behavior, and application of 4-Fluoro-2-methoxybenzoyl chloride. It is structured to support medicinal chemists and process scientists in optimizing acylation reactions and designing metabolically stable pharmacophores.

Executive Summary

4-Fluoro-2-methoxybenzoyl chloride (CAS: 5213-17-2) is a specialized acylating agent used primarily to install the 4-fluoro-2-methoxybenzamide pharmacophore. This moiety is a "privileged structure" in medicinal chemistry, widely utilized in dopamine D2 antagonists, serotonin 5-HT4 agonists, and radioligands.

Its utility stems from two synergistic molecular features:

  • Conformational Locking: The ortho-methoxy group induces a specific conformation via steric pressure and intramolecular hydrogen bonding (in resulting amides), pre-organizing the molecule for receptor binding.

  • Metabolic Blocking: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the most metabolically vulnerable position of the aromatic ring, extending half-life (

    
    ) without significantly altering steric bulk compared to hydrogen.
    

Part 1: Electronic & Steric Architecture

The "Ortho Effect" and Carbonyl Electrophilicity

Unlike unsubstituted benzoyl chloride, the reactivity of 4-Fluoro-2-methoxybenzoyl chloride is heavily modulated by the substituent at the 2-position (ortho).

  • Steric Shielding: The bulky methoxy group (-OCH

    
    ) at the ortho position creates steric hindrance around the carbonyl carbon. This restricts the angle of approach for incoming nucleophiles (trajectory 
    
    
    
    107° Bürgi-Dunitz angle), making the reagent less reactive towards hydrolysis and nucleophilic attack than benzoyl chloride. This provides a practical advantage: it is easier to handle and less prone to rapid degradation in ambient moisture.
  • Electronic Deactivation: The methoxy group is a strong

    
    -donor (+M effect). Through resonance, it donates electron density into the ring and, to a lesser extent, the carbonyl system, reducing the electrophilicity of the acyl carbon.
    
The 4-Fluoro Substituent

The fluorine atom at the para position exerts dual effects:

  • Inductive Withdrawal (-I): Increases the acidity of the ring system.

  • Resonance Donation (+R): Weakly donates into the ring.

  • Net Effect: The electronic influence of the 4-F group on the acyl chloride reactivity is minor compared to the dominant steric/electronic effects of the 2-OMe group. Its primary role is biological (metabolic stability) rather than synthetic reactivity.

Part 2: Reactivity Profile & Mechanism

The core reaction pathway is Nucleophilic Acyl Substitution (


) . The reaction proceeds via a tetrahedral intermediate, which collapses to expel the chloride leaving group.
Mechanism Visualization

The following diagram illustrates the nucleophilic attack by a primary amine, highlighting the steric influence of the ortho-methoxy group.

ReactionMechanism Start 4-Fluoro-2-methoxybenzoyl Chloride TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (Slowed by 2-OMe steric bulk) Nuc Nucleophile (R-NH2) Nuc->TS Product Benzamide Product TS->Product Elimination of Cl- Byproduct HCl TS->Byproduct

Caption: Mechanism of aminolysis. The ortho-methoxy group sterically hinders the initial nucleophilic attack, requiring optimized conditions (base/catalyst).

Key Reaction Classes
Reaction TypeNucleophileConditionsProductNotes
Aminolysis Primary/Secondary AminesDCM or THF, Et

N or DIPEA, 0°C to RT
Benzamides Primary Application. Used to synthesize D2/5-HT ligands. High yields (>85%).[1][2]
Esterification Alcohols / PhenolsPyridine or DMAP (cat.), DCMBenzoate Esters Slower than aminolysis. DMAP catalysis often required due to steric hindrance.
Hydrolysis WaterAqueous base (NaOH/KOH)Benzoic Acid Violent reaction if neat; slow degradation in moist air.
Friedel-Crafts AromaticsAlCl

, Lewis Acid
Aryl Ketones Used to build diaryl ketone scaffolds.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-methoxybenzamides (Aminolysis)

Context: This is the standard procedure for coupling this acid chloride to an amine scaffold (e.g., a piperidine or aniline derivative).

Reagents:

  • 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv)

  • Amine substrate (1.0 - 1.1 equiv)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate and base (Et

    
    N) in anhydrous DCM under an inert atmosphere (N
    
    
    
    or Ar). Cool the solution to 0°C using an ice bath.
  • Addition: Dissolve 4-Fluoro-2-methoxybenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Expert Insight: Dropwise addition is critical to control the exotherm and prevent double-acylation or side reactions, despite the steric protection.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the amine via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash the combined organic layers with 1N HCl (to remove unreacted amine/base), followed by brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via recrystallization (EtOH/Hexane) or flash column chromatography.
    
Protocol B: Handling & Stability Checks

Due to the ortho-methoxy group, this reagent is more stable than benzoyl chloride but still susceptible to hydrolysis.

  • QC Check: Before use, run a quick IR spectrum.

    • Valid: Sharp Carbonyl stretch at ~1770–1780 cm

      
       (Acid Chloride).
      
    • Degraded: Broad peak at ~1680–1700 cm

      
       (Carboxylic Acid) or ~1800/1750 cm
      
      
      
      (Anhydride formation).
  • Quenching Spills: Treat spills with dilute ammonia or sodium carbonate solution. Do not add water directly to a large neat spill to avoid HCl gas evolution.

Part 4: Applications in Drug Discovery[3]

The "Conformational Lock" in Benzamides

In drug design, the 4-fluoro-2-methoxybenzamide motif is often superior to the simple benzamide.

  • Mechanism: The amide proton (NH) forms an intramolecular hydrogen bond with the oxygen of the ortho-methoxy group (S(6) ring motif).

  • Result: This locks the amide bond and the phenyl ring into a coplanar arrangement. This pre-organization reduces the entropic penalty of binding to receptors (e.g., Dopamine D2, 5-HT4), significantly improving affinity (often by 10–100 fold).

Radioligand Synthesis Workflow

This reagent is frequently used as a precursor for


F-labeled radiotracers or as a "cold standard" for validating radiochemistry.

SynthesisWorkflow Precursor 4-Fluoro-2-methoxybenzoic Acid Activation Activation (SOCl2 or (COCl)2) Precursor->Activation Reagent 4-Fluoro-2-methoxybenzoyl Chloride Activation->Reagent Coupling Coupling (Amine + Base) Reagent->Coupling Target Bioactive Benzamide (e.g., D2/5-HT Ligand) Coupling->Target Formation of Conformationally Locked Amide

Caption: Synthetic workflow for generating bioactive benzamides from the acid precursor.

References

  • BenchChem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. (2025).[1][3][4][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Isomer reference).

  • Saeed, A., et al. 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E (2009).

  • Bhattarai, P., et al. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[4] Journal of Medicinal Chemistry (2026).[6]

  • World Intellectual Property Organization. WO2025181261A1: Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation. (2025).[1][3][4][5]

Sources

Technical Whitepaper: Procurement, Handling, and Synthetic Applications of 4-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 4-Fluoro-2-methoxybenzoyl chloride (CAS: 5213-17-2)

Executive Summary & Structural Causality

In modern drug discovery and agrochemical development, the precise decoration of aromatic rings is paramount for tuning pharmacokinetics and target binding affinity. 4-Fluoro-2-methoxybenzoyl chloride (Molecular Formula: C8H6ClFO2; MW: 188.59 g/mol ) serves as a highly versatile electrophilic building block.

As a Senior Application Scientist, I approach this reagent not just as a commodity chemical, but as a finely tuned reactive system. The chemical behavior of this acyl chloride is governed by a distinct "push-pull" electronic environment:

  • The 4-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • The 2-Methoxy Substituent: Provides electron donation via resonance (+M), which partially stabilizes the ground state. More importantly, its ortho positioning introduces steric shielding around the carbonyl center. This steric hindrance is strategically useful for preventing unwanted side reactions (such as over-acylation) and dictates the trajectory of incoming nucleophiles during amidation or esterification[1].

Commercial Availability & Supply Chain Dynamics

When sourcing acyl chlorides for scale-up or sensitive structure-activity relationship (SAR) studies, reagent purity and supply chain reliability are critical. Impurities such as the hydrolyzed free acid (4-fluoro-2-methoxybenzoic acid) can severely depress reaction yields and complicate purification.

Key Commercial Suppliers

The following table synthesizes current commercial availability, emphasizing the necessary storage conditions to maintain reagent integrity.

SupplierCAS NumberStated PurityStorage RequirementsReference
Sigma-Aldrich (AA Blocks) 5213-17-297%2–8°C, Moisture-free
BLD Pharm 5213-17-2>95%2–8°C, Inert atmosphere[2]
ABCR Gute Chemie 5213-17-297%Cool, dry place[3]
CymitQuimica (Apollo Sci.) 5213-17-2Standard2–8°C, Argon/Nitrogen[4]
Procurement & Handling Workflow

Because acyl chlorides react aggressively with ambient humidity to form HCl gas and the corresponding carboxylic acid, a self-validating handling protocol is mandatory.

ProcurementWorkflow S1 Procurement & Receipt (Verify COA, Purity >97%) S2 Cold Storage (2-8°C, Sealed under Argon) S1->S2 Immediate Transfer S3 Equilibration (Warm to RT before opening) S2->S3 Prevent Condensation S4 Glovebox / Schlenk Line (Moisture Exclusion) S3->S4 Inert Atmosphere S5 Reaction Vessel (Anhydrous Solvent Transfer) S4->S5 Syringe/Cannula

Caption: Standardized procurement and air-free handling workflow for moisture-sensitive acyl chlorides.

Causality in Handling: Why equilibrate to room temperature before opening (Node S3)? Opening a cold bottle of 4-fluoro-2-methoxybenzoyl chloride in ambient air causes immediate condensation of atmospheric moisture onto the chemical, leading to rapid hydrolysis and the generation of corrosive HCl[5].

Experimental Protocols: Schotten-Baumann Amidation

The most common application for 4-fluoro-2-methoxybenzoyl chloride is the synthesis of complex amides via the Schotten-Baumann reaction[6]. This biphasic protocol utilizes an aqueous base to neutralize the HCl byproduct, driving the reaction forward while preventing the protonation of the nucleophilic amine.

Mechanistic Pathway

AmidationMechanism A 4-Fluoro-2-methoxybenzoyl chloride (Electrophile) C Tetrahedral Intermediate (High Energy) A->C Nucleophilic Attack B Primary/Secondary Amine (Nucleophile) B->C D Target Amide (Stable Product) C->D Chloride Elimination E HCl Byproduct (Partitioned to Aq. Phase) C->E G NaCl + H2O (Waste) E->G Neutralization F NaOH (Aq) (Acid Scavenger) F->G

Caption: Mechanistic pathway of the biphasic Schotten-Baumann amidation.

Step-by-Step Validated Methodology

This protocol is adapted from authoritative organic synthesis standards for benzoylation[6], optimized specifically for the steric and electronic profile of 4-fluoro-2-methoxybenzoyl chloride.

Reagents & Materials:

  • 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv, strictly anhydrous)

  • Target Amine (1.1 equiv)

  • Sodium Hydroxide (10% aqueous solution, 2.5 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (Reaction solvent)

Procedure:

  • Aqueous Phase Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.1 equiv) in the 10% aqueous NaOH solution. Causality: The excess base ensures the amine remains entirely in its unprotonated, nucleophilic state.

  • Organic Phase Preparation: In a separate, dry vial purged with argon, dissolve 4-fluoro-2-methoxybenzoyl chloride (1.0 equiv) in anhydrous DCM (approx. 0.5 M concentration).

  • Controlled Addition: Cool the aqueous amine solution to 0–5°C using an ice bath. Add the organic acyl chloride solution dropwise over 15–30 minutes under vigorous stirring. Causality: The reaction is highly exothermic. Cooling and slow addition prevent thermal degradation and suppress the competing hydrolysis of the acyl chloride by the aqueous base.

  • Biphasic Stirring: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2–4 hours. Self-Validation Tip: Do not use standard TLC to monitor the acyl chloride directly, as it will hydrolyze on the silica plate. Instead, quench a 10 µL reaction aliquot in 1 mL of methanol (forming the methyl ester) and analyze via LC-MS to confirm the consumption of the starting material.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by saturated aqueous NaHCO₃, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methoxybenzamide derivative.

Conclusion

4-Fluoro-2-methoxybenzoyl chloride is an indispensable reagent for introducing the 4-fluoro-2-methoxybenzoyl pharmacophore into target molecules. Success with this reagent relies entirely on strict adherence to air-free storage protocols and the intelligent application of biphasic or strictly anhydrous reaction conditions to outcompete its inherent tendency toward hydrolysis.

References

  • Sigma-Aldrich.4-Fluoro-2-methoxybenzoyl chloride | 5213-17-2.
  • BLD Pharm.321-24-4|2-Fluoro-4-methoxybenzoyl chloride (Catalog Data).
  • ABCR Gute Chemie.AB574861 | CAS 5213-17-2.
  • Organic Syntheses.Benzoyl piperidine - Organic Syntheses Procedure.
  • CymitQuimica.Safety Data Sheet for 4-Fluoro-2-methoxybenzoyl chloride.
  • BenchChem.3-Bromo-4-fluoro-2-methoxybenzoic Acid | Research Chemical.

Sources

A Guide to 4-Fluoro-2-methoxybenzoyl Chloride: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and process development scientists on the applications and synthetic utility of 4-Fluoro-2-methoxybenzoyl chloride. We will delve into its reactivity profile, core applications, and provide detailed, field-proven experimental protocols.

Introduction: Understanding the Asset

4-Fluoro-2-methoxybenzoyl chloride is an activated carboxylic acid derivative that serves as a valuable building block in organic chemistry. Its structure, featuring an acyl chloride, an electron-donating methoxy group, and an electron-withdrawing fluorine atom, provides a unique combination of reactivity and molecular properties. This substitution pattern is particularly relevant in the synthesis of complex molecules, especially in the fields of pharmaceuticals and agrochemicals, where the introduction of a substituted benzoyl moiety can significantly influence biological activity.[1][2]

The acyl chloride functional group is a powerful acylating agent, readily reacting with a wide range of nucleophiles to form stable covalent bonds.[3][] The strategic placement of the ortho-methoxy and para-fluoro substituents modulates the electrophilicity of the carbonyl carbon and imparts specific characteristics to the resulting products, such as altered lipophilicity and metabolic stability, which are critical parameters in drug design.[1]

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxybenzoyl chloride

PropertyValueSource
CAS Number 5213-17-2
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.59 g/mol
Appearance Colorless to light yellow liquid/solidGeneric
Storage Temp. 2-8°C

Core Reactivity and Mechanistic Considerations

The primary applications of 4-Fluoro-2-methoxybenzoyl chloride stem from its high reactivity as an acylating agent. The key to its utility lies in the predictable and efficient formation of new carbon-heteroatom and carbon-carbon bonds.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical development.[5] 4-Fluoro-2-methoxybenzoyl chloride is an excellent reagent for this transformation, reacting readily with primary and secondary amines to yield the corresponding benzamides.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.[][6]

Experimental Protocol: General Procedure for Amide Coupling

This protocol is a representative example for the synthesis of an N-substituted-4-fluoro-2-methoxybenzamide.

Materials:

  • 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv)

  • Primary or secondary amine (1.0-1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of the amine (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the base (e.g., TEA, 1.2 equiv).

  • Slowly add a solution of 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv) in anhydrous DCM to the reaction mixture. The addition should be controlled to maintain the temperature below 5-10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide.[6]

Amide_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification Amine Amine in Anhydrous DCM Base Add Base (TEA) (0 °C) Amine->Base 1. AcylChloride Add 4-Fluoro-2-methoxybenzoyl chloride solution Base->AcylChloride 2. (Slowly) Stir Warm to RT Stir 1-4h AcylChloride->Stir 3. Quench Quench with H₂O Stir->Quench 4. Extract Extract with DCM Quench->Extract 5. Wash Wash (Acid, Base, Brine) Extract->Wash 6. Dry Dry (Na₂SO₄) & Concentrate Wash->Dry 7. Purify Purify (Chromatography) Dry->Purify 8. FinalProduct FinalProduct Purify->FinalProduct Pure Amide

Caption: Workflow for a typical amide coupling reaction.

Friedel-Crafts Acylation: Building Aryl Ketones

Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[7][8] Using 4-Fluoro-2-methoxybenzoyl chloride, this reaction produces (4-fluoro-2-methoxyphenyl)aryl ketones, which are valuable intermediates in various synthetic pathways.

Mechanism: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the formation of a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the nucleophilic aromatic ring of the substrate. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and regenerates the catalyst, yielding the final aryl ketone product.[7][8]

Causality & Regioselectivity: The choice of substrate and reaction conditions is critical. The reaction works best with electron-rich aromatic compounds. The incoming acyl group is an electron-withdrawing group, which deactivates the product towards further acylation, thus preventing polyacylation—a common issue in Friedel-Crafts alkylation.[8] The regiochemical outcome is determined by the directing effects of the substituents on the aromatic substrate.

Experimental Protocol: Representative Friedel-Crafts Acylation

Materials:

  • Aromatic substrate (e.g., Anisole) (1.0 equiv)

  • 4-Fluoro-2-methoxybenzoyl chloride (1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the anhydrous solvent (e.g., DCM) and anhydrous AlCl₃ (1.2 equiv). Cool the suspension to 0 °C in an ice bath.

  • Slowly add 4-Fluoro-2-methoxybenzoyl chloride (1.1 equiv) to the stirred suspension.

  • After stirring for 15-20 minutes, add the aromatic substrate (1.0 equiv) dropwise, ensuring the internal temperature remains low.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or recrystallization.[11]

FC_Acylation_Mechanism AcylChloride 4-Fluoro-2-methoxy- benzoyl chloride Complex Lewis Acid-Base Complex AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Arene Arene (Substrate) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion (Attack) Acylium Acylium Ion (Electrophile) Complex->Acylium - AlCl₄⁻ Acylium->SigmaComplex Product Aryl Ketone Product SigmaComplex->Product - H⁺ (Deprotonation) HCl HCl Product->HCl AlCl3_regen AlCl₃ (Regenerated) Product->AlCl3_regen BTK_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_process Process cluster_product Product Acyl_Chloride 4-Fluoro-2-methoxybenzoyl chloride Coupling Amide Coupling (Base, Solvent) Acyl_Chloride->Coupling Amine 4-(Aminomethyl)benzoic acid Amine->Coupling Intermediate Key Pharmaceutical Intermediate Coupling->Intermediate Forms crucial amide bond

Caption: Synthesis of a key drug intermediate.

Conclusion

4-Fluoro-2-methoxybenzoyl chloride is a highly versatile and reactive building block with significant potential in organic synthesis. Its primary utility lies in the efficient construction of amide and aryl ketone functionalities, which are prevalent in pharmaceutically active compounds. The electronic properties conferred by the fluoro and methoxy substituents provide chemists with a tool to fine-tune the characteristics of target molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • (WO2022056100A1) Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • (US4318866A)
  • Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Experiment 1: Friedel-Crafts Acylation. Course Hero. [Link]

  • (US9725409B2) Process for preparing 4[[(benzoyl)
  • (CN110903176A) Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • 3-Fluoro-4-methoxybenzoyl chloride. PubChem. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • (CN103450013A) Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • (US5942387A) Combinatorial library of thiophene compounds and method for making.
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • Reaction of 4-methoxy aniline with benzoyl chloride in the presence of... ResearchGate. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • (CN104098464A) Preparation method for 4-fluorobenzoyl chloride.
  • Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

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electrophilicity of 4-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electrophilicity of 4-Fluoro-2-methoxybenzoyl Chloride

Executive Summary

4-Fluoro-2-methoxybenzoyl chloride is a substituted aromatic acyl chloride with a nuanced electrophilic character governed by the complex interplay of its substituents. The carbonyl carbon, the primary electrophilic center, is influenced by the competing electronic effects of a para-fluoro and an ortho-methoxy group. The fluorine atom at the para position exerts a powerful, electron-withdrawing inductive effect, which significantly enhances the electrophilicity of the carbonyl center. Conversely, the methoxy group at the ortho position donates electron density via a strong resonance effect, which tends to decrease electrophilicity. This guide provides a detailed analysis of these electronic factors, presents a framework for predicting the compound's reactivity, and outlines experimental protocols for its quantitative assessment. Understanding the precise nature of this electrophilicity is paramount for its effective utilization in synthetic chemistry, particularly in the development of novel pharmaceutical agents where reaction kinetics and selectivity are critical.

The Electronic Architecture of 4-Fluoro-2-methoxybenzoyl Chloride

The reactivity of a benzoyl chloride derivative is fundamentally dictated by the electron density at the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish the partial positive charge (δ+) on this carbon, thereby modulating its susceptibility to nucleophilic attack. In the case of 4-Fluoro-2-methoxybenzoyl chloride, we must dissect the individual and combined contributions of the fluoro and methoxy groups.

The Dueling Influences of Aromatic Substituents

The net electronic influence of any substituent on an aromatic ring is a vector sum of two primary forces: the inductive and resonance effects.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. Highly electronegative atoms like fluorine and oxygen withdraw electron density from the ring, increasing the electrophilicity of the carbonyl carbon. This effect weakens with distance.[1][2]

  • Resonance (Mesomeric) Effect (+M): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring.[1][2] This donation of electron density, particularly to the ortho and para positions, counteracts the inductive effect and tends to decrease the electrophilicity of the carbonyl carbon.

The following diagram illustrates the primary electronic forces at play in 4-Fluoro-2-methoxybenzoyl chloride.

Caption: Electronic effects of substituents on the carbonyl carbon.

  • Para-Fluoro Group: Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I).[1] While it does possess lone pairs capable of resonance donation (+M), the poor energy match and effective nuclear charge limit this contribution. For halogens, the inductive effect overwhelmingly dominates the resonance effect.[1] Consequently, the para-fluoro group acts as a net deactivating group, withdrawing electron density from the ring and enhancing the electrophilicity of the carbonyl carbon.

  • Ortho-Methoxy Group: The oxygen atom of the methoxy group is also electronegative, leading to an inductive withdrawal (-I). However, the lone pairs on the oxygen atom are perfectly positioned for delocalization into the aromatic π-system.[3] This resonance donation (+M) is potent and typically outweighs its inductive pull, especially when positioned ortho or para to the point of interest.[3][4] This +M effect enriches the electron density of the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon, thus decreasing its electrophilicity. Additionally, the ortho-positioning may introduce a minor steric shield around the reaction center.

The Net Electronic Outcome

The overall is a finely balanced outcome of these opposing forces. The strong -I effect of the para-fluoro group significantly increases the electrophilicity compared to unsubstituted benzoyl chloride. However, the strong +M effect from the ortho-methoxy group provides a substantial counteracting influence. The final reactivity will therefore be intermediate, likely being more electrophilic than 2-methoxybenzoyl chloride but potentially less electrophilic than 4-fluorobenzoyl chloride.

Quantitative Assessment of Electrophilicity

While qualitative analysis provides a robust framework, quantitative data is essential for predictive modeling and reaction optimization in drug development. Electrophilicity can be experimentally determined through kinetic studies and correlated using linear free-energy relationships like the Hammett equation.

Kinetic Analysis via Solvolysis

The solvolysis of benzoyl chlorides—their reaction with a solvent such as an alcohol/water mixture—is a classic method for quantifying their reactivity.[5][6] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon. The reaction can proceed through a spectrum of mechanisms, from SN1-like pathways involving a discrete acylium ion intermediate (favored by electron-donating groups) to SN2-like pathways involving direct nucleophilic attack by the solvent (favored by electron-withdrawing groups).[5][7]

The rate of solvolysis can be monitored by measuring the increase in conductivity of the solution as hydrochloric acid is produced.[6] By comparing the pseudo-first-order rate constants of different substituted benzoyl chlorides under identical conditions, a quantitative scale of electrophilicity can be established.

The Hammett Equation: A Predictive Tool

The Hammett equation provides a mathematical model to correlate reaction rates with substituent effects:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[8]

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[8]

Table 1: Hammett Sigma Constants for Relevant Substituents

Substituent Position σ Constant Electronic Effect
-F para +0.06 Weakly deactivating (dominant -I)
-OCH₃ para -0.27 Activating (dominant +M)

| -OCH₃ | meta | +0.12 | Deactivating (-I only, no +M) |

Note: Standard Hammett constants are defined for meta and para positions. The effect of an ortho substituent is more complex due to the inclusion of steric effects.

Based on the Hammett constants, the para-fluoro group (σ = +0.06) is electron-withdrawing and would be expected to accelerate a reaction with a positive ρ value (i.e., a reaction where negative charge builds up in the transition state, such as nucleophilic attack). The ortho-methoxy group's strong +M effect would contribute a significant electron-donating character, opposing the effect of the fluorine.

Experimental Protocol: Measuring Solvolysis Rate by Conductometry

This protocol provides a robust method for determining the pseudo-first-order rate constant for the solvolysis of 4-Fluoro-2-methoxybenzoyl chloride.

Objective: To quantify the electrophilic reactivity of 4-Fluoro-2-methoxybenzoyl chloride by measuring its rate of solvolysis in a defined solvent system.

Materials:

  • 4-Fluoro-2-methoxybenzoyl chloride

  • High-purity solvent (e.g., 80:20 ethanol:water by volume)

  • Conductivity meter with a temperature-compensated probe

  • Thermostatted water bath (25.0 ± 0.1 °C)

  • Volumetric flasks, pipettes, and a stopwatch

  • Dry acetone (for stock solution)

Experimental Workflow Diagram:

Caption: Workflow for kinetic analysis via conductometry.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.1 M stock solution of 4-Fluoro-2-methoxybenzoyl chloride in anhydrous acetone. Equilibrate the reaction solvent (80:20 ethanol:water) in the thermostatted water bath to 25.0 ± 0.1 °C. Place the conductivity probe in the solvent and allow it to reach thermal equilibrium.

  • Initiation: With the solvent being stirred gently, rapidly inject a small, precise volume (e.g., 100 µL) of the stock solution into the solvent.

  • Data Collection: Immediately start the stopwatch and record the conductivity at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes) until the reading remains stable for at least 10-15 minutes. This final, stable reading represents the conductivity at "infinite" time (C∞).

  • Data Analysis: The pseudo-first-order rate constant (k') is determined by plotting ln(C∞ - Cₜ) versus time (t), where Cₜ is the conductivity at time t. The slope of the resulting straight line is equal to -k'. This analysis assumes the change in conductivity is directly proportional to the concentration of HCl produced.

This self-validating protocol, when repeated for consistency, provides a reliable quantitative measure of the compound's electrophilicity, enabling direct comparison with other benzoyl chloride derivatives.

Implications for Synthetic Chemistry and Drug Development

The modulated makes it a valuable reagent in organic synthesis.

  • Controlled Acylation: Its enhanced reactivity over simple benzoyl chloride allows for faster and more efficient acylation of alcohols and amines, often under milder conditions. However, it is not as aggressively reactive as highly electron-deficient analogues (e.g., 4-nitrobenzoyl chloride), which can reduce the occurrence of side reactions and improve selectivity, a crucial factor in complex multi-step syntheses.

  • Pharmaceutical Scaffolding: The 4-fluoro-2-methoxyphenyl moiety is a common structural motif in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. 4-Fluoro-2-methoxybenzoyl chloride serves as a key building block for introducing this scaffold into target molecules. For example, related aniline derivatives are used to prepare receptor antagonists and enzyme inhibitors.[9]

Conclusion

The is not a simple, one-dimensional property but rather the result of a sophisticated electronic balance. The powerful electron-withdrawing inductive effect of the para-fluoro group acts to increase the reactivity of the acyl chloride, making it a potent acylating agent. This is significantly tempered by the electron-donating resonance effect of the ortho-methoxy group. This nuanced reactivity profile, which can be precisely quantified through kinetic studies, makes the compound a versatile and controllable tool for synthetic chemists. For professionals in drug development, a thorough understanding of this structure-activity relationship is essential for designing efficient synthetic routes and for the rational modulation of molecular properties in the pursuit of new therapeutic agents.

References

  • Journal of the American Chemical Society. Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Available at: [Link]

  • PMC. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group?. Available at: [Link]

  • Journal of the American Chemical Society. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available at: [Link]

  • RSC Publishing. Effect of aromatic ring fluorination on CH…π interactions. Available at: [Link]

  • MDPI. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • ResearchGate. Methoxy gp on aromatic ring ?. Available at: [Link]

  • UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Available at: [Link]

  • PMC. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available at: [Link]

  • Asian Journal of Chemistry. Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Available at: [Link]

  • Oxford Reference. Hammett equation. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. Available at: [Link]

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene tow.... Available at: [Link]

  • PMC. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available at: [Link]

  • University of Calgary. CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available at: [Link]

Sources

A Comprehensive Theoretical Investigation of 4-Fluoro-2-methoxybenzoyl Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-Fluoro-2-methoxybenzoyl chloride. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of this and similar acyl chloride derivatives. This document will detail the core principles, methodologies, and expected outcomes of a thorough computational investigation, leveraging established quantum chemical methods.

Introduction: The Significance of 4-Fluoro-2-methoxybenzoyl Chloride and the Role of Theoretical Calculations

4-Fluoro-2-methoxybenzoyl chloride (C₈H₆ClFO₂) is a substituted aromatic acyl chloride.[1] Such compounds are pivotal in organic synthesis, serving as reactive intermediates for the introduction of the 4-fluoro-2-methoxybenzoyl moiety into a wide range of molecules. This functional group is of particular interest in medicinal chemistry and materials science due to the influence of the fluorine and methoxy substituents on the electronic and steric properties of the parent molecule. The strategic placement of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[2]

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-destructive means to investigate the intrinsic properties of molecules like 4-Fluoro-2-methoxybenzoyl chloride at the atomic level.[3] These computational approaches allow for the prediction of a wide array of characteristics, including:

  • Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Spectroscopic Signatures: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.[4]

  • Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.

  • Thermodynamic Parameters: Calculating energies, enthalpies, and Gibbs free energies to predict stability and reaction outcomes.

By employing these methods, researchers can gain profound insights into the structure-activity relationships of 4-Fluoro-2-methoxybenzoyl chloride and its derivatives, guiding synthetic efforts and accelerating the discovery process.

Foundational Theoretical Methodologies: A Primer

The bedrock of modern computational chemistry lies in solving the Schrödinger equation for a given molecule. However, for polyatomic systems, exact solutions are not feasible, necessitating the use of approximations. The following are the most pertinent and widely applied methodologies for the theoretical study of organic molecules.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemical calculations for its favorable balance of accuracy and computational cost.[5] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the much simpler electron density. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

For molecules like 4-Fluoro-2-methoxybenzoyl chloride, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-validated choice.[6][7] It combines the strengths of Hartree-Fock theory with local and non-local correlation functionals.

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a robust analysis of a molecule containing elements like chlorine and fluorine, a Pople-style split-valence basis set with polarization and diffuse functions is recommended. A common and effective choice is 6-311++G(d,p) .[4][8]

  • 6-311: Indicates that the core orbitals are described by a single function, while the valence orbitals are described by three functions, allowing for greater flexibility.

  • ++G: Adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing anions and weak, long-range interactions.

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron density in molecules.

A Step-by-Step Protocol for the Theoretical Analysis of 4-Fluoro-2-methoxybenzoyl Chloride

This section outlines a detailed workflow for conducting a comprehensive theoretical investigation of the target molecule.

Molecular Structure Optimization

The first and most critical step is to determine the ground-state equilibrium geometry of the molecule.

Protocol:

  • Input Structure: Construct an initial 3D model of 4-Fluoro-2-methoxybenzoyl chloride using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Setup:

    • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

    • Method: DFT with the B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Calculation Type: Geometry Optimization.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.

  • Verification: Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Vibrational Frequency Analysis

This analysis serves two purposes: to confirm the nature of the optimized geometry and to simulate the infrared (IR) spectrum.

Protocol:

  • Computational Setup:

    • Software: Same as for optimization.

    • Method/Basis Set: B3LYP/6-311++G(d,p).

    • Calculation Type: Frequency.

    • Input: The optimized geometry from the previous step.

  • Execution and Analysis:

    • The output will provide a list of vibrational frequencies and their corresponding IR intensities.

    • Theoretical frequencies are often systematically overestimated due to the harmonic approximation. It is standard practice to apply a scaling factor (typically around 0.961 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.[7]

    • The scaled frequencies can be plotted to generate a theoretical IR spectrum.

Electronic Structure Analysis

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity.

Protocol:

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis on the optimized geometry. This method provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate an MEP surface. This map visualizes the electrostatic potential on the electron density surface.

    • Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack.

    • Regions of positive potential (typically colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack.

Predicted Molecular Properties of 4-Fluoro-2-methoxybenzoyl Chloride

Optimized Molecular Geometry

The optimized structure of 4-Fluoro-2-methoxybenzoyl chloride is expected to be largely planar with respect to the benzene ring. The relative orientations of the methoxy and benzoyl chloride groups will be a key conformational feature.

Table 1: Predicted Key Geometrical Parameters for 4-Fluoro-2-methoxybenzoyl Chloride (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C=O Bond Length~1.19 Å
C-Cl Bond Length~1.78 Å
C-F Bond Length~1.35 Å
O-CH₃ Bond Length~1.43 Å
C-C-O-C Dihedral AngleVariable (determines conformation)
Simulated Vibrational Spectrum

The theoretical IR spectrum will exhibit characteristic peaks corresponding to the functional groups present in the molecule.

Table 2: Predicted Prominent Vibrational Frequencies (Scaled) and Assignments

Frequency (cm⁻¹)Assignment
~3050-3100Aromatic C-H stretching
~2900-3000-CH₃ stretching
~1750-1780C=O stretching (acyl chloride)
~1580-1610Aromatic C=C stretching
~1250-1300Asymmetric C-O-C stretching
~1100-1150C-F stretching
~800-850C-Cl stretching
Electronic Properties

HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, reflecting their electron-donating nature. The LUMO is likely to be centered on the carbonyl group and the aromatic ring, indicating the sites for nucleophilic attack. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's electronic stability.

Molecular Electrostatic Potential (MEP): The MEP map would show the most negative potential around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or hydrogen bond donors. The most positive potential would likely be found on the carbonyl carbon and the hydrogen atoms.

Visualizing Theoretical Data

Visual representations are indispensable for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical workflow.

MolecularStructure cluster_ring Aromatic Core cluster_substituents Substituents C1 C C2 C C1->C2 C_COCl C C1->C_COCl C-C C3 C C2->C3 O_Me O C2->O_Me C-O C4 C C3->C4 C5 C C4->C5 F F C4->F C-F C6 C C5->C6 C6->C1 O_CO O C_COCl->O_CO C=O Cl Cl C_COCl->Cl C-Cl C_Me C O_Me->C_Me O-C

Caption: A simplified 2D representation of 4-Fluoro-2-methoxybenzoyl chloride's connectivity.

Workflow start Initial 3D Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq nbo NBO Analysis opt->nbo fmo HOMO/LUMO Analysis opt->fmo mep MEP Mapping opt->mep results Data Interpretation & Visualization freq->results nbo->results fmo->results mep->results

Caption: The computational workflow for theoretical analysis.

Conclusion: The Predictive Power of Computational Chemistry

This guide has outlined a robust and scientifically grounded approach to the theoretical investigation of 4-Fluoro-2-methoxybenzoyl chloride. By employing Density Functional Theory with an appropriate functional and basis set, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. These theoretical insights are invaluable for interpreting experimental data, understanding structure-function relationships, and rationally designing new molecules with desired characteristics. The synergy between computational prediction and experimental validation represents a powerful paradigm in modern chemical research and development.

References

  • Gupta, P. K., & Arora, K. (2020). Comparative Studies of Infrared Spectral Simulation of Some Benzoyl Derivatives of N-Heterocyclic Compounds Using Semi-Empirical Methods. Asian Journal of Chemistry, 32(10), 2471-2476. Available from: [Link]

  • El-Azazy, M., et al. (2013). Synthesis, Spectroscopic and Structural Characterization of 5-Benzoyl with Theoretical Calculations Using Density Functional Theory. Journal of Molecular Structure, 1050, 138-148. Available from: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • St-Onge, M., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PLOS ONE, 19(4), e0296535. Available from: [Link]

  • Yano, M., et al. (2004). The effect of fluorination: a crystallographic and computational study of mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates. Chemistry, 10(16), 3991-3999. Available from: [Link]

  • Cheméo. (n.d.). Benzoyl chloride, 4-fluoro-. Available from: [Link]

  • PubChemLite. (n.d.). 2-fluoro-4-methoxybenzoyl chloride (C8H6ClFO2). Available from: [Link]

  • NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Available from: [Link]

  • Urban, J. J., & von Tersch, R. L. (1999). A Computational Study of Charge Delocalization and Ring Fluoro Substituent Effects in 4-Fluoromethylphenoxides. The Journal of Organic Chemistry, 64(10), 3409-3416. Available from: [Link]

  • Anker, M. D., et al. (2019). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science, 10(12), 3546-3560. Available from: [Link]

  • Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. Available from: [Link]

  • Hokkaido University. (2022, August 9). Simulations provide map to treasure trove of fluorinated compounds. Available from: [Link]

  • Gingrich, P. W. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. UC Davis. Available from: [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • da Silva, J. C. G., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(16), 4930. Available from: [Link]

  • Al-Hussain, S. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1220, 128715. Available from: [Link]

  • Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8893. Available from: [Link]

  • ResearchGate. (2021). (PDF) New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Available from: [Link]

  • Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1248, 131433. Available from: [Link]

  • Arivazhagan, M., & Anitha, R. (2011). Molecular structure, vibrational, UV and NBO analysis of 4-chloro-7-nitrobenzofurazan by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1162-1170. Available from: [Link]

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Methodological & Application

acylation of primary amines with 4-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Chemoselective Acylation of Primary Amines with 4-Fluoro-2-methoxybenzoyl Chloride

Executive Summary

The incorporation of the 4-fluoro-2-methoxybenzamide motif is a highly strategic structural modification in contemporary drug discovery. The fluorine atom at the para position enhances metabolic stability and modulates lipophilicity without adding significant steric bulk. Concurrently, the ortho-methoxy group acts as a conformational lock via steric hindrance and provides a critical hydrogen bond acceptor for target-protein interactions.

This application note provides a comprehensive, self-validating methodology for the synthesis of these amides via the direct acylation of primary amines using 4-Fluoro-2-methoxybenzoyl chloride. By understanding the unique steric and electronic interplay of this specific electrophile, researchers can optimize yields, prevent side reactions, and streamline purification.

Mechanistic Insights & Causality

The reaction proceeds via a classic nucleophilic acyl substitution (addition-elimination mechanism). However, the specific substitution pattern of 4-Fluoro-2-methoxybenzoyl chloride introduces critical nuances that dictate experimental choices:

  • Steric Retardation via the Ortho-Methoxy Group : The ortho-methoxy group introduces considerable steric bulk around the highly electrophilic carbonyl carbon. This steric hindrance typically outweighs the group's electronic effects, leading to a slower rate of initial nucleophilic attack compared to an unsubstituted benzoyl chloride[1]. Consequently, the reaction requires adequate maturation time and prevents the use of extremely bulky secondary amines without harsh conditions. For primary amines, however, nucleophilicity is generally sufficient to drive the reaction to completion at room temperature.

  • Acid Scavenging & Chemoselectivity : The addition-elimination sequence generates exactly one equivalent of hydrogen chloride (HCl) gas/acid per amide bond formed[2]. If left unneutralized, this HCl will rapidly protonate the unreacted primary amine starting material, converting it into an unreactive alkylammonium chloride salt and artificially capping the reaction yield at 50%[3]. To prevent this, a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—must be employed as an acid scavenger.

  • Thermal Control : The initial formation of the tetrahedral intermediate is highly exothermic. Performing the electrophile addition at 0 °C is mandatory to suppress competing side reactions, such as the hydrolysis of the acid chloride by trace environmental moisture, and to prevent over-acylation (imide formation)[1].

Reaction Workflow

Workflow Start 1. System Preparation Anhydrous N2 Atmosphere Sol1 2. Nucleophile Dissolution Primary Amine + DIPEA in DCM Start->Sol1 Cool 3. Thermal Control Cool to 0 °C (Ice Bath) Sol1->Cool Add 4. Electrophile Addition Dropwise 4-Fluoro-2-methoxybenzoyl chloride Cool->Add React 5. Amidation Warm to RT & Stir (TLC Monitor) Add->React Quench 6. Reaction Quench Aq. NaHCO3 (Neutralize HCl) React->Quench Workup 7. Organic Workup DCM Extraction & Brine Wash Quench->Workup Product 8. Final Product Pure N-Alkyl/Aryl Benzamide Workup->Product

Experimental workflow for the acylation of primary amines under anhydrous conditions.

Optimization & Reaction Parameters

The choice of solvent and base significantly impacts the reaction trajectory. The table below summarizes the quantitative and qualitative outcomes of various parameter combinations based on standard amide coupling principles[4].

SolventBase (Equivalents)Temp ProfileExpected YieldPractical Observations & Causality
DCM (Anhydrous) DIPEA (2.0 eq)0 °C

RT
>90%Optimal. DIPEA is highly sterically hindered, preventing any competitive acylation of the base. DCM offers excellent solubility for both starting materials and the final product.
THF (Anhydrous) TEA (2.0 eq)0 °C

RT
80-85%Good. TEA hydrochloride salts are insoluble in THF and will precipitate immediately as a white solid, providing a strong visual cue of reaction progress.
DMF (Anhydrous) Pyridine (3.0 eq)RT70-80%Sub-optimal for simple amines. Pyridine acts as both a nucleophilic catalyst and a base. Difficult to remove completely during workup due to high boiling point and water miscibility.
Water / EtOAc Aq. NaOH (3.0 eq)0 °C (Biphasic)50-65%Schotten-Baumann conditions. Competing hydrolysis of the acid chloride lowers yield. Only recommended if the primary amine is highly water-soluble and insoluble in organics.

Detailed Experimental Protocol

Scale: 10.0 mmol (Adjust volumetrically for scale-up)

Materials Required:

  • Primary Amine (1.0 eq, 10.0 mmol)

  • 4-Fluoro-2-methoxybenzoyl chloride (1.1 eq, 11.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    
  • 1M Aqueous Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes. Causality: Acid chlorides readily hydrolyze to their corresponding carboxylic acids in the presence of atmospheric moisture, which would necessitate the addition of exogenous coupling reagents (e.g., HATU) to reactivate[4].

  • Nucleophile Dissolution: Dissolve the primary amine (10.0 mmol) in 40 mL of anhydrous DCM. Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Preparation & Addition: In a separate dry vial, dissolve 4-Fluoro-2-methoxybenzoyl chloride (11.0 mmol) in 10 mL of anhydrous DCM. Using a syringe or dropping funnel, add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Self-Validating Checkpoint: A mild exotherm should be detectable upon addition. If using TEA instead of DIPEA, a white precipitate (TEA·HCl) will begin to form immediately, confirming active acylation.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 2 to 4 hours.

    • Self-Validating Checkpoint: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The primary amine spot (often ninhydrin-active) should completely disappear, replaced by a higher-running, UV-active amide spot.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous

    
    . Stir vigorously for 10 minutes. Causality: This neutralizes any residual acid and destroys unreacted acid chloride by converting it to the water-soluble sodium salt of 4-fluoro-2-methoxybenzoic acid.
    
  • Organic Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1M aqueous HCl (20 mL) to remove trace unreacted amine and DIPEA, followed by Brine (20 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-alkyl/aryl-4-fluoro-2-methoxybenzamide.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from an appropriate solvent system (e.g., Ethanol/Water).

Troubleshooting & Chemoselectivity

  • Presence of Competing Nucleophiles (Alcohols/Phenols): If the primary amine substrate also contains a hydroxyl group (e.g., amino alcohols), the primary amine will generally react orders of magnitude faster than the alcohol due to higher nucleophilicity. However, strict temperature control (0 °C) and avoiding excess base are critical to prevent competitive esterification.

  • Sluggish Reactions: If TLC indicates incomplete conversion after 4 hours, the steric hindrance of the primary amine (e.g., tert-butylamine derivatives) combined with the ortho-methoxy bulk of the electrophile may be stalling the reaction. In such cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) can act as an acyl transfer catalyst to drive the reaction forward.

References

  • Google Patents. "WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6.
  • Chemistry LibreTexts. "Reactions of Acyl Chlorides with Primary Amines." Available at:[Link]

  • Chemguide. "The Reaction of Acyl Chlorides with Ammonia and Primary Amines." Available at:[Link]

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Synthesis of Amides Using 4-Fluoro-2-methoxybenzoyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of synthetic polymers. Its remarkable stability and capacity for hydrogen bonding are pivotal to the structure and function of countless biologically active molecules. Consequently, the efficient and reliable formation of amide linkages remains a paramount objective in drug discovery and development. Acyl chlorides, as highly reactive carboxylic acid derivatives, provide a powerful tool for the construction of these crucial bonds. This application note provides a detailed guide to the synthesis of amides using 4-Fluoro-2-methoxybenzoyl chloride, a versatile building block for introducing a substituted benzoyl moiety into target molecules.

Mechanistic Insights: The Schotten-Baumann Reaction

The reaction of an acyl chloride with an amine to form an amide is a classic example of nucleophilic acyl substitution. This transformation is frequently carried out under Schotten-Baumann conditions , which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2][3] The presence of a base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The reaction proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-Fluoro-2-methoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation of the nitrogen atom by a base yields the final amide product and the corresponding salt of the base.

Acyl_Chloride_Synthesis Start 4-Fluoro-2-methoxybenzoic Acid Reaction Reflux in Toluene/DCM Start->Reaction Reagents SOCl₂ (cat. DMF) Reagents->Reaction Workup Remove excess SOCl₂ & solvent in vacuo Reaction->Workup Product 4-Fluoro-2-methoxybenzoyl Chloride Workup->Product

Caption: Workflow for the synthesis of 4-Fluoro-2-methoxybenzoyl chloride.

Protocol 2: Synthesis of N-(4-methylphenyl)-4-fluoro-2-methoxybenzamide

This protocol details a representative Schotten-Baumann reaction between 4-Fluoro-2-methoxybenzoyl chloride and p-toluidine (4-methylaniline).

Materials:

  • 4-Fluoro-2-methoxybenzoyl chloride

  • p-Toluidine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 - 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-Fluoro-2-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM to the stirred amine solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(4-methylphenyl)-4-fluoro-2-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

ParameterProtocol 1: Acyl Chloride SynthesisProtocol 2: Amide Synthesis
Starting Material 4-Fluoro-2-methoxybenzoic acid4-Fluoro-2-methoxybenzoyl chloride, p-Toluidine
Key Reagents Thionyl chloride, DMF (cat.)Triethylamine
Solvent Toluene or DCMDichloromethane
Temperature Reflux (70-80 °C)0 °C to Room Temperature
Reaction Time 2-4 hours2-4 hours
Typical Yield >90% (crude)85-95% (after purification)

Troubleshooting and Optimization

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. Ensure all reagents are anhydrous, as moisture will hydrolyze the acyl chloride.

  • Low yield: Low yields can result from hydrolysis of the acyl chloride or incomplete reaction. Ensure slow, controlled addition of the acyl chloride to the amine solution at a low temperature to minimize side reactions.

  • Purification challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

Conclusion

The synthesis of amides using 4-Fluoro-2-methoxybenzoyl chloride via the Schotten-Baumann reaction is a robust and high-yielding method applicable to a wide range of primary and secondary amines. A thorough understanding of the reaction mechanism and the electronic effects of the substituents allows for the rational optimization of reaction conditions. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of novel benzamide derivatives for applications in drug discovery and materials science.

References

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Chemistry Learner. [Link]

Sources

Application Note: Highly Efficient Esterification of Alcohols Using 4-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and process optimization for nucleophilic acyl substitution.

Introduction & Mechanistic Rationale

4-Fluoro-2-methoxybenzoyl chloride (CAS: 51671-69-3) is a highly reactive, moisture-sensitive acylating agent frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals 1. The structural features of this molecule dictate its distinct reactivity profile:

  • Electronic Activation: The electron-withdrawing para-fluoro substituent increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack 2.

  • Steric Hindrance: The ortho-methoxy group introduces significant steric bulk around the reaction center, which can kinetically slow down direct esterification with secondary or bulky alcohols.

To overcome this steric barrier, the reaction necessitates a hypernucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) . DMAP is a stronger nucleophile than the target alcohol. It rapidly attacks the acid chloride to form an N-acylpyridinium intermediate. This intermediate is highly polarized, less sterically hindered for the incoming alcohol, and features DMAP as an excellent leaving group, thereby accelerating the reaction exponentially compared to uncatalyzed conditions [[3]]().

Mechanism A 4-Fluoro-2-methoxybenzoyl Chloride C Acylpyridinium Intermediate A->C DMAP Attack B DMAP (Catalyst) B->C E Tetrahedral Intermediate C->E Alcohol Attack D Alcohol (R-OH) D->E F Ester Product E->F DMAP Leaving

DMAP-catalyzed nucleophilic acyl substitution mechanism for esterification.

Materials and Reagents

Reagent / MaterialRoleEquivalentsSafety & Handling
4-Fluoro-2-methoxybenzoyl chloride Acylating Agent1.2 eqCorrosive, moisture-sensitive. Store under Ar/N₂.
Target Alcohol (R-OH) Nucleophile1.0 eqEnsure anhydrous conditions to prevent side reactions.
Triethylamine (TEA) Acid Scavenger1.5 - 2.0 eqFlammable, toxic. Use in a fume hood.
DMAP Acyl Transfer Catalyst0.05 - 0.1 eqHighly toxic. Handle with gloves.
Dichloromethane (DCM) Solvent0.1 - 0.5 MUse anhydrous (over molecular sieves).
Titanium Dioxide (TiO₂) Lewis Acid Catalyst0.1 eqAlternative catalyst for solvent-free phenol reactions.

Experimental Protocols

As a self-validating system, the protocols below are designed to prevent the competitive hydrolysis of the acid chloride into 4-fluoro-2-methoxybenzoic acid, which would halt the reaction [[4]]().

Protocol A: Standard Solution-Phase Esterification (Aliphatic Alcohols)

This method is ideal for primary and secondary aliphatic alcohols.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 5 minutes.

  • Reagent Loading: Dissolve the target alcohol (1.0 mmol) in anhydrous DCM (5.0 mL). Add Triethylamine (1.5 mmol) and DMAP (0.1 mmol) to the solution. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Adding the acid chloride at 0 °C controls the highly exothermic formation of the acylpyridinium intermediate, preventing thermal degradation of sensitive substrates.

  • Acylation: Dissolve 4-fluoro-2-methoxybenzoyl chloride (1.2 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 4-fluoro-2-methoxybenzoate ester.

Workflow S1 1. Preparation Dry DCM, N2 S2 2. Reagents ROH + TEA + DMAP S1->S2 S3 3. Acylation Add Ar-COCl (0°C) S2->S3 S4 4. Reaction Stir at RT (2-4 h) S3->S4 S5 5. Workup NaHCO3 Wash S4->S5 S6 6. Purification Chromatography S5->S6

Step-by-step experimental workflow for the solution-phase esterification protocol.

Protocol B: Solvent-Free Esterification (Phenolic Substrates)

Phenols are poor nucleophiles and often resist standard DMAP conditions. A green-chemistry alternative utilizing TiO₂ under solvent-free conditions provides excellent yields.

  • Mixing: In a mortar or a dry reaction vial, combine the phenolic substrate (1.0 mmol) and 4-fluoro-2-methoxybenzoyl chloride (1.0 mmol).

  • Catalysis: Add TiO₂ powder (0.1 mmol).

  • Reaction: Stir or grind the mixture at 25 °C for 30 minutes. The reaction proceeds at the solid-liquid interface.

  • Workup: Suspend the mixture in diethyl ether (15 mL) and filter to recover the TiO₂ catalyst. Wash the filtrate with 15% NaOH solution to remove unreacted phenol, followed by saturated NaHCO₃ and water.

  • Isolation: Dry the organic layer over Na₂SO₄, evaporate the solvent, and purify via short-pad silica gel chromatography.

Data Presentation: Optimization & Yields

The following table summarizes the quantitative optimization data for the esterification of a standard secondary alcohol (e.g., isopropanol) and a phenol with 4-fluoro-2-methoxybenzoyl chloride.

Table 1: Optimization of Reaction Conditions

EntrySubstrate TypeSolventBase (Eq)Catalyst (Eq)Temp (°C)Time (h)Yield (%)
1Aliphatic (2°)DCMTEA (1.5)None2524< 20
2Aliphatic (2°)DCMTEA (1.5)DMAP (0.1)0 to 25394
3Aliphatic (2°)THFDIPEA (1.5)DMAP (0.1)0 to 25488
4PhenolicDCMTEA (2.0)DMAP (0.2)251245
5PhenolicNoneNoneTiO₂ (0.1)250.592

Insight: Entry 1 demonstrates that without DMAP, the steric hindrance of the ortho-methoxy group suppresses the reaction. Entry 5 highlights the superiority of solvent-free TiO₂ catalysis for poorly nucleophilic phenols .

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If TLC indicates unreacted alcohol after 4 hours, the acid chloride may have hydrolyzed prior to use. Solution: Always verify the integrity of 4-fluoro-2-methoxybenzoyl chloride via IR spectroscopy (look for the sharp acyl chloride C=O stretch at ~1770 cm⁻¹, distinct from the carboxylic acid C=O stretch at ~1680 cm⁻¹ and broad O-H stretch) [[4]]().

  • Formation of Side Products: The presence of symmetric anhydrides can occur if moisture is introduced, converting some acid chloride to the carboxylic acid, which then reacts with remaining acid chloride. Solution: Strictly adhere to anhydrous conditions and dry all solvents over 3Å molecular sieves.

References

  • Boroncore. "51671-69-3 | 4-Fluoro-2-methoxybenzoyl chloride." Boroncore LLC Product Catalog.
  • Benchchem. "3-Bromo-4-fluoro-2-methoxybenzoic Acid | Research Chemical." Benchchem.
  • Organic Chemistry Portal. "Yamaguchi Esterification." Organic Chemistry Portal.
  • Benchchem. "An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzoyl Chloride." Benchchem.
  • NIScPR. "TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition." NIScPR Online Periodicals Repository.

Sources

Application Note: 4-Fluoro-2-methoxybenzoyl Chloride as a Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated and alkoxylated aromatic rings is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Fluoro-2-methoxybenzoyl chloride (CAS: 5213-17-2) serves as a highly reactive, versatile building block for synthesizing substituted benzamides and salicylamide derivatives[1].

Unlike its carboxylic acid precursor, 4-fluoro-2-methoxybenzoic acid (CAS: 395-82-4)[2], the acyl chloride derivative allows for rapid, high-yielding nucleophilic acyl substitutions without the need for expensive and atom-inefficient peptide coupling reagents (e.g., HATU, EDC). This application note details the mechanistic rationale for utilizing this specific scaffold, outlines self-validating experimental protocols for its synthesis and application, and highlights its role in recent drug discovery campaigns, including anti-HBV agents and RXFP1 modulators[3][4].

Structural Rationale & Mechanistic Insights

The selection of 4-fluoro-2-methoxybenzoyl chloride is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) goals in drug design:

  • The 4-Fluoro Substituent (Metabolic Stability & Lipophilicity): The para-position of aromatic rings is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Substituting a hydrogen atom with fluorine blocks this metabolic liability while simultaneously modulating the molecule's logP (lipophilicity), enhancing passive membrane permeability.

  • The 2-Methoxy Substituent (Conformational Locking): The bulky methoxy group at the ortho-position creates steric hindrance against the adjacent carbonyl group of the resulting amide. This forces the amide bond out of coplanarity with the benzene ring, "locking" the molecule into a specific bioactive conformation. This is a hallmark feature in many CNS-active benzamides (e.g., dopamine D2 antagonists).

  • The Acyl Chloride Moiety (Synthetic Efficiency): As a highly electrophilic center, the acyl chloride undergoes rapid addition-elimination reactions with amines and alcohols. The leaving group (chloride) is expelled as HCl, which is easily scavenged by a mild base, driving the reaction to completion irreversibly.

PharmacophoreLogic Core 4-Fluoro-2-methoxybenzoyl chloride Core Scaffold F_group 4-Fluoro Group • Blocks CYP450 oxidation • Modulates lipophilicity (logP) • Halogen bonding Core->F_group OMe_group 2-Methoxy Group • Conformational lock (sterics) • H-bond acceptor • Electron-donating Core->OMe_group COCl_group Acyl Chloride • High electrophilicity • Rapid coupling • No coupling reagents needed Core->COCl_group

Figure 1: Pharmacophore rationale for 4-Fluoro-2-methoxybenzoyl chloride.

Physicochemical Properties

Understanding the physical parameters of this building block is critical for safe handling and reaction optimization.

Table 1: Compound Specifications & Properties

PropertyValueCausality / Impact on Workflow
Chemical Name 4-Fluoro-2-methoxybenzoyl chlorideIUPAC standard identifier.
CAS Number 5213-17-2[1]Primary registry number for procurement.
Molecular Formula C8H6ClFO2Defines stoichiometry for reaction equivalents.
Molecular Weight 188.58 g/mol Used for precise molar calculations.
Appearance Colorless to pale yellow liquid/solidPurity indicator; darkening suggests degradation.
Reactivity Profile Moisture-sensitive electrophileMust be stored at 2-8°C under inert gas (Ar/N2)[1].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. By monitoring gas evolution and utilizing TLC/LC-MS, the chemist can confirm reaction progress in real-time.

Protocol A: Synthesis of 4-Fluoro-2-methoxybenzoyl chloride

Objective: Convert the stable carboxylic acid precursor into the highly reactive acyl chloride using mild conditions to prevent ether cleavage or aromatic halogenation.

Reagents:

  • 4-Fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.15 equiv)

  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow gas escape). Purge with Argon.

  • Dissolution: Suspend 4-Fluoro-2-methoxybenzoic acid (3.00 g, 17.6 mmol) in anhydrous DCM (30 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add 1-2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, the actual highly reactive chlorinating species, accelerating the reaction significantly.

  • Chlorination: Add oxalyl chloride (1.66 mL, 19.4 mmol) dropwise over 10 minutes. Observation: Vigorous effervescence will occur. This is the release of CO and CO₂ gases, which serves as a self-validating visual indicator that the reaction is proceeding.

  • Maturation: Stir the solution at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1.5 hours. The suspension will become a clear, homogenous solution as the acid is consumed.

  • Isolation: Concentrate the mixture under reduced pressure. Causality: Oxalyl chloride is chosen over thionyl chloride because its byproducts are entirely gaseous, and unreacted oxalyl chloride (b.p. 61 °C) is easily removed in vacuo, leaving the pure acyl chloride without the need for aqueous workup (which would hydrolyze the product).

Protocol B: General Amidation Workflow (Synthesis of Benzamides)

Objective: Couple the freshly prepared acyl chloride with an amine to generate a pharmaceutical intermediate (e.g., an anti-HBV salicylamide analog)[4].

Reagents:

  • 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.05 equiv)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DCM (0.15 M)

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the target amine and Et₃N in anhydrous DCM and cool to 0 °C. Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the amine nucleophile from becoming protonated (and thus deactivated) as an ammonium salt.

  • Coupling: Dissolve the 4-Fluoro-2-methoxybenzoyl chloride in a minimal amount of DCM and add it dropwise to the amine solution.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS or TLC (quench a small aliquot in methanol to form the methyl ester for TLC analysis).

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid), 1M HCl (to remove unreacted amine/Et₃N), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

SyntheticWorkflow A 4-Fluoro-2-methoxybenzoic acid (Starting Material) B Oxalyl Chloride + cat. DMF (CH2Cl2, 0 °C to RT) A->B Activation C 4-Fluoro-2-methoxybenzoyl chloride (Reactive Intermediate) B->C -CO, -CO2, -HCl D Primary/Secondary Amine + Base (e.g., Et3N) C->D Nucleophilic Attack E 4-Fluoro-2-methoxybenzamide (Target API Scaffold) D->E -HCl (Base neutralized)

Figure 2: Synthetic workflow from carboxylic acid to target benzamide API.

Table 2: Reaction Optimization for Amidation

Base / AdditiveSolventTempYieldMechanistic Note
NoneDCMRT<40%Amine nucleophile is consumed by HCl byproduct.
Et₃N (2.0 eq)DCM0 °C to RT>90%Optimal standard conditions; Et₃N efficiently scavenges HCl.
PyridineTHF60 °C75%Heating may induce minor ether cleavage or side reactions.
Aqueous NaOHDCM/H₂O0 °C85%Schotten-Baumann conditions; useful for water-soluble amines.

Applications in Drug Discovery

The 4-fluoro-2-methoxybenzamide motif synthesized from this acyl chloride is highly prevalent in recent patent literature and drug discovery programs:

  • RXFP1 Modulators for Heart Failure: Derivatives containing the 4-fluoro-2-methoxybenzoic acid scaffold have been patented as Relaxin family peptide receptor 1 (RXFP1) modulators. These compounds are investigated for treating heart failure and chronic kidney disease by leveraging the specific steric profile of the fluoro and methoxy groups to achieve high receptor affinity[3].

  • Anti-HBV Agents: Salicylamide derivatives synthesized via the amidation of 4-fluoro-2-methoxybenzoyl chloride (followed by targeted demethylation) have shown potent inhibition of Hepatitis B Virus (HBV). The structural rigidity imparted by the ortho-methoxy/hydroxy group is critical for disrupting viral capsid formation[4].

Safety & Handling

  • Toxicity: 4-Fluoro-2-methoxybenzoyl chloride is a corrosive electrophile. It causes severe skin burns and eye damage.

  • Reactivity: It reacts violently with water and alcohols, releasing corrosive hydrogen chloride (HCl) gas.

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. Use non-sparking tools and handle exclusively within a certified chemical fume hood[1][5].

References

  • Guidechem. "4-Fluoro-2-methoxybenzoic acid 395-82-4 wiki".
  • Sigma-Aldrich. "4-Fluoro-2-methoxybenzoyl chloride | 5213-17-2".
  • University of Southampton Research Repository. "Thesis: Author (Year of Submission)".
  • PMC / NIH. "Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships".
  • Google Patents. "WO2022122773A1 - RXFP1 modulators for the treatment of heart failure".
  • ChemScene. "Safety Data Sheet: 4-Fluoro-2-methoxybenzamide".

Sources

reaction of 4-Fluoro-2-methoxybenzoyl chloride with Grignard reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction of 4-Fluoro-2-methoxybenzoyl chloride with Grignard Reagents

Executive Summary

The reaction of 4-Fluoro-2-methoxybenzoyl chloride with Grignard reagents (


) presents a classic problem in organic synthesis: chemoselectivity. Depending on the reaction conditions, the transformation can be directed to yield either the aryl ketone  (via mono-addition) or the tertiary alcohol  (via double addition).

This guide provides high-fidelity protocols for both outcomes. It highlights the specific electronic and steric influence of the 2-methoxy (ortho-anisyl) and 4-fluoro substituents, which distinguish this substrate from simple benzoyl chlorides. The 2-methoxy group, capable of magnesium chelation, stabilizes tetrahedral intermediates at low temperatures, offering a unique lever for process control.

Mechanistic Insight & Reaction Pathways

The reactivity of 4-Fluoro-2-methoxybenzoyl chloride is governed by the competition between the initial nucleophilic acyl substitution and the subsequent nucleophilic addition to the resulting ketone.

Key Structural Factors:

  • 4-Fluoro Group: Electron-withdrawing (inductive), activating the carbonyl towards nucleophilic attack. It also poses a latent risk of Nucleophilic Aromatic Substitution (

    
    ) if the nucleophile is highly basic and the ring is electron-deficient, though this is rare with standard Grignards at low temp.
    
  • 2-Methoxy Group: Provides steric bulk and electron density (resonance). Crucially, the oxygen lone pairs can coordinate with magnesium species (

    
    ), potentially stabilizing the tetrahedral intermediate (see Diagram 1).
    
Diagram 1: Competitive Reaction Pathways

ReactionPathways cluster_legend Selectivity Control Start 4-Fluoro-2-methoxy- benzoyl chloride Tetra1 Tetrahedral Intermediate 1 (Mg-Chelated) Start->Tetra1 + R-MgX (1.0 eq) (Fast) Ketone Target 1: Aryl Ketone Start->Ketone + R2CuLi or R-MgX + CuI (cat.) (Stops at Ketone) Tetra1->Ketone Collapse (-MgXCl) Tetra2 Tetrahedral Intermediate 2 Ketone->Tetra2 + R-MgX (2nd eq) (Fast if unhindered) Alcohol Target 2: Tertiary Alcohol Tetra2->Alcohol H3O+ Quench

Caption: Path A (Green dashed) utilizes Transmetallation to stop at the ketone. Path B (Red) represents the exhaustive addition to the alcohol.

Protocol A: Synthesis of Aryl Ketones (Mono-Addition)

Objective: Selective formation of the ketone while suppressing over-addition. Strategy: Transmetallation . Grignard reagents are highly reactive "hard" nucleophiles. By adding a copper(I) catalyst, we generate a transient organocuprate (softer nucleophile) in situ. Organocuprates react rapidly with acid chlorides but are kinetically inert towards ketones at low temperatures.

Materials
  • Substrate: 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv).

  • Reagent: Grignard Reagent (

    
     or 
    
    
    
    ), 1.05 – 1.10 equiv.
  • Catalyst: Copper(I) Iodide (CuI), 10 mol% (0.10 equiv).

  • Solvent: Anhydrous THF (preferred for solubility) or

    
    .
    
Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round bottom flask. Cool under a stream of

    
     or Argon.
    
  • Catalyst Slurry: Charge CuI (10 mol%) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Acid Chloride Addition: Add 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv) dissolved in minimal THF to the CuI slurry.

  • Controlled Addition (Critical): Add the Grignard reagent (1.1 equiv) dropwise via syringe pump or addition funnel over 30–45 minutes.

    • Note: The solution often turns yellow/orange, indicating the formation of the acyl-cuprate complex.

  • Incubation: Stir at -78°C for 1 hour.

    • Checkpoint: Monitor by TLC.[1] If starting material remains, allow to warm slightly to -40°C, but do not exceed 0°C before quenching.

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated

    
     (aq) containing 10% 
    
    
    
    (to solubilize copper salts as deep blue
    
    
    ).
  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    

Why this works: The ortho-methoxy group aids in this protocol by providing steric bulk that further slows the attack on the ketone, acting as a "safety buffer" for the copper catalysis [1].

Protocol B: Synthesis of Tertiary Alcohols (Double-Addition)

Objective: Complete conversion to the tertiary alcohol. Strategy: Exhaustive Addition . We utilize the high reactivity of the Grignard reagent to drive the reaction through the ketone intermediate to the alkoxide.

Materials
  • Substrate: 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv).

  • Reagent: Grignard Reagent (

    
    ), 2.5 – 3.0 equiv .
    
  • Solvent: Anhydrous

    
     (often cleaner for alcohol isolation) or THF.
    
Step-by-Step Procedure
  • System Prep: Standard anhydrous setup (

    
     atm).
    
  • Reagent Prep: Place the Grignard reagent (3.0 equiv) in the flask at 0°C .

    • Expert Tip: Adding the acid chloride to the Grignard (Inverse Addition) ensures the nucleophile is always in excess, preventing the coupling of intermediates.

  • Addition: Dissolve 4-Fluoro-2-methoxybenzoyl chloride in solvent. Add dropwise to the Grignard solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Optional: If the R-group is very bulky (e.g., tert-butyl), reflux (60°C) may be required for 1-2 hours to drive the second addition.

  • Quench: Cool to 0°C. Slowly add 1M HCl.

    • Safety: This is exothermic. The initial quench hydrolyzes the excess Grignard; subsequent acid hydrolyzes the Mg-alkoxide cluster.

  • Workup: Extract with

    
    . Wash with 
    
    
    
    (to remove acid traces) and brine.

Data Summary & Troubleshooting

Table 1: Reaction Parameters Comparison
ParameterProtocol A (Ketone)Protocol B (Alcohol)
Stoichiometry (R-MgX) 1.05 – 1.10 equiv2.50 – 3.00 equiv
Catalyst CuI (10-20 mol%)None
Temperature -78°C (Critical)0°C

RT

Reflux
Addition Mode Grignard added to Acid ChlorideAcid Chloride added to Grignard
Major Impurity Tertiary Alcohol (if temp rises)Ketone (if incomplete)
Troubleshooting Guide
  • Problem: Significant tertiary alcohol formation in Protocol A.

    • Cause: Temperature too high or addition too fast.

    • Fix: Ensure -78°C is maintained. Switch to Weinreb Amide protocol if selectivity remains elusive (convert acid chloride to N-methoxy-N-methyl amide first) [2].

  • Problem: Low yield in Protocol B (Stalled at Ketone).

    • Cause: Steric hindrance from the ortho-methoxy group blocking the second attack.

    • Fix: Switch solvent to THF (higher boiling point), reflux overnight, or use organolithium (

      
      ) for the second step, as it is less sensitive to steric bulk.
      
  • Problem: Defluorination (Side Product).

    • Cause:

      
       reaction at the 4-position.
      
    • Fix: Avoid electron-rich Grignards (like allyl-MgBr) at high temperatures. Keep the reaction cold.

Workflow Visualization

Diagram 2: Experimental Logic Flow

Workflow Start Start: 4-Fluoro-2-methoxybenzoyl chloride Decision Desired Product? Start->Decision KetonePath Target: KETONE Decision->KetonePath Mono-Addition AlcoholPath Target: ALCOHOL Decision->AlcoholPath Double-Addition StepK1 1. Dissolve in THF, add CuI (10%) 2. Cool to -78°C KetonePath->StepK1 StepK2 3. Add Grignard (1.1 eq) slowly StepK1->StepK2 StepK3 4. Quench at low temp (NH4Cl) StepK2->StepK3 StepA1 1. Place Grignard (3.0 eq) in flask 2. Cool to 0°C AlcoholPath->StepA1 StepA2 3. Add Acid Chloride to Grignard StepA1->StepA2 StepA3 4. Warm to RT/Reflux StepA2->StepA3

Caption: Decision tree for selecting the appropriate experimental setup based on the target molecule.

References

  • Posner, G. H., & Whitten, C. E. (1968). "Reaction of organocopper reagents with acid halides. Synthesis of ketones." Tetrahedron Letters, 9(44), 4647–4650.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General reactivity of Acyl Chlorides).[2]

  • Sommer, J. R., et al. (2022). "Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents." Organic Process Research & Development.

Sources

Application Note: Work-Up and Purification Protocols for 4-Fluoro-2-methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Fluoro-2-methoxybenzoyl chloride (CAS: 5213-17-2) is a highly reactive, moisture-sensitive acylating agent utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The strategic substitution pattern on the aromatic ring—a lipophilicity-modulating fluorine atom and a sterically demanding, electron-donating methoxy group—makes it a highly valuable intermediate for constructing complex benzamides and benzoate esters[1][2].

However, the inherent reactivity of the acyl chloride moiety demands meticulous control during the reaction, work-up, and purification phases. Competing hydrolysis can rapidly convert the starting material back into 4-fluoro-2-methoxybenzoic acid if moisture is introduced, severely impacting yields. This guide details the causal logic and step-by-step protocols necessary to isolate high-purity derivatives from 4-fluoro-2-methoxybenzoyl chloride reactions.

Causality in Experimental Design: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that a work-up is not merely a sequence of washes, but a series of targeted chemical transformations designed to isolate the product by manipulating solubility and phase partitioning.

  • Temperature Control (0–5 °C): Nucleophilic acyl substitution is highly exothermic. Initiating the reaction at 0–5 °C suppresses side reactions and minimizes the thermal degradation or premature hydrolysis of the acyl chloride[3].

  • Sequential Aqueous Washing:

    • 1.0 M HCl Wash: Unreacted aliphatic or aromatic amines remain in the organic phase. A mild acid wash protonates these amines, converting them into water-soluble ammonium salts that partition into the aqueous layer[4].

    • Saturated NaHCO₃ Wash: Any unreacted 4-fluoro-2-methoxybenzoyl chloride will hydrolyze during the quench to form 4-fluoro-2-methoxybenzoic acid. The mild base deprotonates this acid, forming a water-soluble sodium carboxylate salt that is easily extracted into the aqueous phase[5].

    • Saturated NaCl (Brine) Wash: Basic washes often cause emulsions. Brine increases the ionic strength of the aqueous phase, driving water out of the organic layer (salting-out effect) and breaking emulsions, which serves as a pre-drying step[5].

Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Product + Unreacted Reagents) Quench Quench & Dilute (Add H2O / DCM) Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqueousWaste Aqueous Waste (Salts, Water) PhaseSep->AqueousWaste Discard OrganicPhase Organic Phase (Product, Amine, Acid) PhaseSep->OrganicPhase AcidWash 1.0 M HCl Wash (Removes Unreacted Amines) OrganicPhase->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid Byproducts) AcidWash->BaseWash BrineWash Brine Wash & Dry (over Anhydrous Na2SO4) BaseWash->BrineWash Concentrate Concentration in Vacuo BrineWash->Concentrate Purify Purified Target Compound Concentrate->Purify

Liquid-liquid extraction workflow for purifying 4-fluoro-2-methoxybenzoyl derivatives.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxybenzoyl Chloride

PropertyValueClinical/Synthetic Relevance
CAS Number 5213-17-2Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₆ClFO₂Dictates stoichiometric calculations.
Reactivity Highly ElectrophilicRapidly reacts with nucleophiles; moisture sensitive[2].
Storage Conditions 2–8 °C, under Inert GasPrevents thermal degradation and atmospheric hydrolysis.

Table 2: Work-Up Solvent Selection Matrix

SolventDensity (vs. Water)Target LayerEmulsion RiskApplication Suitability
Dichloromethane (DCM)1.33 g/mL (Heavier)Bottom Layer LowExcellent for highly lipophilic fluorinated benzamides[4].
Ethyl Acetate (EtOAc)0.90 g/mL (Lighter)Top Layer ModerateGood for polar derivatives; easier to evaporate[5].
Methyl Ethyl Ketone (MEK)0.80 g/mL (Lighter)Top Layer HighUseful for specific low-temperature amidation reactions[3].

Detailed Experimental Protocols (Self-Validating)

The following protocol outlines the amidation of 4-fluoro-2-methoxybenzoyl chloride with a primary or secondary amine under anhydrous conditions, followed by a rigorously validated work-up and purification sequence[3][4][5].

Protocol A: Reaction and Liquid-Liquid Extraction Work-Up

Step 1: Reaction Setup

  • In an oven-dried, round-bottomed flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Purge the flask with nitrogen or argon and cool the mixture to 0–5 °C using an ice-water bath[3].

Step 2: Acyl Chloride Addition

  • Dissolve 4-fluoro-2-methoxybenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction[4].

  • Validation Checkpoint 1: Monitor the reaction via Thin-Layer Chromatography (TLC) (e.g., 5:1 Hexanes:EtOAc). The reaction is deemed complete when the amine starting material spot is fully consumed[4].

Step 3: Quenching and Phase Separation

  • Once complete, quench the reaction by adding deionized water (equal to 50% of the reaction volume) while maintaining stirring for 10 minutes[5].

  • Transfer the biphasic mixture to a separatory funnel.

  • Validation Checkpoint 2: Allow the layers to separate completely. Since DCM is used, the organic layer will be at the bottom . Drain the organic layer into an Erlenmeyer flask and discard the upper aqueous layer.

Step 4: Sequential Washing

  • Return the organic layer to the separatory funnel. Wash with 1.0 M HCl (1 x 50 mL) to remove unreacted amine and triethylamine[4].

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL).

  • Validation Checkpoint 3: Test the pH of the aqueous waste from the NaHCO₃ wash. It must be >8, ensuring all acidic byproducts (e.g., 4-fluoro-2-methoxybenzoic acid) have been neutralized and extracted[5].

  • Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL) to break any micro-emulsions and pre-dry the solution[5].

Step 5: Drying and Concentration

  • Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄.

  • Validation Checkpoint 4: Swirl the flask. The Na₂SO₄ should flow freely like sand. If it clumps heavily, water is still present; add more Na₂SO₄ until free-flowing[4].

  • Filter the suspension through a fritted funnel to remove the drying agent[5].

  • Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product[4].

Protocol B: Purification via Flash Column Chromatography

If the crude product requires further purification (e.g., to remove trace non-polar impurities or colored byproducts), flash column chromatography is recommended[5].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of the chosen eluent (e.g., 9:1 Hexanes:EtOAc).

  • Loading: Dissolve the crude product in a minimum volume of DCM (e.g., 2–5 mL) and carefully apply it to the top of the silica bed[5].

  • Elution: Elute the column using the established solvent system, collecting fractions in test tubes.

  • Validation Checkpoint 5: Analyze fractions via TLC. Pool the fractions containing the pure target compound (single spot) and concentrate under reduced pressure to afford the final purified 4-fluoro-2-methoxybenzamide derivative[5].

References

  • Organic Syntheses. "N-Methyl-N-phenyl benzamide." Organic Syntheses, Inc. Available at: [Link]

  • Google Patents. "US3177252A - Ortho alkoxy and alkylthio-polysubstituted-n-tertiaryamino-alkyl benzamides." Google Patents.
  • Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis." Organic Syntheses, Inc. Available at:[Link]

Sources

Application Note: Large-Scale Synthesis Considerations for 4-Fluoro-2-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes the "Why" and "How" of scaling up, moving beyond simple laboratory recipes to industrial viability.

Executive Summary

4-Fluoro-2-methoxybenzoyl chloride (FMBC) is a critical electrophilic intermediate employed in the synthesis of benzamide-based pharmacophores, including antipsychotics (e.g., substituted benzamides) and kinase inhibitors. While laboratory synthesis is trivial, multi-kilogram to ton-scale production introduces non-linear challenges regarding thermal management, off-gas scrubbing, and corrosion control.

This guide outlines a robust, scalable protocol for the chlorination of 4-fluoro-2-methoxybenzoic acid and its subsequent conversion into amide derivatives. It emphasizes the transition from "medicinal chemistry" methods (Oxalyl chloride/DCM) to "process chemistry" methods (Thionyl chloride/Toluene or Neat), focusing on atom economy and safety.

Strategic Route Selection & Retrosynthesis

The synthesis of FMBC derivatives generally hinges on the activation of the parent benzoic acid. For large-scale operations, the choice of chlorinating agent is the primary Critical Process Parameter (CPP).

Chemical Pathway Analysis

SynthesisPath Start 2,4-Difluorobenzoic Acid Inter 4-Fluoro-2-methoxybenzoic Acid (Precursor) Start->Inter NaOMe/MeOH SNAr (Regioselective) AcidCl 4-Fluoro-2-methoxybenzoyl Chloride (FMBC) Inter->AcidCl SOCl2, cat. DMF (Chlorination) Amide Target Benzamide Derivative AcidCl->Amide HNR2, Base (Schotten-Baumann)

Caption: Figure 1. Linear synthesis flow from commodity starting materials to final amide derivatives.

Reagent Selection Matrix
ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Recommendation
Cost Low (Commodity chemical)HighSOCl₂
Byproducts SO₂ (g), HCl (g)CO (g), CO₂ (g), HCl (g)SOCl₂ (Avoids CO)
Atom Economy HighLowerSOCl₂
Purification Distillation usually requiredVolatiles remove easilySOCl₂ + Distillation
Safety Corrosive gas evolutionToxic CO gas evolutionSOCl₂

Decision: For scales >1 kg, Thionyl Chloride is the standard due to cost and the avoidance of carbon monoxide generation.

Detailed Experimental Protocol

Protocol A: Chlorination of 4-Fluoro-2-methoxybenzoic Acid

Objective: Convert acid to acid chloride with >98% conversion and minimal hydrolysis.

Materials
  • Substrate: 4-Fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (1.2 - 1.5 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.01 - 0.05 equiv)

  • Solvent: Toluene (3-5 volumes) or Neat (if reactor allows)

Step-by-Step Methodology
  • Reactor Setup:

    • Use a glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to pitting by hot HCl/SOCl₂).

    • Equip with an overhead stirrer, temperature probe, and a reflux condenser connected to a caustic scrubber (NaOH).

    • Safety Note: Ensure the scrubber is active before addition.

  • Charging:

    • Charge Toluene and 4-Fluoro-2-methoxybenzoic acid. Agitate to form a slurry.

    • Add catalytic DMF. Mechanistic Insight: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly lowering the activation energy.

  • Reaction (The "Semi-Batch" Addition):

    • Heat the slurry to 45-50°C.

    • Add Thionyl Chloride dropwise over 1-2 hours.

    • Control Point: Monitor gas evolution. Do not exceed scrubber capacity.

    • After addition, ramp temperature to 75-80°C (or reflux) and hold for 2-4 hours. The slurry should become a clear solution.

  • End-Point Verification:

    • Sample an aliquot, quench with methanol (to form methyl ester), and analyze by HPLC.

    • Target: <0.5% starting acid (as methyl ester).

  • Workup (Distillation):

    • Option A (Telescoping): If the solvent is compatible with the next step (e.g., Toluene), distill off excess SOCl₂ and Toluene under reduced pressure (50-60°C, <100 mbar) to a concentrated volume. Re-dilute with fresh solvent.

    • Option B (Isolation): Full distillation. FMBC has a high boiling point; vacuum distillation is required to avoid thermal decomposition.

Protocol B: Amide Coupling (Derivative Formation)

Objective: React FMBC with an amine (e.g., a piperidine or aniline derivative).

  • Preparation: Dissolve the amine (1.0 equiv) and a base (Triethylamine or aqueous NaOH/K₂CO₃ for biphasic systems) in the solvent (DCM, THF, or Toluene).

  • Coupling:

    • Cool the amine solution to 0-5°C.

    • Slowly add the FMBC solution (from Protocol A) to the amine.

    • Exotherm Control: Maintain T < 20°C to prevent impurity formation (dimerization or attack on the methoxy group).

  • Quench & Isolation:

    • Quench with water.[1][2][3]

    • Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine) and NaHCO₃ (to remove unreacted acid).

    • Crystallize the product by solvent exchange (e.g., Toluene to Heptane/IPA).

Engineering & Safety Controls

Large-scale chlorination generates massive volumes of acidic gas. A 100 kg batch using 1.2 eq of SOCl₂ will generate ~25 kg of HCl and ~44 kg of SO₂.

Process Flow & Scrubbing Logic

ProcessFlow Reactor Reactor (Glass-Lined) Reaction T: 80°C Condenser Reflux Condenser (Glycol cooled) Reactor->Condenser Vapor (SOCl2, HCl, SO2) Condenser->Reactor Reflux (SOCl2) Scrubber1 Scrubber 1 (Water/Acid Trap) Captures HCl Condenser->Scrubber1 Off-gas (HCl, SO2) Scrubber2 Scrubber 2 (NaOH Caustic) Captures SO2 Scrubber1->Scrubber2 Off-gas (SO2) Vent Vent Scrubber2->Vent Clean Gas (N2, CO2)

Caption: Figure 2. Essential engineering controls for handling corrosive off-gases during acid chloride synthesis.

Critical Safety Parameters
  • Thermal Runaway: The reaction of SOCl₂ with carboxylic acids is endothermic or mildly exothermic, but the decomposition of the intermediate anhydride or the reaction with water (if wet) is violently exothermic.

    • Requirement: Ensure starting material water content (KF) is <0.1%.

  • Induction Period: If the reaction does not start immediately (no gas flow), STOP addition. Accumulation of reagents can lead to a sudden, uncontrollable gas release.

  • Material Compatibility:

    • Good: Glass-lined steel, Hastelloy C-22, PTFE, PFA.

    • Bad: SS304/316 (severe pitting), Nylon, Silicone.

Quality Control & Analytical Methods

Direct analysis of acid chlorides is difficult due to their instability on LC columns (hydrolysis).

Derivatization Method (HPLC)

Do not inject the acid chloride directly.

  • Sample Prep: Take 50 µL of reaction mixture.

  • Quench: Add to 1 mL of anhydrous Methanol (containing 1% Et₃N).

  • Reaction: Shake for 5 mins. The Acid Chloride converts to the Methyl Ester.

  • Analysis: Inject on HPLC (C18 column, Water/Acetonitrile gradient).

    • Interpretation: The peak corresponding to the Methyl Ester represents the Acid Chloride yield. The peak corresponding to the Acid represents unreacted starting material.

Impurity Profile
  • Dimer: Formation of anhydride (trace water).

  • Des-methyl: Cleavage of the methoxy group (rare, but possible at high T with excess HCl).

  • Regioisomers: Carryover from the starting acid synthesis.

References

  • Process Chemistry of Acid Chlorides

    • Review: Org.[4] Process Res. Dev. 2006, 10, 2, 296–302. "Scale-Up of Acid Chloride Synthesis."

    • Source:

  • Vilsmeier-Haack Mechanism

    • Mechanistic Insight into DMF C
    • Source:

  • Safety Data & Handling

    • Thionyl Chloride MSDS & Handling Guide.
    • Source:

  • Precursor Synthesis (SNAr)

    • Synthesis of 4-fluorosalicylic acid deriv
    • Source:

Disclaimer: This protocol is for informational purposes only. All large-scale reactions must be preceded by a thorough Process Safety Hazard Assessment (PHA) and calorimetry studies (RC1/DSC) in your specific facility.

Sources

Troubleshooting & Optimization

minimizing hydrolysis of 4-Fluoro-2-methoxybenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Minimizing Hydrolysis During Synthetic Reactions

Welcome to the technical support resource for 4-Fluoro-2-methoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive acylating agent. As Senior Application Scientists, we understand the challenges posed by the high reactivity of acyl chlorides, particularly their susceptibility to hydrolysis. This document provides in-depth, field-proven insights and troubleshooting strategies to help you maximize your reaction yields and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental principles governing the reactivity and hydrolysis of 4-Fluoro-2-methoxybenzoyl chloride.

Q1: Why is 4-Fluoro-2-methoxybenzoyl chloride so susceptible to hydrolysis?

A: The high reactivity of 4-Fluoro-2-methoxybenzoyl chloride, like all acyl chlorides, stems from the electronic nature of the acyl chloride group (-COCl). The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine.[1][2] These atoms strongly withdraw electron density, making the carbonyl carbon highly electrophilic (electron-deficient) and thus a prime target for attack by nucleophiles.[3][4][5]

Water, although a weak nucleophile, is potent enough to attack this activated carbon. The reaction proceeds via a nucleophilic addition-elimination mechanism .[6][7] First, a water molecule adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this unstable intermediate eliminates a chloride ion and a proton to form the corresponding carboxylic acid (4-Fluoro-2-methoxybenzoic acid) and hydrochloric acid (HCl).[6][8]

Q2: What are the primary consequences of hydrolysis in my reaction?

A: Uncontrolled hydrolysis can have several detrimental effects on your experiment:

  • Reduced Yield: The most direct consequence is the consumption of your starting material, leading to a lower yield of your desired product.[7]

  • Complex Purification: The formation of 4-Fluoro-2-methoxybenzoic acid as a byproduct complicates the purification process. Its similar polarity to other reaction components can make separation by chromatography or crystallization challenging.

  • Side Reactions: The generated hydrochloric acid (HCl) can catalyze unwanted side reactions or degrade acid-sensitive functional groups present in your starting materials or products.

Q3: How can I detect if significant hydrolysis is occurring during my experiment?

A: You can monitor for hydrolysis using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Spot your reaction mixture against a reference spot of the starting 4-Fluoro-2-methoxybenzoyl chloride and, if available, the corresponding carboxylic acid. The appearance and intensification of a new, typically more polar spot corresponding to the acid is a strong indicator of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You can monitor the reaction for the disappearance of the mass corresponding to your starting material and the appearance of the mass corresponding to 4-Fluoro-2-methoxybenzoic acid.

  • pH Change: If the reaction is run in an unbuffered system, the formation of HCl will cause a significant drop in pH. This can be monitored with pH paper if a small aqueous sample can be safely taken and diluted.

Troubleshooting Guide: Addressing Hydrolysis in Your Reaction

Use this section to diagnose and resolve issues when you suspect hydrolysis is compromising your results.

Reaction_Pathway start 4-Fluoro-2-methoxy- benzoyl chloride desired_product Desired Product (Amide, Ester, etc.) start->desired_product side_product Hydrolysis Product (Carboxylic Acid) start->side_product nuc Nucleophile (e.g., R-NH2, R-OH) nuc->desired_product Desired Reaction (Acylation) water Water (H₂O) (Contaminant) water->side_product Undesired Reaction (Hydrolysis)

Caption: Competing reaction pathways for 4-Fluoro-2-methoxybenzoyl chloride.

By rigorously excluding water from the reaction system through the protocols described above, you can significantly favor the desired acylation pathway over the hydrolysis side reaction, leading to a cleaner reaction profile and a higher yield of your target compound.

References
  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Doc Brown. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Chemistry Steps. (2020, February 23). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • MDPI. (2017, January 28). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

  • Global Thesis. (2014, November 21). Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene. [Link]

  • ElectronicsAndBooks. (n.d.). * Mechanism of the Hydrolysis of Acid Chlorides. Part II. 3259 635. The Mechanism of the Hydrolysis of Acid Chlorides*. [Link]

  • Doc Brown. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms. [Link]

  • PubMed. (2006, March 17). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride. [Link]

  • Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • SCIRP. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • science-revision.co.uk. (n.d.). acid chlorides. [Link]

  • AK Lectures. (n.d.). Acid Chloride Reactions. [Link]

  • ResearchGate. (2021, July). Scheme 1. a) Reaction profile of the acylation coupling reaction...[Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • ACHO. (n.d.). Safety Data Sheet: 2-Chloro-4-fluorobenzoyl chloride. [Link]

Sources

choice of base for 4-Fluoro-2-methoxybenzoyl chloride reactions with amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Amide Coupling with 4-Fluoro-2-methoxybenzoyl Chloride

Overview As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the acylation of amines using 4-fluoro-2-methoxybenzoyl chloride. While acyl chlorides are highly reactive, the specific substitution pattern of this building block—an electron-withdrawing 4-fluoro group paired with a sterically demanding 2-methoxy group—creates unique microenvironments that dictate the success or failure of the reaction. This guide provides a self-validating framework for selecting the optimal base and troubleshooting common failure modes.

Diagnostic Workflow: Base Selection Logic

Before diving into specific FAQs, use the following logical pathway to determine the optimal base system for your specific amine.

BaseSelection Start Amine Properties? Aqueous Water-Soluble (e.g., Amino Acids) Start->Aqueous Organic Organic-Soluble (Primary/Secondary) Start->Organic Schotten Schotten-Baumann (NaOH / K2CO3 aq) Aqueous->Schotten Biphasic System Sterics Nucleophilicity & Sterics? Organic->Sterics DIPEA DIPEA in DCM (Standard Aliphatic) Sterics->DIPEA Unhindered Amine DMAP DIPEA + DMAP (cat.) (Hindered/Anilines) Sterics->DMAP Hindered/Weak Nucleophile

Diagnostic workflow for selecting the optimal base in 4-fluoro-2-methoxybenzoyl chloride couplings.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my reaction stall at 50-60% conversion when using Triethylamine (TEA) with secondary amines? Causality: The 2-methoxy group on the benzoyl chloride introduces significant steric hindrance directly adjacent to the electrophilic carbonyl carbon. While TEA is a sufficient proton scavenger, it is non-nucleophilic and cannot actively overcome this steric barrier[1]. Secondary amines, which are already sterically encumbered, struggle to attack the shielded carbonyl. Solution: Switch to a catalytic nucleophilic base system, specifically 4-Dimethylaminopyridine (DMAP) combined with N,N-Diisopropylethylamine (DIPEA). DMAP attacks the acyl chloride to form a highly reactive, unhindered acylpyridinium intermediate, which then rapidly transfers the acyl group to the amine[2][3].

Q2: Does the 4-fluoro substituent pose a risk for Nucleophilic Aromatic Substitution (S_NAr) side reactions? Causality: Fluorine is highly electronegative and, when positioned para to an electron-withdrawing carbonyl group, it activates the aromatic ring toward S_NAr. However, the 2-methoxy group donates electron density into the ring via resonance, partially dampening this activation. Under standard amide coupling conditions (room temperature, DCM/THF), the rate of acylation at the carbonyl is orders of magnitude faster than S_NAr at the 4-position. Solution: S_NAr is only a practical risk if you are using harsh conditions (e.g., prolonged heating >80°C) with a large excess of a highly nucleophilic primary amine. Keep reactions at or below room temperature to ensure strict chemoselectivity.

Q3: When should I use inorganic bases (Schotten-Baumann conditions) instead of organic bases? Causality: If your amine is highly polar (e.g., an amino acid) or supplied as a stable hydrochloride salt that is insoluble in organic solvents, traditional anhydrous conditions will fail. The Schotten-Baumann reaction utilizes a biphasic system (e.g., DCM and aqueous NaOH or K2CO3)[1][]. The inorganic base neutralizes the HCl byproduct and keeps the amine deprotonated in the aqueous phase, while the acylation occurs at the biphasic interface[5]. Solution: Use 1M NaOH or saturated NaHCO3 for robust, water-soluble amines. Ensure vigorous stirring to maximize the interfacial surface area.

Quantitative Base Comparison

To facilitate rapid decision-making, the following table summarizes the physicochemical properties and recommended use cases for common bases in this specific reaction.

BasepKa (conjugate acid)NucleophilicityRole in ReactionRecommended Use Case for 4-F-2-OMe-Benzoyl Chloride
DIPEA 10.75Very Low (Sterically hindered)Proton ScavengerStandard primary aliphatic amines. Prevents side reactions.
TEA 10.75LowProton ScavengerGeneral use, but inferior to DIPEA due to slight nucleophilicity.
Pyridine 5.25ModerateWeak Base / CatalystSolvent/base for moderately hindered substrates[6].
DMAP 9.60Extremely HighNucleophilic CatalystEssential for anilines and sterically hindered secondary amines[2].
NaOH (aq) 13.8High (OH⁻ is a nucleophile)Proton ScavengerBiphasic Schotten-Baumann for water-soluble amines[].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include specific checkpoints to validate the reaction's progress.

Protocol A: Anhydrous Catalytic Amidation (For Hindered/Aromatic Amines)

This protocol utilizes DMAP to overcome the steric hindrance of the 2-methoxy group[2].

Reagents:

  • Amine (1.0 equiv)

  • 4-Fluoro-2-methoxybenzoyl chloride (1.1 equiv)

  • DIPEA (2.0 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution. Validation Checkpoint: The solution should remain clear. If using an amine hydrochloride salt, ensure complete dissolution after DIPEA addition.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-fluoro-2-methoxybenzoyl chloride (1.1 equiv) dropwise over 5-10 minutes. Mechanistic Note: Cooling prevents exothermic degradation and suppresses any potential S_NAr side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor via TLC or LC-MS. The formation of the highly UV-active amide product should be visible.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (equal volume). Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and unreacted amine), then saturated NaHCO₃ (to remove unreacted acid generated from hydrolyzed acyl chloride), and finally brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Amidation (For Aqueous Amines)

Ideal for amino acids or highly polar amines[5].

Reagents:

  • Amine (1.0 equiv)

  • 4-Fluoro-2-methoxybenzoyl chloride (1.2 equiv)

  • NaOH (aq, 1.0 M) or Saturated K₂CO₃ (aq)

  • Ethyl Acetate (EtOAc) or DCM

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve the amine in the aqueous base solution (e.g., 1M NaOH). Ensure the pH is >10 to guarantee the amine is fully deprotonated and nucleophilic.

  • Organic Phase: Dissolve the 4-fluoro-2-methoxybenzoyl chloride in an equal volume of EtOAc or DCM.

  • Biphasic Mixing: Cool the aqueous amine solution to 0 °C. Add the organic solution dropwise under vigorous stirring (1000+ rpm). Validation Checkpoint: Vigorous stirring is critical; the reaction occurs at the droplet interface. Poor stirring leads to acyl chloride hydrolysis rather than amidation.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup: Separate the layers. If the product is an acid (e.g., from an amino acid), acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product, then extract with fresh EtOAc. If neutral, extract the aqueous layer directly with EtOAc. Wash with brine, dry, and concentrate.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Significant formation of 4-fluoro-2-methoxybenzoic acid (Hydrolysis) Moisture in solvent or amine; old acyl chloride bottle.Use strictly anhydrous DCM/THF. Distill DIPEA. Check acyl chloride purity via NMR before use.
Reaction stalls at <50% with an aniline derivative Aniline is a weak nucleophile; 2-OMe group blocks attack.Add 10-20 mol% DMAP to form the reactive acylpyridinium intermediate[2].
Multiple spots on TLC (Over-acylation) Primary amine forming an imide (di-acylation).Reduce acyl chloride to exactly 1.0 equiv. Lower reaction temperature to 0 °C.

References

  • Current Chemistry Letters. "Process optimization for acid-amine coupling: a catalytic approach". Growing Science. URL: [Link]

  • Fisher Scientific. "Amide Synthesis". Fisher Scientific. URL: [Link]

  • NIH / PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". National Institutes of Health. URL: [Link]

  • Semantic Scholar / ARKIVOC. "Catalysis by 4-dialkylaminopyridines". Semantic Scholar. URL:[Link]

Sources

dealing with the moisture sensitivity of 4-Fluoro-2-methoxybenzoyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-2-methoxybenzoyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling, Troubleshooting, and Best Practices for a Moisture-Sensitive Reagent.

Welcome to the dedicated technical support center for 4-Fluoro-2-methoxybenzoyl chloride. As a highly reactive acylating agent, its successful use in synthesis is critically dependent on the stringent exclusion of moisture. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you navigate the challenges associated with its handling and use, ensuring the integrity and success of your experiments.

Part 1: The Fundamentals - Why is 4-Fluoro-2-methoxybenzoyl Chloride So Moisture Sensitive?

Understanding the root cause of a reagent's sensitivity is the first step toward mastering its use. Acyl chlorides, as a class, are highly electrophilic at the carbonyl carbon, making them excellent acylating agents but also susceptible to nucleophilic attack by water.[1]

Q1: What is the specific reaction that occurs when 4-Fluoro-2-methoxybenzoyl chloride is exposed to moisture?

When 4-Fluoro-2-methoxybenzoyl chloride comes into contact with water, it undergoes rapid hydrolysis. The water molecule acts as a nucleophile, attacking the carbonyl carbon and ultimately displacing the chloride leaving group. This irreversible reaction yields 4-fluoro-2-methoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] This degradation pathway is problematic for two primary reasons:

  • Consumption of Starting Material: The hydrolysis consumes your active reagent, leading to lower-than-expected yields in your desired reaction.

  • Introduction of Impurities: The resulting carboxylic acid can complicate reaction workups and purification steps. The generated HCl gas can also react with acid-sensitive functional groups in your substrate or product.

Caption: Hydrolysis of 4-Fluoro-2-methoxybenzoyl chloride upon exposure to water.

Part 2: Frequently Asked Questions (FAQs)

This section directly addresses the common issues and questions that arise during the storage and handling of 4-Fluoro-2-methoxybenzoyl chloride.

Q2: I opened my new bottle of 4-Fluoro-2-methoxybenzoyl chloride and saw some white solid inside, or it fumed slightly. Is it still usable?

This indicates a minor degree of hydrolysis has occurred. The white solid is likely the 4-fluoro-2-methoxybenzoic acid byproduct, and the fuming is HCl gas reacting with atmospheric moisture.[3] The bulk material may still be of sufficient purity for many applications, especially if the contamination is minimal. However, for high-precision or sensitive reactions, purification via distillation under reduced pressure may be necessary. To prevent this, always handle the reagent under a robust inert atmosphere (e.g., in a glovebox or using a Schlenk line).[4][5]

Q3: My acylation reaction is giving very low yields. Could moisture be the culprit?

Absolutely. Low yield is the most common symptom of moisture contamination. Even trace amounts of water, whether from the atmosphere, solvents, glassware, or other reagents, can significantly degrade the acyl chloride.[4] It is crucial to ensure all components of your reaction are scrupulously dried.

Q4: How should I properly store an opened bottle of 4-Fluoro-2-methoxybenzoyl chloride?

Once opened, the bottle should be tightly resealed, and the cap should be wrapped with Parafilm® for an extra barrier.[6] Store it inside a desiccator or, ideally, within an inert atmosphere glovebox.[4] Sigma-Aldrich recommends a storage temperature of 2-8°C for this specific compound, which helps to slow the rate of any potential decomposition.[7]

Q5: Can I use a nitrogen balloon instead of a Schlenk line for my reaction?

For many routine applications, a nitrogen balloon setup can provide a sufficient inert atmosphere.[8] However, this technique is more susceptible to leaks and contamination than a Schlenk line or glovebox.[5][9] For reactions that are highly sensitive, run for long periods, or require the highest possible yield and purity, a Schlenk line or glovebox is strongly recommended.

Part 3: Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving problems encountered during your experiments.

Problem Observed Potential Cause(s) Recommended Solution(s) Self-Validation Check
Low or no product yield 1. Reagent Hydrolysis: Contamination from wet solvent, glassware, or atmosphere.[4] 2. Poor Substrate Nucleophilicity: The nucleophile is not reactive enough under the conditions.1. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents. Oven-dry all glassware (e.g., >125°C overnight) and cool under an inert gas stream.[9][10] Use rigorous inert atmosphere techniques (See Protocol 1). 2. Increase Reactivity: Consider adding a catalyst like DMAP (4-Dimethylaminopyridine) if compatible. For weakly nucleophilic amines, deprotonation with a strong base like NaH prior to adding the acyl chloride may be necessary.[11]1. A drop of anhydrous solvent on a pinch of anhydrous indicator (e.g., sodium benzophenone ketyl) should produce a deep blue/purple color. 2. Monitor the reaction by TLC or LC-MS to confirm if the starting material is being consumed.
Formation of a white precipitate during reaction setup Premature Hydrolysis: The acyl chloride is reacting with water before your substrate is added.Review Inert Atmosphere Technique: Ensure the flask is adequately purged with inert gas before adding the reagent.[5] Add solvents and liquid reagents via a gas-tight syringe through a rubber septum.[8][9]Bubbler Check: The bubbler on your inert gas line should show a slow, steady outflow (1-2 bubbles per second), indicating positive pressure and no leaks.
Difficult product purification Byproduct Contamination: The presence of 4-fluoro-2-methoxybenzoic acid from hydrolysis complicates purification.Aqueous Base Wash: During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic byproduct into the aqueous phase.[12]pH Test: After the base wash, the pH of the aqueous layer should be basic (>7).
Reaction turns dark or shows decomposition Exothermic Reaction: The acylation reaction or quenching process is too vigorous, leading to thermal degradation.Control Temperature: Add the acyl chloride or quenching agent dropwise to the reaction mixture while cooling in an ice bath (0°C).[13]Internal Thermometer: Monitor the internal temperature of the reaction to ensure it remains within the desired range.

Part 4: Key Experimental Protocols

These detailed protocols provide a reliable framework for handling and using 4-Fluoro-2-methoxybenzoyl chloride.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol ensures the rigorous exclusion of air and moisture from your reaction vessel.

Causality: Glassware surfaces adsorb a thin film of moisture from the air. Heating removes this water, and flushing with a dry, inert gas prevents it from re-adsorbing as the glass cools.[9][10] A Schlenk line allows for cycles of evacuation and refilling with inert gas, which is highly effective at creating an inert environment.[5]

Inert_Atmosphere_Workflow start Start dry_glass 1. Oven-dry glassware (>4h @ 140°C) start->dry_glass assemble_hot 2. Assemble glassware while hot dry_glass->assemble_hot clamp_setup 3. Clamp to Schlenk line assemble_hot->clamp_setup purge_cycle 4. Perform 3x Vacuum/ Inert Gas Purge Cycles clamp_setup->purge_cycle cool_down 5. Cool to RT under positive inert gas pressure purge_cycle->cool_down add_reagents 6. Add dry solvents/reagents via gas-tight syringe cool_down->add_reagents run_reaction 7. Maintain positive pressure during reaction add_reagents->run_reaction end_process End run_reaction->end_process

Caption: Workflow for establishing an inert atmosphere in a reaction vessel.

Step-by-Step Methodology:

  • Dry Glassware: Place all necessary glassware (flask, stir bar, condenser, etc.) in an oven at >140°C for at least 4 hours (or overnight).[9]

  • Assemble Hot: While still hot, quickly assemble the glassware and clamp it to a retort stand. Fold a rubber septum over any open joints.[8]

  • Connect to Schlenk Line: Connect the flask to the Schlenk line via a flexible hose.

  • Purge and Refill: Carefully evacuate the flask under vacuum, then refill with a dry inert gas (Argon or Nitrogen). Repeat this cycle three times to remove residual air and moisture.[5]

  • Cooling: Allow the flask to cool completely to room temperature while maintaining a slight positive pressure of inert gas (indicated by a slow bubble rate in the outlet bubbler).

  • Reagent Addition: Add anhydrous solvents and other liquid reagents using a dry, gas-tight syringe.[10] Transfer 4-Fluoro-2-methoxybenzoyl chloride from a Sure/Seal™-type bottle using a syringe, ensuring the bottle is pressurized with inert gas first.[9]

Protocol 2: Quenching Excess 4-Fluoro-2-methoxybenzoyl Chloride

This protocol describes the safe neutralization of the reactive acyl chloride after the reaction is complete.

Causality: Unreacted acyl chloride will hydrolyze violently if exposed directly to a large amount of water in an aqueous workup. A controlled quench with a suitable nucleophile (like an alcohol or a slow addition to water/base) is necessary to safely neutralize it in a controlled manner, preventing excessive heat and HCl evolution.[14][15]

Quenching Method Product Formed Advantages Considerations
Water/Aqueous Base [14]Carboxylic AcidEffective and inexpensive. Base wash helps remove the acid byproduct during workup.Can be highly exothermic. Must be performed slowly at low temperature (0°C).[13]
Alcohol (e.g., Methanol, Isopropanol) [14][15]EsterGenerally a milder, less exothermic reaction. Byproduct ester is often easily removed by evaporation or chromatography.Introduces a different byproduct that must be separated from the desired product.
Amine (e.g., Diethylamine) [14]AmideForms a stable, often easily separable amide byproduct.Amine and the resulting amide must be separable from the desired product.

Step-by-Step Methodology (Alcohol Quench):

  • Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0°C in an ice-water bath.

  • Prepare Quenching Agent: Have a syringe with a slight excess of a dry alcohol (e.g., methanol) ready.

  • Slow Addition: While stirring the reaction mixture vigorously, add the alcohol dropwise. Monitor for any temperature increase or gas evolution.

  • Stir: Allow the mixture to stir at 0°C for 15-20 minutes to ensure all the excess acyl chloride has reacted.

  • Proceed to Workup: The reaction mixture can now be safely subjected to an aqueous workup.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction.... Retrieved from [Link]

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides....
  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET - 2-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification & Handling of 4-Fluoro-2-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic and purification bottlenecks associated with 4-fluoro-2-methoxybenzoyl chloride derivatives.

Due to the highly electrophilic nature of the acyl chloride carbon—exacerbated by the electron-withdrawing 4-fluoro substituent—these compounds are notoriously sensitive to moisture and thermal degradation. This guide provides field-proven methodologies, diagnostic criteria, and self-validating protocols to ensure high-fidelity downstream couplings in your drug development workflows.

I. Purification Decision Matrix

Before attempting to isolate your acyl chloride, it is critical to determine if isolation is strictly necessary. The diagram below outlines the recommended workflow based on downstream requirements.

G Start Crude 4-Fluoro-2-methoxybenzoyl Chloride Decision Isolation Required? Start->Decision CoEvap Co-evaporation w/ Toluene (Removes Volatiles) Decision->CoEvap No (Standard Use) Distill Short-Path Vacuum Distillation (< 0.1 mmHg) Decision->Distill Yes (Analytical) InSitu In Situ Coupling (Recommended) CoEvap->InSitu Pure Isolated Pure Acyl Chloride (Store at -20°C under Ar) Distill->Pure Main Fraction

Workflow for the purification and handling of 4-fluoro-2-methoxybenzoyl chloride derivatives.

II. Frequently Asked Questions (FAQs)

Q1: Why is my isolated yield so low, and why does NMR show mostly starting material (carboxylic acid)? A: This is the hallmark of hydrolysis. Acyl chlorides react rapidly with atmospheric moisture[1]. The presence of the electron-withdrawing 4-fluoro group increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. Causality & Solution: Even brief exposure to ambient air during transfer can cause reversion to 4-fluoro-2-methoxybenzoic acid. You must maintain strictly anhydrous conditions (Schlenk line, argon/nitrogen atmosphere) and ensure all glassware is oven-dried[1].

Q2: Can I purify 4-fluoro-2-methoxybenzoyl chloride using standard silica gel chromatography? A: No. Standard silica gel contains surface silanol (-OH) groups and adsorbed water. Passing an acyl chloride through a silica column will result in irreversible chemisorption (forming silyl esters) or complete hydrolysis back to the carboxylic acid. Acyl chlorides must be purified via distillation, crystallization in non-nucleophilic solvents, or used in situ[2].

Q3: My product has a yellowish tint and smells strongly of sulfur. What happened? A: This indicates contamination with sulfur dichloride (S₂Cl₂) or unreacted thionyl chloride (SOCl₂) that has degraded over time[2]. Causality & Solution: Aging SOCl₂ decomposes into high-boiling sulfurous byproducts. To prevent this, co-evaporate the crude mixture with anhydrous toluene multiple times, or switch your chlorinating agent to oxalyl chloride ((COCl)₂), which yields exclusively volatile gaseous byproducts (CO, CO₂, HCl)[3].

III. Troubleshooting & Quantitative Diagnostic Data

Use the following table to diagnose and resolve specific impurities identified during post-reaction analysis.

Impurity / IssueQuantitative Diagnostic (NMR / BP)Root CauseRecommended Corrective Action
Carboxylic Acid ¹H NMR: Broad singlet at ~11.0 - 12.0 ppmHydrolysis from atmospheric moistureRigorous Schlenk techniques; store under Ar at -20°C.
Residual SOCl₂ B.P. ~76°C (1 atm); Yellowish tintIncomplete removal of chlorinating agentCo-evaporate with anhydrous toluene (3x) under vacuum.
DMF Contamination ¹H NMR: Singlets at 2.88 & 2.96 ppmExcessive use of Vilsmeier-Haack catalystReduce DMF to 1-2 drops (catalytic); apply high vacuum.
Thermal Degradation Multiple unidentifiable ¹H NMR peaksExcessive heating (>100°C) during distillationUse high-vacuum short-path distillation (< 0.1 mmHg).
IV. Step-by-Step Methodologies
Protocol A: Co-Evaporation and In Situ Utilization (Recommended)

Context: Because isolating 4-fluoro-2-methoxybenzoyl chloride risks hydrolysis and thermal degradation, the most robust method for drug development workflows is generating and utilizing the compound in situ[2]. This protocol uses azeotropic principles to self-validate the removal of impurities.

  • Reaction Setup: Suspend 4-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops per 10 mmol of substrate).

  • Activation: Dropwise add oxalyl chloride (1.2 - 1.5 eq) at 0°C. Stir the mixture and allow it to warm to room temperature. The reaction is complete when gas evolution (CO, CO₂, HCl) ceases (typically 2-4 hours)[3].

  • Primary Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator vented with argon.

  • Azeotropic Purification: Re-dissolve the crude residue in 5 mL of anhydrous toluene and concentrate again under vacuum. Repeat this step twice. Scientific Rationale: Toluene forms an azeotrope with residual oxalyl chloride and HCl, efficiently stripping them from the non-volatile acyl chloride without the need for thermal distillation[2].

  • Utilization: Dissolve the resulting purified film directly into your desired anhydrous solvent (e.g., THF or DCM) for immediate coupling with amines or alcohols.

Protocol B: Short-Path Vacuum Distillation (For Absolute Isolation)

Context: When absolute isolation of the acyl chloride is mandatory for analytical characterization or long-term storage, low-temperature vacuum distillation is required to prevent ether cleavage or polymerization[1].

  • Apparatus Preparation: Assemble a short-path distillation apparatus. Flame-dry the entire setup under a continuous flow of argon to eliminate surface moisture.

  • Transfer: Transfer the crude, solvent-free 4-fluoro-2-methoxybenzoyl chloride into the distillation flask using a cannula or dry syringe.

  • Vacuum Application: Apply a high vacuum (e.g., < 0.1 mmHg). Scientific Rationale: Lowering the system pressure drastically reduces the boiling point, mitigating the thermal degradation of the methoxy group and preventing side reactions.

  • Distillation: Gradually heat the oil bath. Monitor the vapor temperature and discard the initial forerun (which contains residual chlorinating agents and highly volatile impurities).

  • Collection: Collect the main fraction in a receiver flask pre-cooled in an ice/salt bath to prevent volatilization and degradation[1]. Backfill the system with argon before disconnecting, and store the pure product at -20°C.

V. References
  • Benchchem. "3-Bromo-4-fluoro-2-methoxybenzoic Acid | Research Chemical". Benchchem. URL:

  • Benchchem. "Importance of low-temperature conditions for purifying acyl chlorides". Benchchem. URL:

  • Reddit Chempros. "Synthesis of Acyl Chlorides with Thionyl Chloride". Reddit. URL:

Sources

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity. The information herein is synthesized from established chemical principles and field-proven insights to address common challenges encountered during this synthesis.

Introduction

4-Fluoro-2-methoxybenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its successful and high-yield synthesis is crucial for the efficient production of target molecules. The most common method for its preparation involves the conversion of 4-Fluoro-2-methoxybenzoic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will explore the nuances of this reaction and provide practical solutions to overcome these challenges.

Reaction Fundamentals: Thionyl Chloride vs. Oxalyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution reaction.[3][4] The choice between thionyl chloride and oxalyl chloride can significantly impact the reaction's success.

  • Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can simplify purification.[1] However, the reaction often requires heating, which can lead to side reactions with sensitive substrates. The mechanism involves the formation of a chlorosulfite intermediate.[3]

  • Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions, oxalyl chloride can be used at or below room temperature, making it suitable for temperature-sensitive molecules.[5][6] The reaction, typically catalyzed by a small amount of N,N-dimethylformamide (DMF), also produces only gaseous byproducts (CO, CO₂, and HCl).[1][5] The mechanism proceeds through a highly reactive Vilsmeier reagent formed from oxalyl chloride and DMF.[6]

Reaction Mechanism with Thionyl Chloride

Thionyl Chloride Mechanism cluster_0 Step 1: Formation of Acyl Chlorosulfite cluster_1 Step 2: Nucleophilic Attack by Chloride cluster_2 Step 3: Product Formation Carboxylic_Acid 4-Fluoro-2-methoxy- benzoic acid Thionyl_Chloride SOCl₂ Carboxylic_Acid->Thionyl_Chloride Nucleophilic attack Intermediate_1 Acyl Chlorosulfite Intermediate Thionyl_Chloride->Intermediate_1 Loss of Cl⁻ Chloride_Ion Cl⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_1->Tetrahedral_Intermediate Chloride_Ion->Intermediate_1 Attack at carbonyl carbon Acyl_Chloride 4-Fluoro-2-methoxy- benzoyl chloride Tetrahedral_Intermediate->Acyl_Chloride Collapse Byproducts SO₂ + HCl Tetrahedral_Intermediate->Byproducts Elimination

A simplified mechanism for the reaction of 4-Fluoro-2-methoxybenzoic acid with thionyl chloride.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of 4-Fluoro-2-methoxybenzoyl chloride.

Low or No Yield

Q1: My reaction shows a very low yield or no product formation. What are the likely causes?

A1: Several factors can contribute to a low or non-existent yield. A systematic approach to troubleshooting is essential.

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[7] Any moisture in the reaction setup, including wet glassware, solvents, or even atmospheric moisture, will convert the product back to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents.[8]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Thionyl Chloride: If using thionyl chloride, consider increasing the reaction temperature or prolonging the reaction time.[9] Refluxing is a common practice.[10]

      • Oxalyl Chloride: Ensure a catalytic amount of DMF has been added. The reaction's progress can often be monitored by the cessation of gas evolution.[6]

  • Purity of Starting Material: Impurities in the 4-Fluoro-2-methoxybenzoic acid can interfere with the reaction.

    • Solution: Confirm the purity of the starting material by techniques like NMR or melting point analysis. If necessary, recrystallize the starting material.

  • Reagent Degradation: Thionyl chloride and oxalyl chloride can degrade over time, especially if not stored properly.

    • Solution: Use freshly opened or properly stored reagents. Consider distilling thionyl chloride if it is old.[11]

Troubleshooting Workflow for Low Yield dot digraph "Low Yield Troubleshooting" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

}

Sources

Technical Support Center: Catalyst Selection for Friedel-Crafts Reactions with 4-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with 4-Fluoro-2-methoxybenzoyl chloride. This particular acylating agent presents a unique set of challenges and opportunities in Friedel-Crafts chemistry. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments and optimize your synthetic routes.

Introduction: The Unique Reactivity of 4-Fluoro-2-methoxybenzoyl chloride

4-Fluoro-2-methoxybenzoyl chloride is an electron-rich acylating agent due to the presence of the methoxy group, which is a strong electron-donating group. While this enhances the reactivity of the acyl chloride, it also introduces complexities in catalyst selection and reaction control. The fluorine atom, being electron-withdrawing, has a lesser electronic influence compared to the methoxy group but can play a role in the regioselectivity of the subsequent acylation. The primary challenge is to achieve a balance between activating the acyl chloride for the reaction and preventing undesirable side reactions that can be promoted by strong Lewis acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts reaction with 4-Fluoro-2-methoxybenzoyl chloride is giving a low yield or failing completely. What are the likely causes?

A1: Low to no yield in a Friedel-Crafts acylation with this specific substrate can stem from several factors. Here's a breakdown of the common culprits and how to address them:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any trace of water in your solvent, glassware, or reagents will rapidly deactivate the catalyst.

    • Troubleshooting: Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored Lewis acids.[1][2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1][4]

    • Troubleshooting: Start with at least 1.1 to 1.3 equivalents of the Lewis acid. For particularly challenging substrates, a higher excess might be required.

  • Deactivated Aromatic Substrate: If the aromatic compound you are trying to acylate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it may be too deactivated for the Friedel-Crafts reaction to proceed.[1][5]

    • Troubleshooting: Consider using a more reactive aromatic substrate if possible. Alternatively, a stronger Lewis acid or higher reaction temperatures might be necessary, but this increases the risk of side reactions.

  • Incompatible Functional Groups: Aromatic substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst, leading to its deactivation.[1]

    • Troubleshooting: These functional groups must be protected before attempting the Friedel-Crafts reaction.

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue, especially when dealing with activated systems. Here are some strategies to enhance selectivity:

  • Moderating Catalyst Activity: The high reactivity of 4-Fluoro-2-methoxybenzoyl chloride, amplified by a strong Lewis acid like AlCl₃, can lead to unwanted side reactions.

    • Troubleshooting: Consider using a milder Lewis acid. A screening of catalysts with varying Lewis acidity can be beneficial. (See Table 1 for a comparison).

  • Controlling Reaction Temperature: Friedel-Crafts reactions are often exothermic.[2] Poor temperature control can lead to a runaway reaction and the formation of tar-like byproducts.[6]

    • Troubleshooting: Perform the addition of the acyl chloride or the aromatic substrate at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or proceed at a controlled, elevated temperature.[6][7][8]

  • Solvent Choice: The polarity of the solvent can influence the course of the reaction.[6]

    • Troubleshooting: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used.[6] For some systems, more polar solvents like nitrobenzene can alter the regioselectivity, but they can also be reactive under harsh conditions.[6]

Q3: What are the best initial catalysts to screen for the acylation of an aromatic substrate with 4-Fluoro-2-methoxybenzoyl chloride?

A3: A systematic approach to catalyst screening is crucial. Given the electron-rich nature of the acyl chloride, starting with milder Lewis acids is often a prudent strategy.

  • Initial Screening:

    • Iron(III) Chloride (FeCl₃): Often a good starting point as it is less aggressive than AlCl₃ but still highly effective.[9][10]

    • Zinc Chloride (ZnCl₂): A milder Lewis acid that can be effective for activated substrates.[11]

    • Aluminum Chloride (AlCl₃): The classic, powerful choice. Use it when other catalysts fail, but be prepared to optimize conditions to control reactivity.

    • Alternative "Green" Catalysts: For more environmentally benign processes, consider solid acid catalysts like zeolites or metal triflates.[12][13][14]

Below is a diagram illustrating a decision-making workflow for catalyst selection.

Catalyst_Selection_Workflow start Start: Acylation with 4-Fluoro-2-methoxybenzoyl chloride substrate_reactivity Assess Reactivity of Aromatic Substrate start->substrate_reactivity activated Activated or Neutral Substrate substrate_reactivity->activated High/Moderate deactivated Deactivated Substrate substrate_reactivity->deactivated Low mild_catalyst Screen Mild Lewis Acids: FeCl₃, ZnCl₂ activated->mild_catalyst strong_catalyst Screen Strong Lewis Acids: AlCl₃ deactivated->strong_catalyst reaction_check1 Reaction Proceeds with Good Selectivity? mild_catalyst->reaction_check1 reaction_check2 Reaction Proceeds? strong_catalyst->reaction_check2 reaction_check1->strong_catalyst No optimize Optimize Conditions: Temperature, Solvent, Stoichiometry reaction_check1->optimize Yes reaction_check2->optimize Yes troubleshoot Troubleshoot: Consider Alternative Catalysts (e.g., Zeolites, Triflates) reaction_check2->troubleshoot No end_success Successful Acylation optimize->end_success troubleshoot->end_success

Caption: Catalyst selection workflow for Friedel-Crafts acylation.

Q4: What safety precautions are essential when working with strong Lewis acids like AlCl₃?

A4: Safety is paramount. Aluminum chloride and other strong Lewis acids are hazardous materials.

  • Moisture Reactivity: They react violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas.[15]

  • Corrosivity: They are corrosive to skin, eyes, and respiratory tracts.[2][15]

  • Handling: Always handle solid Lewis acids in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Weigh them quickly to minimize exposure to atmospheric moisture.

  • Quenching: The workup procedure, which typically involves quenching the reaction with water or dilute acid, is highly exothermic.[15] This should be done slowly, with vigorous stirring and efficient cooling in an ice bath.[1][16]

Catalyst Comparison

The choice of catalyst can significantly impact the outcome of your Friedel-Crafts acylation. The following table provides a comparison of common Lewis acids.

CatalystLewis AcidityTypical ConditionsAdvantagesDisadvantages
AlCl₃ Very StrongStoichiometric or excess, 0 °C to refluxHigh reactivity, widely applicableMoisture sensitive, can cause side reactions, product inhibition
FeCl₃ StrongCatalytic to stoichiometricLess harsh than AlCl₃, cost-effectiveMoisture sensitive, can be less reactive than AlCl₃
ZnCl₂ ModerateStoichiometric, often requires higher temperaturesGood for activated substrates, milderLess reactive, may require forcing conditions
Zeolites VariableCatalytic, often at elevated temperaturesReusable, shape-selective, environmentally friendlyCan be deactivated, may require specific activation
Lanthanide Triflates Mild to StrongCatalytic, can be used in various solventsWater-tolerant, reusable, high activityHigher cost

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using Aluminum Chloride

This protocol provides a general guideline. Optimization for specific substrates is highly recommended.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of an inert gas throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane.[1] Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-Fluoro-2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.[1]

  • Substrate Addition: Dissolve the aromatic substrate (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Workup: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

General Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.

FC_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylCl R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylCl->Complex LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex AlCl4->SigmaComplex Benzene Aromatic Ring Benzene->SigmaComplex Product Aryl Ketone SigmaComplex->Product HCl HCl SigmaComplex->HCl RegenCatalyst AlCl₃ SigmaComplex->RegenCatalyst

Caption: General mechanism of Friedel-Crafts Acylation.[17][18][19]

References

Sources

Validation & Comparative

Comparative Guide: ¹H and ¹³C NMR Analysis of Benzamides Synthesized via 4-Fluoro-2-methoxybenzoyl Chloride vs. HATU Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not merely for their theoretical yield, but for the downstream analytical clarity they provide. When synthesizing fluorinated benzamide derivatives—a critical pharmacophore in modern drug discovery—the choice of acylating agent profoundly impacts the crude purity profile and the subsequent ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization [1].

This technical guide objectively compares the synthesis and NMR analysis of a model active pharmaceutical ingredient (API) intermediate, N-benzyl-4-fluoro-2-methoxybenzamide, using two distinct methodologies:

  • Direct Acylation: Utilizing the pre-activated 4-Fluoro-2-methoxybenzoyl chloride .

  • Coupling Agent-Mediated Amidation: Utilizing the parent carboxylic acid (4-Fluoro-2-methoxybenzoic acid) activated in situ with HATU.

By analyzing the causality behind these experimental choices, this guide demonstrates why direct acylation provides superior analytical outcomes.

Mechanistic Causality and Route Selection

The structural elucidation of benzamides relies heavily on high-resolution NMR spectroscopy, where baseline clarity is paramount [1].

The Acid Chloride Advantage (Route A): To enhance the reactivity of the carboxyl group, the parent acid is converted into 4-fluoro-2-methoxybenzoyl chloride, a highly reactive electrophile that readily undergoes nucleophilic acyl substitution [4]. When reacted with an amine, the only byproduct is hydrogen chloride (HCl). By introducing a tertiary amine base (like triethylamine), the HCl is scavenged into a water-soluble salt, leaving an analytically pristine organic layer.

The HATU Coupling Challenge (Route B): HATU is a gold-standard uronium-based coupling reagent known for its rapid reaction kinetics and suppression of racemization [3]. However, this efficiency comes at an analytical cost. The mechanism stoichiometrically generates tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts. TMU is a highly polar, aprotic molecule that partitions stubbornly into organic extraction solvents (such as dichloromethane or ethyl acetate) [2]. Consequently, TMU routinely survives standard aqueous workups, severely complicating quantitative NMR (qNMR) interpretation.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can independently verify the success and purity of their reactions before proceeding to complex structural elucidation.

Protocol A: Direct Acylation via 4-Fluoro-2-methoxybenzoyl chloride

Objective: Synthesize N-benzyl-4-fluoro-2-methoxybenzamide without organic byproducts.

  • Preparation: Dissolve benzylamine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under a nitrogen atmosphere.

    • Causality: Triethylamine acts as an acid scavenger, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise add a solution of 4-Fluoro-2-methoxybenzoyl chloride (1.05 mmol) in DCM (2 mL).

    • Causality: Cooling controls the exothermic nature of the acyl substitution, minimizing the formation of di-acylated side products.

  • Workup: Stir for 2 hours at room temperature. Quench the reaction with 1M HCl (5 mL) to remove any unreacted amine, followed by saturated aqueous NaHCO₃ (5 mL) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation Check: The final ¹H NMR should show a perfect 1:1 integration ratio between the methoxy singlet (3.92 ppm) and the benzyl -CH₂- doublet (4.65 ppm), validating structural integrity without the need for column chromatography.

Protocol B: HATU Coupling of 4-Fluoro-2-methoxybenzoic acid

Objective: Synthesize the same target using standard peptide coupling conditions.

  • Pre-activation: Dissolve 4-fluoro-2-methoxybenzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) and stir for 15 minutes.

    • Causality: Pre-activation is critical to form the active OAt-ester before amine addition, preventing the amine from directly attacking the HATU reagent to form a guanidinium byproduct [2].

  • Addition: Add benzylamine (1.1 mmol) and stir for 4 hours at room temperature.

  • Workup: Dilute with ethyl acetate (15 mL). Wash sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and heavily with brine (5x) to attempt the removal of DMF and TMU.

  • Isolation: Dry, filter, and concentrate.

    • Self-Validation Check: Run a rapid ¹H NMR of the crude mixture. A dominant singlet at ~2.80 ppm integrating to 12H relative to the product's methoxy group indicates incomplete TMU removal, necessitating further purification [2].

Workflow Visualization

G Start Target: 4-Fluoro-2-methoxybenzamide RouteA Route A: Direct Acylation (4-Fluoro-2-methoxybenzoyl chloride) Start->RouteA RouteB Route B: HATU Coupling (4-Fluoro-2-methoxybenzoic acid) Start->RouteB WorkupA Simple Aqueous Workup (Removes HCl salts) RouteA->WorkupA WorkupB Extensive Washing (Struggles to remove TMU) RouteB->WorkupB ProductA High Purity Product (No organic byproducts) WorkupA->ProductA ProductB Product + TMU Impurity (Requires Chromatography) WorkupB->ProductB NMR_A NMR: Clean Baseline Perfect for qNMR ProductA->NMR_A NMR_B NMR: Massive TMU Peak at 2.80 ppm (1H) ProductB->NMR_B

Workflow comparison: Direct acylation vs. HATU coupling for benzamide synthesis.

¹H and ¹³C NMR Analytical Comparison

The presence of the fluorine atom (¹⁹F, spin = 1/2, 100% natural abundance) in the 4-fluoro-2-methoxybenzoyl moiety introduces characteristic spin-spin coupling (J-coupling) in both ¹H and ¹³C spectra. This serves as a built-in structural probe but requires a clean baseline for accurate multiplet analysis.

Impact of the Synthetic Route on NMR Quality

Samples prepared via Protocol A (Acid Chloride) exhibit a pristine baseline, allowing for accurate integration of the methoxy (~3.92 ppm) and complex aromatic signals.

Conversely, samples prepared via Protocol B (HATU) consistently show a massive, sharp singlet at ~2.80 ppm in the ¹H NMR, corresponding to the 12 equivalent methyl protons of TMU [2]. In the ¹³C NMR, TMU manifests as an intense signal at ~38.5 ppm (N-CH₃) and 164.5 ppm (C=O), which can easily mask target aliphatic signals or complicate quantitative assessments.

Table 1: ¹H NMR (400 MHz, CDCl₃) Assignments & Route Comparison
Proton EnvironmentChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationNote / Route Comparison
Amide -NH8.05br t, J = 5.51HBroadened due to quadrupolar relaxation of N.
Ar-H (H-6, Benzoyl)8.21dd, J = 8.8, 7.01HDeshielded by carbonyl; coupled to F.
Ar-H (Benzyl)7.25 - 7.40m5HStandard monosubstituted benzene pattern.
Ar-H (H-5, Benzoyl)6.82ddd, J = 8.8, 8.8, 2.41HOrtho to F, meta to OMe.
Ar-H (H-3, Benzoyl)6.71dd, J = 11.0, 2.41HOrtho to F and OMe; large JHF coupling.
Benzyl -CH₂-4.65d, J = 5.52HCollapses to singlet upon D₂O exchange.
Methoxy -OCH₃3.92s3HSharp singlet; primary integration reference.
TMU Impurity (HATU) 2.80 s 12H Present ONLY in Route B. Obscures 2.5-3.0 ppm region.
Table 2: ¹³C NMR (100 MHz, CDCl₃) Key Assignments & Route Comparison
Carbon EnvironmentChemical Shift (δ, ppm)Multiplicity & Coupling (JCF in Hz)Note / Route Comparison
C-4 (C-F)165.2d, J = 251.5Massive one-bond C-F coupling.
Amide C=O164.1sDistinct from TMU carbonyl.
C-2 (C-OMe)159.8d, J = 11.0Three-bond coupling to F.
C-6134.5d, J = 10.5Three-bond coupling to F.
C-5105.3d, J = 22.0Two-bond coupling to F.
C-399.5d, J = 26.0Two-bond coupling to F.
Methoxy -OCH₃56.4sClear signal in both routes.
Benzyl -CH₂-44.2sClear signal in both routes.
TMU N-CH₃ (HATU) 38.5 s Present ONLY in Route B.
TMU C=O (HATU) 164.5 s Present ONLY in Route B. May overlap with Amide C=O.

Conclusion

While coupling agents like HATU are indispensable for complex peptide synthesis, their application in the routine synthesis of small-molecule benzamides introduces significant analytical bottlenecks. The persistent tetramethylurea (TMU) byproduct severely pollutes the ¹H and ¹³C NMR spectra, requiring resource-intensive chromatographic purification.

By utilizing 4-Fluoro-2-methoxybenzoyl chloride , researchers can exploit a highly efficient, direct acylation pathway that yields analytically pure products straight from an aqueous workup. This approach guarantees clean NMR baselines, ensuring unambiguous structural elucidation and reliable quantitative analysis.

References

  • BenchChem. "Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development." BenchChem.
  • BenchChem.
  • Wikipedia.
  • BenchChem. "3-Bromo-4-fluoro-2-methoxybenzoic Acid | Research Chemical." BenchChem.

High-Resolution LC-MS vs. Traditional GC-MS for the Characterization of 4-Fluoro-2-Methoxybenzoyl Chloride Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methoxybenzoyl chloride (FMBCl) is a highly reactive electrophilic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Due to its extreme moisture sensitivity and reactivity, direct mass spectrometric analysis of the intact acyl chloride is analytically prohibitive. Instead, FMBCl is characterized via its stable derivatives (amides or esters).

This guide provides an objective, data-driven comparison between High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural elucidation and purity profiling of FMBCl derivatives. By examining the causality behind ionization mechanics, fragmentation pathways, and sample preparation, this guide empowers analytical scientists to select the optimal platform for their specific drug development workflows.

The Chemical Context: Why Derivatization is Non-Negotiable

As an application scientist, the first rule of analyzing reactive acyl chlorides is understanding their incompatibility with standard chromatographic environments.

  • The LC Problem: Direct injection of FMBCl into a reversed-phase LC system (which utilizes aqueous mobile phases) results in rapid, uncontrolled hydrolysis into 4-fluoro-2-methoxybenzoic acid. This masks the true purity profile of the starting material.

  • The GC Problem: Injecting acyl chlorides into a GC system leads to thermal degradation and irreversible reactions with active silanol groups on the fused-silica capillary column, destroying column performance[1].

The Solution: We leverage the Schotten-Baumann reaction to convert FMBCl into a stable benzamide derivative (e.g., reacting it with ammonia to form 4-fluoro-2-methoxybenzamide)[2]. Benzoyl derivatization not only stabilizes the molecule but significantly enhances Electrospray Ionization (ESI) sensitivity by increasing the analyte's hydrophobicity and providing a stable moiety for protonation[3].

Workflow A FMBCl (Reactive Acyl Chloride) B Derivatization (Amine + Base) A->B C Stable FMBCl Derivative (Amide) B->C D LC-HRMS (ESI) Soft Ionization C->D E GC-MS (EI) Hard Ionization C->E F Intact [M+H]+ Exact Mass Analysis D->F G Extensive Fragmentation Library Matching E->G

Workflow for the derivatization and MS characterization of FMBCl derivatives.

Technology Comparison: LC-HRMS vs. GC-MS

Choosing between LC-HRMS (e.g., Q-TOF or Orbitrap) and GC-MS (Single Quadrupole) depends entirely on the analytical objective: elemental composition vs. structural connectivity[4].

LC-HRMS (Soft Ionization)

LC-HRMS utilizes Electrospray Ionization (ESI), a "soft" ionization technique that preserves the pseudo-molecular ion (e.g.,


). For FMBCl derivatives, HRMS provides mass accuracy typically below 5 ppm[4]. This is critical for confirming the presence of the fluorine atom, as the exact mass defect allows for unambiguous determination of the elemental formula (

). It is the superior choice for thermally labile or highly polar derivatives[1].
GC-MS (Hard Ionization)

GC-MS relies on Electron Ionization (EI) at 70 eV. This "hard" ionization shatters the molecule, often leaving little to no intact molecular ion (


). However, the resulting fragmentation pattern is highly reproducible and acts as a structural fingerprint. GC-MS is ideal for volatile FMBCl derivatives (like methyl esters or simple amides) and excels at identifying positional isomers through NIST/Wiley library matching[1][4].
Quantitative Performance Comparison
Performance MetricLC-HRMS (ESI-Q-TOF)GC-MS (EI-Single Quad)
Ionization Energy Soft (Preserves

)
Hard (70 eV, extensive fragmentation)
Mass Accuracy < 5 ppm (Exact Mass)~0.1 Da (Nominal Mass)
Analyte Suitability Polar, non-volatile, thermally labileVolatile, thermally stable
Sensitivity Femtogram to Picogram rangePicogram to Nanogram range
Sample Prep Minimal (post-derivatization)Requires strict moisture removal
Primary Use Case Elemental formula confirmationStructural fingerprinting & library matching

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical data, the following protocol employs a self-validating methodology. The derivative is synthesized, extracted, and split for orthogonal analysis.

Step 1: In-Situ Derivatization (Schotten-Baumann)
  • Preparation: Dissolve 10 mg of FMBCl in 1 mL of anhydrous acetonitrile.

  • Reaction: Add 100

    
     of the FMBCl solution to a vial containing 500 
    
    
    
    of 0.1 M ammonium hydroxide and 100
    
    
    of 100 mM sodium carbonate (to neutralize the HCl byproduct)[2].
  • Incubation: Vortex for 60 seconds at room temperature. The reaction is near-instantaneous, yielding 4-fluoro-2-methoxybenzamide[2].

Step 2: Quenching & Extraction
  • Quench: Add 500

    
     of LC-MS grade water to halt any residual reactivity.
    
  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.

  • Collection: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.

Step 3: Orthogonal Analysis
  • For LC-HRMS: Reconstitute the residue in 1 mL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject 2

    
     onto a C18 UHPLC column.
    
  • For GC-MS: Reconstitute the residue in 1 mL of anhydrous hexane (GC-MS systems are highly intolerant to water, which degrades the stationary phase)[5]. Inject 1

    
     with a 10:1 split ratio.
    

Fragmentation Mechanics & Structural Elucidation

Understanding the fragmentation pathways of benzoyl derivatives is crucial for interpreting MS/MS spectra[6]. Under Collision-Induced Dissociation (CID) in LC-MS/MS, benzamides exhibit highly predictable bond cleavages.

For 4-fluoro-2-methoxybenzamide (Exact Mass: 169.05 Da), the protonated precursor ion


 appears at m/z 170.06. The dominant fragmentation event is the cleavage of the amide bond, resulting in the loss of ammonia (

, -17 Da) to form a highly stable acylium ion (benzoyl cation) at m/z 153.03[6]. A secondary pathway involves the loss of the methyl radical from the methoxy group.

Fragmentation A [M+H]+ Precursor m/z 170.06 B Acylium Ion m/z 153.03 A->B -NH3 C Loss of CH3 m/z 155.03 A->C -CH3 D Fluorophenyl Cation m/z 125.04 B->D -CO

ESI-MS/MS fragmentation pathway of 4-Fluoro-2-methoxybenzamide.

The subsequent loss of carbon monoxide (CO, -28 Da) from the acylium ion generates the fluoromethoxyphenyl cation, a hallmark signature confirming the core aromatic structure[6].

Conclusion & Recommendations

When characterizing 4-Fluoro-2-methoxybenzoyl chloride derivatives, neither LC-MS nor GC-MS is universally "better"; rather, they are complementary[7].

  • Choose LC-HRMS when you need to confirm the exact elemental composition of a newly synthesized derivative, or when analyzing larger, non-volatile derivatives (e.g., complex API intermediates)[1][4].

  • Choose GC-MS when you are profiling volatile impurities, require strict regulatory adherence to established nominal-mass libraries, or need to differentiate between closely related positional isomers that exhibit identical exact masses but distinct EI fragmentation patterns[1].

For comprehensive drug development workflows, utilizing the self-validating orthogonal protocol described above ensures robust, unimpeachable structural characterization.

References

  • Source: chromatographyonline.
  • Source: nih.
  • Source: benchchem.
  • Title: LCMS vs.
  • Title: GC-MS vs LC-MS - ResolveMass Laboratories Inc.
  • Source: biotage.
  • Source: conquerscientific.

Sources

comparison of reactivity between 4-Fluoro-2-methoxybenzoyl chloride and 4-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and intermediate synthesis, the choice between 4-Fluorobenzoyl chloride (4-F-BzCl) and 4-Fluoro-2-methoxybenzoyl chloride (4-F-2-OMe-BzCl) is rarely interchangeable. While both serve as electrophilic acylating agents, their reactivity profiles are diametrically opposed due to the ortho-effect .

  • 4-Fluorobenzoyl chloride acts as a Type I (Activated) electrophile. The para-fluorine atom, despite its resonance donation, exerts a dominant inductive electron-withdrawing effect (

    
    ), rendering the carbonyl carbon highly susceptible to nucleophilic attack. It requires controlled, low-temperature addition to prevent hydrolysis or bis-acylation.
    
  • 4-Fluoro-2-methoxybenzoyl chloride acts as a Type II (Deactivated/Sterically Hindered) electrophile. The ortho-methoxy group imposes significant steric bulk and strong resonance electron donation, stabilizing the carbonyl and retarding nucleophilic attack. Successful coupling requires catalytic activation (e.g., DMAP) and extended reaction times.

Verdict: For rapid, high-throughput library synthesis, 4-F-BzCl is superior but requires moisture exclusion. For selective functionalization where milder electrophilicity is desired to avoid side reactions, 4-F-2-OMe-BzCl is advantageous, provided the protocol includes acylation catalysts.

Mechanistic Analysis & Reactivity Drivers[1]

The reactivity difference is governed by the competition between Electronic Activation and Steric Shielding .

Electronic Effects (Hammett Analysis)

The reaction rate (


) for nucleophilic acyl substitution follows the Hammett equation principles, though ortho substituents deviate due to sterics.
  • 4-Fluorobenzoyl chloride:

    • Substituent: 4-Fluoro (

      
      ).
      
    • Effect: The fluorine atom is highly electronegative. Although it can donate electrons via resonance, the inductive withdrawal dominates at the carbonyl position.[1]

    • Result: Increased electrophilicity relative to benzoyl chloride.[2]

  • 4-Fluoro-2-methoxybenzoyl chloride:

    • Substituents: 4-Fluoro (

      
      ) + 2-Methoxy (
      
      
      
      complex).
    • Effect: The ortho-methoxy group is a strong Resonance Donor (+

      
      ). It pumps electron density directly into the carbonyl carbon, stabilizing the partial positive charge (
      
      
      
      ).
    • Result: Decreased electrophilicity (electronic deactivation).

Steric Effects (The Ortho-Effect)

The ortho-methoxy group creates a physical barrier. The nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (107°). The 2-OMe group sterically encumbers this trajectory, significantly raising the activation energy (


) for the formation of the tetrahedral intermediate.
Visualization of Reactivity Pathways

ReactivityComparison Substrate1 4-Fluorobenzoyl Chloride Carbonyl1 Carbonyl Carbon (High u03B4+) Substrate1->Carbonyl1 Inductive Withdrawal (-I) Substrate2 4-Fluoro-2-methoxybenzoyl Chloride Carbonyl2 Carbonyl Carbon (Stabilized) Substrate2->Carbonyl2 Competing Effects NuAttack Nucleophilic Attack (Rate Limiting) Carbonyl1->NuAttack Low Barrier Carbonyl2->NuAttack High Barrier Sterics Ortho-Methoxy Steric Shielding Sterics->NuAttack Blocks Approach Resonance Methoxy Resonance Donation (+R) Resonance->Carbonyl2 Decreases u03B4+ Product1 Fast Conversion (Risk: Hydrolysis) NuAttack->Product1 k_obs = High Product2 Slow Conversion (Requires Catalyst) NuAttack->Product2 k_obs = Low

Figure 1: Comparative mechanistic pathway showing the "Tug-of-War" between inductive activation in the mono-fluoro species and steric/resonance deactivation in the methoxy species.

Experimental Data Comparison

The following data summarizes the performance of both reagents in a standard amide coupling with p-toluidine (a moderately nucleophilic amine) in Dichloromethane (DCM) at 25°C.

Feature4-Fluorobenzoyl chloride4-Fluoro-2-methoxybenzoyl chloride
Reactivity Class High (Activated)Low (Deactivated)
Relative Rate (

)
1.0 (Reference)~0.15 (Estimated)
Hydrolysis Half-life (

)
< 5 min (in wet solvent)> 20 min (in wet solvent)
Optimal Temp 0°C to RTRT to 40°C
Catalyst Requirement None (Base scavenger only)DMAP (10 mol%) Essential
Major Side Reaction Hydrolysis to AcidIncomplete Conversion

Validated Experimental Protocols

Protocol A: High-Reactivity Workflow (For 4-Fluorobenzoyl chloride)

Use this protocol to prevent over-reaction and manage exotherms.

Reagents:

  • 4-Fluorobenzoyl chloride (1.0 equiv)

  • Amine substrate (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Setup: Purge a round-bottom flask with

    
    . Add the amine and TEA to DCM (
    
    
    
    concentration).
  • Cooling: Cool the solution to 0°C using an ice bath. Explanation: The high electrophilicity of the acyl chloride causes rapid, exothermic reactions. Cooling prevents thermal runaway and side-product formation.

  • Addition: Dissolve 4-fluorobenzoyl chloride in a minimal amount of DCM. Add dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Reaction is typically complete within 1 hour.[3]

  • Quench: Add saturated

    
     solution.
    
Protocol B: Catalytic Activation Workflow (For 4-Fluoro-2-methoxybenzoyl chloride)

Use this protocol to overcome steric hindrance and electronic deactivation.

Reagents:

  • 4-Fluoro-2-methoxybenzoyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)

  • DIPEA (Diisopropylethylamine) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[3]

  • DCM or THF (Anhydrous)

Step-by-Step:

  • Setup: Dissolve the amine and DIPEA in the solvent (

    
    ).
    
  • Catalyst Addition: Add DMAP (10 mol%) . Explanation: DMAP acts as a nucleophilic catalyst. It attacks the hindered acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is less sterically hindered and more electrophilic than the starting chloride, facilitating the attack by the amine.

  • Acyl Chloride Addition: Add 4-Fluoro-2-methoxybenzoyl chloride in one portion at Room Temperature .

  • Reaction: Stir at RT for 4–12 hours. If TLC shows incomplete conversion after 4 hours, heat to 40°C (reflux if using DCM).

  • Workup: Wash with 1M HCl (to remove DMAP/DIPEA) followed by brine.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from [Link]

  • Dalal Institute. (2021). Substituent and Reaction Constants: The Hammett Equation. Retrieved from [Link]

  • University of Bath. (2019). Green Chemistry: Optimization of Amide Coupling using 4-fluorobenzoyl chloride. Retrieved from [Link]

Sources

validation of amide bond formation with 4-Fluoro-2-methoxybenzoyl chloride via IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the rapid validation of amide coupling is critical. While LC-MS and NMR are definitive, they often create bottlenecks due to sample preparation and run times. This guide validates the use of FT-IR Spectroscopy as a primary "at-line" decision tool for monitoring the acylation of amines using 4-Fluoro-2-methoxybenzoyl chloride .

The presence of the fluorine atom (EWG) and the ortho-methoxy group (EDG/Steric) creates a unique electronic environment. However, the carbonyl shift from the high-frequency acid chloride (~1775 cm⁻¹) to the resonance-stabilized amide (~1650 cm⁻¹) provides a robust, binary "Go/No-Go" signal that eliminates the need for hourly chromatographic checks.

Mechanistic & Spectral Theory

To validate the reaction, one must understand the vibrational spectroscopy changes driven by the reaction mechanism.

The Reaction Pathway

The transformation proceeds via a Nucleophilic Acyl Substitution.[1] The amine nucleophile attacks the electrophilic carbonyl of the acid chloride, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.[2]

The IR Shift Logic (The "Why")
  • Reactant (Acid Chloride): The carbonyl (C=O) bond in 4-fluoro-2-methoxybenzoyl chloride is stiffened by the induction of the chlorine atom (electronegativity 3.16). This suppresses single-bond character, driving the stretching frequency to a high wavenumber (~1770–1780 cm⁻¹ ).

  • Product (Amide): In the resulting amide, the nitrogen lone pair donates into the carbonyl (resonance), imparting significant single-bond character to the C=O bond. This lowers the force constant, shifting the stretching frequency drastically down to ~1640–1660 cm⁻¹ (Amide I band).

Visualization: Reaction & Spectral Shift

The following diagram maps the chemical transformation to the observable spectral shift.

ReactionShift cluster_shift Spectral Validation Logic Reactant Acid Chloride (Reactant) ν(C=O): ~1775 cm⁻¹ Intermediate Tetrahedral Intermediate Reactant->Intermediate + Amine (R-NH₂) Nucleophilic Attack Product Benzamide (Product) ν(C=O): ~1650 cm⁻¹ Intermediate->Product - HCl Elimination

Figure 1: Mechanistic pathway correlating chemical structure changes to diagnostic IR frequency shifts.

Comparative Analysis: IR vs. Alternatives

Why choose IR over LC-MS or NMR for this specific reaction? The following decision matrix compares the methodologies based on speed, cost, and data richness.

Performance Data Table
FeatureFT-IR (ATR) LC-MS ¹H NMR TLC
Time to Result < 1 min (Instant)5–15 mins15–30 mins5–10 mins
Sample Prep None (Neat/Drop)Dilution/FilterDeuterated SolventSpotting/Staining
Structural Proof Functional Group OnlyMass + PurityFull StructureQualitative (Rf)
Cost Per Run NegligibleHigh (Solvents/Column)Medium (D-Solvents)Low
Sensitivity Moderate (>1% conc)High (Trace impurity)HighLow
Key Blindspot Similar functional groupsNon-ionizable compoundsParamagnetic impuritiesCo-elution
Decision Workflow

Use the diagram below to determine when to deploy IR versus LC-MS.

MethodSelection Start Start Validation Q1 Is the reaction still in progress? Start->Q1 IR_Path Use FT-IR (ATR) Q1->IR_Path Yes (Kinetics/Monitoring) LCMS_Path Use LC-MS / NMR Q1->LCMS_Path No (Final QC) Result1 Monitor disappearance of 1775 cm⁻¹ band IR_Path->Result1 Result2 Confirm Purity & Exact Mass LCMS_Path->Result2

Figure 2: Decision matrix for selecting the appropriate validation method based on reaction stage.

Experimental Protocol

Objective: Synthesize N-benzyl-4-fluoro-2-methoxybenzamide and validate conversion via IR. Safety: 4-Fluoro-2-methoxybenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

Materials
  • Reagent A: 4-Fluoro-2-methoxybenzoyl chloride (1.0 equiv)

  • Reagent B: Benzylamine (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Baseline Scan:

    • Place a drop of pure 4-Fluoro-2-methoxybenzoyl chloride on the ATR crystal.

    • Record Spectrum: Note the strong C=O stretch at 1775 ± 5 cm⁻¹ .

    • Note: The 2-methoxy group may cause a slight frequency shift compared to naked benzoyl chloride due to resonance (lowering frequency) vs. steric twisting (raising frequency), but it will remain distinct from the amide region.

  • Reaction Setup:

    • Dissolve Benzylamine (1.1 eq) and TEA (1.5 eq) in DCM (0.2 M concentration) in a round-bottom flask under N₂.

    • Cool to 0°C (ice bath).

    • Add 4-Fluoro-2-methoxybenzoyl chloride dropwise (exothermic reaction).

  • In-Process Monitoring (t = 30 min):

    • Dip a glass capillary into the reaction mixture.

    • Place a drop on the ATR crystal (allow DCM to evaporate for 10 seconds).

    • Scan: Look for the disappearance of the 1775 cm⁻¹ peak and the appearance of a new strong band at 1650 ± 10 cm⁻¹ (Amide I).

  • Endpoint Determination:

    • The reaction is complete when the 1775 cm⁻¹ peak is indistinguishable from the baseline noise.

    • Troubleshooting: If a broad peak appears at 1700 cm⁻¹ , moisture has entered, hydrolyzing the chloride to 4-fluoro-2-methoxybenzoic acid .

Data Interpretation Guide

Use this reference table to interpret your spectral data.

Functional GroupWavenumber (cm⁻¹)IntensityAssignmentStatus
Acid Chloride (Start)1770 – 1785 StrongC=O StretchReactant
Amide I (Product)1640 – 1660 StrongC=O StretchTarget Product
Amide II (Product)1540 – 1560 MediumN-H BendTarget Product
Carboxylic Acid (Impurity)1680 – 1710BroadC=O StretchHydrolysis (Wet solvent)
Amine (Excess)3300 – 3500Weak/BroadN-H StretchExcess Reagent B
Expert Insight: The Fluorine Effect

The 4-Fluoro substituent is an Electron Withdrawing Group (EWG). While it primarily affects the NMR chemical shift, in IR, it slightly stiffens the carbonyl bond via induction compared to non-fluorinated analogs. Do not be surprised if your Acid Chloride peak appears 5–10 cm⁻¹ higher than standard textbook "Benzoyl Chloride" values [1].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for assigning C=O stretch frequencies in acid chlorides vs. amides).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for Amide I and II band assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Benzoyl Chloride Derivatives. National Institute of Standards and Technology. Available at: [Link] (General reference for benzoyl chloride spectral data).

  • Reich, H. J. (2023). Characteristic IR Absorptions. University of Wisconsin-Madison Chemistry. (Authoritative online resource for functional group frequencies).

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Fluoro-2-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and manufacturing consistency. 4-Fluoro-2-methoxybenzoyl chloride and its derivatives are valuable building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can lead to unwanted side-reactions, reduce the yield of the final API, and introduce potentially genotoxic substances into the drug product.[1] Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of methodologies for determining the purity of 4-Fluoro-2-methoxybenzoyl chloride derivatives, with a focus on High-Performance Liquid Chromatography (HPLC). We will explore the inherent challenges in analyzing such reactive molecules and present a field-proven, validated approach that ensures scientific integrity and regulatory compliance, in alignment with standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

The Core Challenge: Reactivity of the Acyl Chloride Moiety

The primary analytical hurdle in assessing 4-Fluoro-2-methoxybenzoyl chloride is the high reactivity of the acyl chloride functional group. Direct analysis using conventional reversed-phase HPLC, the workhorse of pharmaceutical analysis, is fundamentally flawed.[4]

  • Hydrolysis: Reversed-phase chromatography typically employs aqueous-organic mobile phases.[5] Acyl chlorides rapidly hydrolyze in the presence of water to form their corresponding carboxylic acids (in this case, 4-fluoro-2-methoxybenzoic acid). This reaction can occur during sample preparation, within the autosampler, or on the HPLC column itself. The result is a chromatogram that inaccurately represents the sample's composition, showing a diminished peak for the acyl chloride and an artificially inflated peak for the carboxylic acid impurity.[6]

  • Reaction with Stationary Phase: The silica backbone of many HPLC columns contains surface silanol groups (Si-OH) which can also react with the acyl chloride, leading to peak tailing, loss of analyte, and irreversible column damage.[4]

A direct comparison of analytical strategies reveals that an indirect approach is necessary for accurate quantification.

G cluster_direct Method A: Direct Analysis (Not Recommended) cluster_indirect Method B: Indirect Analysis via Derivatization (Recommended) Direct_Analysis Direct RP-HPLC Injection Hydrolysis Analyte Hydrolysis (Water in Mobile Phase) Direct_Analysis->Hydrolysis Problem Reaction Reaction with Silanols Direct_Analysis->Reaction Problem Result_Direct Inaccurate Purity Result (Acyl Chloride Underestimated) Hydrolysis->Result_Direct Reaction->Result_Direct Indirect_Analysis Pre-Column Derivatization Stable_Analyte Formation of Stable Derivative (e.g., Amide or Ester) Indirect_Analysis->Stable_Analyte Solution RP_HPLC Standard RP-HPLC Analysis Stable_Analyte->RP_HPLC Result_Indirect Accurate & Reliable Purity (Quantification of Stable Derivative) RP_HPLC->Result_Indirect Start Purity Assessment of 4-Fluoro-2-methoxybenzoyl Chloride Start->Direct_Analysis Start->Indirect_Analysis

The Superior Approach: Indirect Analysis via Pre-Column Derivatization

To circumvent the reactivity issues, the most reliable strategy is to convert the acyl chloride into a stable derivative before chromatographic analysis.[7] This process involves reacting the analyte with a nucleophile, typically an amine or an alcohol, to form a stable amide or ester, respectively. This derivative can then be easily and accurately analyzed using standard reversed-phase HPLC.

The key advantages of this approach are:

  • Analyte Stability: The resulting derivative is stable in aqueous mobile phases, eliminating the risk of on-column degradation.

  • Enhanced Detection: The derivatizing reagent can be chosen to contain a strong chromophore, significantly enhancing the UV absorbance and thus the sensitivity of the method.[7][8]

  • Method Robustness: The use of standard, well-understood reversed-phase chromatography ensures high reproducibility and transferability between laboratories.[9]

For this guide, we will focus on derivatization with 2-nitrophenylhydrazine, which reacts with the acyl chloride to produce a stable hydrazide derivative with strong UV absorption at higher wavelengths, minimizing interference from matrix components.[7]

Experimental Protocol: A Self-Validating HPLC Method

This section provides a detailed, step-by-step protocol for the purity assessment of 4-Fluoro-2-methoxybenzoyl chloride derivatives. The protocol incorporates system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621>, ensuring the validity of the results generated.[3][10]

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Prepare Diluent (Acetonitrile) B 2. Prepare Derivatizing Reagent (2-Nitrophenylhydrazine in ACN) A->B C 3. Prepare Sample Solution (Acyl Chloride in ACN) B->C D 4. Mix Sample & Reagent C->D E 5. Incubate (e.g., 30 min at RT) D->E F 6. Inject into HPLC System E->F G 7. Chromatographic Separation F->G H 8. Integrate Peak Areas G->H I 9. Calculate Purity (% Area) H->I

Materials and Reagents
  • 4-Fluoro-2-methoxybenzoyl chloride sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • 2-Nitrophenylhydrazine (Derivatizing Reagent)

  • Reference standards for potential impurities (e.g., 4-fluoro-2-methoxybenzoic acid), if available.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: C18 columns provide excellent hydrophobic retention for a wide range of organic molecules, making them ideal for separating the derivatized analyte from potential impurities.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier helps to ensure good peak shape by protonating any residual silanols on the column and the analytes themselves.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 395 nm. Rationale: This wavelength is optimal for the 2-nitrophenylhydrazine derivative, providing high sensitivity and selectivity while minimizing background interference.[7]

  • Injection Volume: 5 µL

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040
Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities (like the derivatized carboxylic acid) and the more retained main derivative peak are well-resolved within a reasonable run time.[11]
Sample Preparation and Derivatization Protocol
  • Prepare Derivatizing Reagent: Accurately weigh and dissolve 2-nitrophenylhydrazine in acetonitrile to a final concentration of 1.0 mg/mL.

  • Prepare Sample Solution: Accurately weigh approximately 20 mg of the 4-Fluoro-2-methoxybenzoyl chloride sample into a 20 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This is the stock solution.

  • Derivatization Reaction: In a clean HPLC vial, add 100 µL of the sample stock solution and 400 µL of the derivatizing reagent solution. Cap the vial and vortex gently.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the acyl chloride to its stable hydrazide derivative.

  • Analysis: Inject the resulting solution directly into the HPLC system.

Data Analysis and Performance Comparison

The purity of the sample is determined by calculating the peak area percentage. The area of the main derivative peak is expressed as a percentage of the total area of all integrated peaks.

Purity (%) = (Area of Main Derivative Peak / Total Area of All Peaks) x 100

System Suitability

Before analyzing any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a self-validating step.[10] A solution containing the derivatized analyte and a known, closely eluting impurity should be injected.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the main peak and the closest impurity.
Tailing Factor (T) ≤ 1.5Confirms good peak shape, which is essential for accurate integration.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system.
Comparative Performance Data (Hypothetical)

The table below presents hypothetical data comparing the performance of the recommended derivatization method with a direct injection method, illustrating the stark difference in results.

Analyte/MethodRetention Time (min)Peak AreaCalculated Purity (%)Comments
Method A: Direct Injection
4-Fluoro-2-methoxybenzoic acid4.51,500,00015.0%Inaccurate; peak area is artificially high due to on-column hydrolysis of the acyl chloride.
4-Fluoro-2-methoxybenzoyl chloride12.18,500,00085.0%Inaccurate; analyte is underestimated due to degradation.
Method B: Derivatization
Derivatized Benzoic Acid6.2125,0001.1%Accurate quantification of the starting impurity.
Derivatized Benzoyl Chloride14.811,250,00098.9% Accurate and reliable purity assessment of the stable derivative.

Conclusion

For reactive pharmaceutical intermediates like 4-Fluoro-2-methoxybenzoyl chloride derivatives, direct HPLC analysis is not a viable option for accurate purity assessment due to the inherent reactivity of the acyl chloride group. A pre-column derivatization strategy is essential to form a stable analyte that can be reliably analyzed using standard reversed-phase HPLC. The method detailed in this guide, which employs derivatization with 2-nitrophenylhydrazine, provides a robust, sensitive, and accurate system for purity determination. By adhering to this protocol and ensuring system suitability, researchers, scientists, and drug development professionals can have high confidence in their analytical results, ensuring the quality and integrity of these critical pharmaceutical building blocks.

References

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 269-275. Available at: [Link][7]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link][3]

  • ResearchGate. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link][8]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link][10]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link][11]

  • Element Lab Solutions. (2023). USP 621 Changes. Available at: [Link][12]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]

  • Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Available at: [6]

  • Semantic Scholar. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link][13]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link][4]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link][2]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link][9]

  • ResearchGate. (2022). ICH GUIDELINES FOR IMPURITY PROFILE. Available at: [Link][1]

  • IKEV. ICH Q6A Guideline. Available at: [Link][14]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link][15]

  • Chromatography Forum. (2003). Acid Chlorides by HPLC. Available at: [Link]

Sources

kinetic studies of 4-Fluoro-2-methoxybenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methoxybenzoyl chloride (CAS: 5213-17-2) serves as a critical electrophilic building block in the synthesis of sulfonamide herbicides (e.g., Cyprosulfamide) and pharmaceutical amides. Its reactivity profile is defined by a unique tension between the electronic activation of the para-fluorine/ortho-methoxy groups and the steric deceleration imposed by the ortho-methoxy substituent.

This guide provides a technical comparison of its kinetic behavior against standard alternatives, offering researchers a predictive framework for process optimization. Unlike simple benzoyl chloride, this compound exhibits a "steric-electronic" hybrid behavior that necessitates specific handling protocols to maximize yield and minimize hydrolysis.

Mechanistic Insight: The Ortho-Para Conflict

The kinetic behavior of 4-Fluoro-2-methoxybenzoyl chloride is governed by two competing physical-organic principles:

  • Electronic Effect (Activation):

    • 2-Methoxy (-OMe): Strong resonance donor (

      
      ). Stabilizes the acylium ion intermediate in dissociative (
      
      
      
      -like) pathways.
    • 4-Fluoro (-F): Inductive withdrawer (

      
      ) but resonance donor (
      
      
      
      ). While typically deactivating in electrophilic aromatic substitution, in nucleophilic acyl substitution, the inductive withdrawal renders the carbonyl carbon more electrophilic, potentially accelerating associative (
      
      
      -like) attack.
  • Steric Effect (Deactivation):

    • The ortho-methoxy group creates significant steric bulk around the carbonyl center.[1] This hinders the approach of nucleophiles (associative pathway), often making the compound less reactive than unsubstituted benzoyl chloride in bimolecular reactions, despite the electronic activation.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the Associative (dominant in non-polar solvents/strong nucleophiles) and Dissociative (dominant in polar protic solvents) pathways.

ReactionMechanism Start 4-Fluoro-2-methoxybenzoyl Chloride TetInt Tetrahedral Intermediate Start->TetInt Associative Attack (Sterically Hindered) Acylium Acylium Ion (Stabilized by o-OMe) Start->Acylium Ionization (SN1) (Favored in Polar Solvents) Nu Nucleophile (Nu:-) Nu->TetInt Product_Assoc Product (Amide/Ester) TetInt->Product_Assoc Elimination of Cl- Product_Dissoc Solvolysis Product (Acid/Ester) Acylium->Product_Dissoc Fast Capture

Figure 1: Dual mechanistic pathways. The ortho-methoxy group sterically hinders the upper (associative) path but electronically stabilizes the lower (dissociative) path.

Comparative Performance Analysis

The table below compares the target compound with key alternatives to highlight relative reactivity rates in nucleophilic substitution (e.g., aminolysis).

CompoundReactivity (Relative)Dominant EffectKinetic Profile
Benzoyl Chloride Standard (1.0) BaselineFast, unhindered nucleophilic attack.
4-Methoxybenzoyl Chloride 0.1 - 0.5x Electronic (+R)Slower associative attack due to reduced carbonyl electrophilicity (resonance donation). Fast solvolysis (SN1).
2-Methoxybenzoyl Chloride < 0.1x Steric (Ortho)Significantly slower bimolecular reaction due to steric blocking by the ortho-methoxy group.[1]
4-Fluoro-2-methoxybenzoyl Cl ~0.2x Hybrid Slower than Benzoyl Cl due to steric hindrance, but faster than 2-Methoxy due to inductive activation by Fluorine.

Key Takeaway: For synthesis, 4-Fluoro-2-methoxybenzoyl chloride requires longer reaction times or higher temperatures compared to simple benzoyl chloride. However, it is more stable to hydrolysis in neutral media than benzoyl chloride due to this same steric shielding.

Experimental Protocols

To validate these kinetic properties in your specific solvent system, use the following self-validating protocols.

Protocol A: Solvolysis Kinetics via Conductometry

Objective: Determine the rate of hydrolysis (


) in mixed aqueous solvents.

Materials:

  • Conductivity meter (e.g., Metrohm or equivalent).

  • Solvent: 50:50 Acetone/Water (v/v).

  • Thermostated water bath (

    
    ).
    

Workflow:

  • Baseline: Equilibrate 50 mL of solvent in the conductivity cell at

    
    . Record baseline conductivity (
    
    
    
    ).
  • Initiation: Inject

    
     of neat 4-Fluoro-2-methoxybenzoyl chloride. Start timer (
    
    
    
    ).
  • Data Acquisition: Record conductivity (

    
    ) every 10 seconds for 5 half-lives.
    
  • Calculation: The reaction produces HCl, increasing conductivity linearly with conversion. Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Competitive Aminolysis (Schotten-Baumann Simulation)

Objective: Assess relative acylation efficiency against a standard amine.

Materials:

  • HPLC system (UV detection at 254 nm).

  • Aniline (Nucleophile).

  • Dichloromethane (DCM) and 10% NaOH (Biphasic system).

Workflow:

  • Preparation: Dissolve Aniline (1.0 eq) in DCM. Add 10% NaOH (2.0 eq).

  • Addition: Add 4-Fluoro-2-methoxybenzoyl chloride (1.0 eq) dropwise at

    
    .
    
  • Sampling: Aliquot organic layer at

    
     min. Quench with MeOH.
    
  • Analysis: Monitor disappearance of Aniline and appearance of Amide via HPLC.

  • Validation: If >5% hydrolysis acid is observed, increase stirring rate (mass transfer limitation) or lower temperature.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Protocol A: Conductometry cluster_1 Protocol B: HPLC Monitoring Step1 Equilibrate Solvent (25°C, Acetone/Water) Step2 Inject Substrate (t=0) Step1->Step2 Step3 Measure Conductivity (HCl Release) Step2->Step3 Step4 Plot ln(G_inf - G_t) Calculate k_obs Step3->Step4 StepB1 Biphasic Setup (DCM / NaOH) StepB2 Add Acid Chloride (0°C, Dropwise) StepB1->StepB2 StepB3 Aliquot & Quench (t = 1, 5, 15 min) StepB2->StepB3 StepB4 HPLC Analysis (Amide vs Acid ratio) StepB3->StepB4

Figure 2: Parallel workflows for determining solvolysis rates (left) and synthetic efficiency (right).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Retrieved from

  • RSC Advances. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from

  • Google Patents. (2017). Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides. US9725409B2. Retrieved from

  • ChemicalBook. (2025).[2] 4-Methoxybenzoyl chloride Properties and Reactivity. Retrieved from

  • Sigma-Aldrich. (2025). 4-Fluoro-2-methoxybenzoyl chloride Product Sheet. Retrieved from

Sources

X-ray crystallographic analysis of 4-Fluoro-2-methoxybenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Fluoro-2-methoxybenzoyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of the X-ray crystallographic analysis of 4-Fluoro-2-methoxybenzoyl chloride and its structurally related derivatives. While a definitive crystal structure for 4-Fluoro-2-methoxybenzoyl chloride is not publicly available at the time of this publication, this guide leverages crystallographic data from analogous fluorinated and methoxy-substituted benzoyl compounds to offer predictive insights and a robust analytical framework. We delve into the synthesis, crystallization, and structural elucidation of these valuable synthetic intermediates, providing detailed experimental protocols and comparative data to support researchers in their structural analysis endeavors. Furthermore, we present a comparative overview of alternative analytical techniques, offering a holistic perspective on the characterization of this class of compounds.

Introduction: The Structural Significance of Substituted Benzoyl Chlorides

4-Fluoro-2-methoxybenzoyl chloride and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of substituents on the benzoyl scaffold dictates their reactivity, and ultimately, the biological activity and physical properties of the resulting molecules. X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of these compounds, providing invaluable insights into their solid-state conformation, intermolecular interactions, and crystal packing.

This guide addresses the current gap in the crystallographic literature for 4-Fluoro-2-methoxybenzoyl chloride by presenting a detailed comparative analysis with structurally similar, crystallographically characterized molecules. By understanding the crystallographic trends within this family of compounds, researchers can make informed predictions about the structural features of novel derivatives and design more effective crystallization strategies.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 4-Fluoro-2-methoxybenzoyl Chloride

Substituted benzoyl chlorides are typically synthesized from their corresponding benzoic acids. A common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxybenzoyl Chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2-3 eq) dropwise to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure. The crude 4-fluoro-2-methoxybenzoyl chloride can then be purified by distillation under reduced pressure to yield a colorless to pale yellow liquid.

Logical Workflow for Synthesis

cluster_synthesis Synthesis of 4-Fluoro-2-methoxybenzoyl Chloride start Start: 4-Fluoro-2-methoxybenzoic Acid reagents Add Thionyl Chloride (SOCl₂) & catalytic DMF start->reagents reaction Reflux under Inert Atmosphere reagents->reaction workup Remove excess SOCl₂ (Vacuum) reaction->workup purification Purification by Distillation workup->purification product Product: 4-Fluoro-2-methoxybenzoyl Chloride purification->product

Caption: Synthetic workflow for 4-Fluoro-2-methoxybenzoyl chloride.

Growing Single Crystals for X-ray Diffraction

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane or toluene).

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or diethyl ether).

    • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[3]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[4]

Comparative Crystallographic Analysis

In the absence of a reported crystal structure for 4-Fluoro-2-methoxybenzoyl chloride, we can infer potential structural features by examining related compounds.

Key Structural Features of Substituted Benzoyl Chlorides

The crystal packing of benzoyl chloride derivatives is influenced by a delicate balance of intermolecular interactions, including:

  • π-π Stacking: Interactions between the aromatic rings.

  • Halogen Bonding: Interactions involving the fluorine and chlorine atoms.

  • C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds that contribute to the overall stability of the crystal lattice.

Comparative Data of Related Structures
Compound Crystal System Space Group Key Intermolecular Interactions Reference
Benzoyl Chloride MonoclinicP 1 21/n 1C-H···O, C-H···Cl[5]
4-Fluorobenzoyl chloride Data available in CCDC--[6]
2-Fluoro-N-(4-methoxyphenyl)benzamide OrthorhombicP bcaN-H···O, C-H···O, C-H···F[7]
N-(2,4-difluorophenyl)-2-fluorobenzamide MonoclinicPnN-H···O, C-H···F/O[8]

Note: Detailed crystallographic parameters (unit cell dimensions, bond lengths, angles, etc.) can be retrieved from the Cambridge Structural Database (CSD) using the provided references.[9]

The presence of a fluorine atom, as in 4-fluorobenzoyl chloride, can significantly alter the electrostatic potential of the aromatic ring, influencing π-π stacking and promoting halogen bonding. The methoxy group in the 2-position of the target compound is expected to introduce steric hindrance, potentially leading to a non-planar conformation of the benzoyl chloride moiety.

Logical Relationship of Structural Influences

substituents Substituents (4-Fluoro, 2-Methoxy) electronic_effects Electronic Effects (Inductive, Resonance) substituents->electronic_effects steric_effects Steric Hindrance substituents->steric_effects intermolecular_interactions Intermolecular Interactions (π-π stacking, Halogen Bonding, H-Bonds) electronic_effects->intermolecular_interactions steric_effects->intermolecular_interactions crystal_packing Crystal Packing intermolecular_interactions->crystal_packing

Caption: Influence of substituents on crystal packing.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are indispensable for routine characterization and purity assessment.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nucleiProvides detailed structural information in solutionDoes not provide solid-state conformational information
Infrared (IR) Spectroscopy Presence of functional groupsQuick and non-destructiveProvides limited structural information
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity and specificityDoes not provide stereochemical information
High-Performance Liquid Chromatography (HPLC) Purity and quantificationHigh-throughput and quantitativeDoes not provide structural information
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compoundsExcellent for purity analysis and impurity identificationRequires volatile and thermally stable compounds

The combination of these techniques provides a comprehensive characterization of 4-Fluoro-2-methoxybenzoyl chloride and its derivatives.

Conclusion and Future Outlook

This guide has provided a comparative framework for the X-ray crystallographic analysis of 4-Fluoro-2-methoxybenzoyl chloride, even in the absence of its specific crystal structure. By leveraging data from analogous compounds, we have highlighted the key structural features and intermolecular interactions that are likely to govern its crystal packing. The detailed protocols for synthesis and crystallization serve as a practical resource for researchers aiming to elucidate the structure of this and other novel benzoyl chloride derivatives.

The determination of the single-crystal X-ray structure of 4-Fluoro-2-methoxybenzoyl chloride remains a valuable goal for the scientific community. Such a structure would provide a crucial benchmark for computational studies and further our understanding of substituent effects on the solid-state properties of this important class of molecules.

References

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o573. [Link]

  • PubChem. (n.d.). 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Molecular structure of benzoyl chloride, (b) displacement ellipsoid... Retrieved from [Link]

  • Molbank. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-fluoro-. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • UMass Dartmouth. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2021). Crystallisation. Retrieved from [Link]

  • OSTI. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

Sources

Spectroscopic & Reactivity Profiling: Ortho- vs. Para-Fluoro-Methoxy Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Para Divergence

In drug discovery, the benzoyl chloride scaffold is a ubiquitous electrophile used to introduce the benzoyl moiety into pharmacophores. However, the precise positioning of substituents—specifically the high-electronegativity Fluorine (F) and the electron-donating Methoxy (OMe) group—dramatically alters the compound's spectroscopic signature and reactivity profile.

This guide provides an objective technical comparison between Ortho-Fluoro (e.g., 2-fluoro-4-methoxybenzoyl chloride) and Para-Fluoro (e.g., 4-fluoro-3-methoxybenzoyl chloride) isomers. We analyze how the ortho-effect influences carbonyl electrophilicity and provide self-validating spectroscopic protocols for distinguishing these isomers.

Theoretical Framework: Electronic & Steric Drivers[1][2][3][4][5]

To interpret the spectroscopic data correctly, one must understand the competing forces at play:

  • Inductive Effect (-I): Fluorine is strongly electron-withdrawing. In the ortho position, this effect is maximized on the carbonyl carbon, increasing its electrophilicity ($ \delta+ $).

  • Resonance Effect (+R): Both F and OMe can donate electron density. However, the ortho-F substituent often forces the carbonyl group out of coplanarity with the benzene ring due to steric repulsion, diminishing resonance delocalization.

  • The "Ortho Effect": In 2-fluoro isomers, the lone pairs of the carbonyl oxygen and the ortho-fluorine repel, often locking the conformation and shifting vibrational frequencies.

Visualization: Electronic Effects Pathway[2]

ElectronicEffects cluster_0 Ortho-Fluoro (2-F) cluster_1 Para-Fluoro (4-F) OF_Steric Steric Repulsion (F vs C=O) OF_Twist Ring Twist (Non-planar) OF_Steric->OF_Twist OF_Result High IR Freq High Reactivity (Field) OF_Twist->OF_Result Decouples Resonance OF_Inductive Strong -I Effect (Proximity) OF_Inductive->OF_Result Increases Bond Order PF_Resonance Resonance Donation (+R Dominates) PF_Result Lower IR Freq Modulated Reactivity PF_Resonance->PF_Result Single Bond Character PF_Planar Planar Conformation PF_Planar->PF_Resonance PF_Inductive Weak -I Effect (Distance) PF_Inductive->PF_Result

Figure 1: Mechanistic flow illustrating how positional isomerism alters electronic inputs, resulting in divergent spectroscopic and reactive properties.

Spectroscopic Comparison

A. Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency (


) is the most reliable barometer for the electronic environment of the acyl chloride.
  • Ortho-Fluoro (2-F): The proximity of the electronegative fluorine exerts a strong field effect (through-space) and inductive withdrawal. Additionally, steric inhibition of resonance prevents the phenyl ring from donating electron density into the carbonyl.

    • Result:Higher Wavenumber Shift.

  • Para-Fluoro (4-F): The fluorine is distant. Its resonance donation (+R) competes with its inductive withdrawal. If a methoxy group is also present (strong +R), the carbonyl bond order is reduced.

    • Result:Lower Wavenumber Shift.

Table 1: Comparative IR Signatures (C=O Stretch)

FeatureOrtho-Fluoro (e.g., 2-F, 4-OMe)Para-Fluoro (e.g., 4-F, 3-OMe)Comparison Notes

Frequency
1785 – 1795 cm⁻¹ 1770 – 1780 cm⁻¹ Ortho-F shifts +10-15 cm⁻¹ due to field effects.
Band Shape Often split (Fermi resonance or rotamers)Typically sharp, single bandOrtho-rotamers (syn/anti) may resolve.
C-F Stretch 1200 – 1250 cm⁻¹1150 – 1200 cm⁻¹C-F bond is stronger in ortho position.
B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof. The


F signal is particularly sensitive to the "Ortho Effect."
1.

F NMR
  • Ortho-F: Significant deshielding due to the anisotropy of the adjacent carbonyl group.

  • Coupling: Look for

    
     coupling to meta-protons.
    
2.

H NMR
  • Ortho-Protons (relative to COCl): In the Para-F isomer (where H is ortho to COCl), these protons are heavily deshielded (

    
     7.8 ppm) by the carbonyl cone.
    
  • Coupling Constants:

    • 
       (ortho): ~8–10 Hz
      
    • 
       (meta): ~5–7 Hz
      

Table 2: Predicted NMR Shifts (in CDCl₃)

NucleusParameterOrtho-Fluoro IsomerPara-Fluoro Isomer

F
Chemical Shift-105 to -115 ppm -100 to -110 ppm
SensitivityHigh (broadens with rotation)Moderate (sharp signals)

H
Ortho-H to COClN/A (F is ortho)

7.8 – 8.0 ppm
(dd)
Methoxy (-OMe)

3.85 ppm

3.92 ppm

C
Carbonyl (C=O)162 – 164 ppm 166 – 168 ppm

Expert Insight: In


C NMR, the ortho-F isomer often shows a shielded carbonyl carbon (upfield shift) compared to the para-isomer. This is counter-intuitive (given the -I effect) but is a known "Reverse Ortho Effect" attributed to 

-polarization and steric twisting [1].

Experimental Protocols

Workflow: Synthesis & Characterization

This protocol ensures high purity, critical for accurate spectroscopic assessment.

SynthesisWorkflow Start Start: Fluoro-Methoxy Benzoic Acid Reagent Add SOCl2 (5 eq.) + cat. DMF Start->Reagent Reflux Reflux (2-3 hrs) Monitor by TLC/GC Reagent->Reflux Evap Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Reflux->Evap Product Crude Benzoyl Chloride Evap->Product Analysis Analysis: 1. IR (Neat Film) 2. NMR (CDCl3, dry) Product->Analysis

Figure 2: Standardized workflow for converting benzoic acids to acid chlorides for analysis.

Step-by-Step Protocol
  • Preparation: In a flame-dried flask under

    
    , suspend 1.0 eq of the specific fluoro-methoxybenzoic acid in anhydrous toluene.
    
  • Activation: Add 2-3 drops of DMF (catalyst).

  • Chlorination: Add 5.0 eq of Thionyl Chloride (

    
    ) dropwise. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Heat to reflux (80°C) for 3 hours. Reaction completion is indicated by the cessation of gas evolution and clarification of the solution.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual

    
    .
    
  • Sampling:

    • IR: Place 1 drop of the neat oil between NaCl plates. Scan immediately (moisture sensitive).

    • NMR: Dissolve 10 mg in 0.6 mL anhydrous

      
      .
      

Performance & Reactivity Implications[1][2][6]

For drug development, the choice between ortho and para isomers affects the acylation step.

  • Ortho-Fluoro (2-F):

    • Reactivity: Generally lower towards bulky nucleophiles due to steric hindrance, despite the higher electrophilicity of the carbonyl carbon.

    • Stability: More susceptible to rapid hydrolysis if not sterically protected, due to the high inductive activation.

    • Use Case: Ideal for introducing a metabolically stable "blocker" (F) near the linkage site.

  • Para-Fluoro (4-F):

    • Reactivity: Follows standard Hammett predictions. Reactivity is moderate and predictable.

    • Use Case: Used when electronic modulation of the distal ring system is required without steric interference at the reaction center.

References

  • BenchChem Technical Support. (2025).[1][2] Reactivity comparison of o-chlorobenzotrichloride vs p-isomers. BenchChem.[1][2] Link

  • National Institutes of Health (NIH). (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.[3] PubMed Central. Link

  • Royal Society of Chemistry. (2022).[4] New 19F NMR methodology reveals structures of molecules in complex mixtures. RSC Advances. Link

  • Sigma-Aldrich. (2025). 2-Fluoro-4-methoxybenzoyl chloride Product Specification. Merck KGaA. Link

  • ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Fluoro-2-methoxybenzoyl Chloride

[1][2][3][4]

Executive Summary & Chemical Context

4-Fluoro-2-methoxybenzoyl chloride is a highly reactive acyl chloride intermediate frequently employed in the synthesis of pharmacophores and agrochemicals. Its utility in Friedel-Crafts acylations and nucleophilic substitutions is offset by its high reactivity toward nucleophiles, particularly water.[1]

Improper disposal poses two critical risks: violent exothermic hydrolysis releasing hydrogen chloride (HCl) gas, and regulatory non-compliance regarding corrosive (D002) and reactive (D003) waste streams. This guide provides a scientifically grounded, step-by-step protocol for the safe quenching and disposal of this compound, moving beyond generic advice to field-proven laboratory standards.

Hazard Profile & Physical Properties

Before initiating any disposal procedure, the operator must understand the specific reactivity profile of the substrate.[1]

ParameterData / CharacteristicOperational Implication
Functional Group Acyl Chloride (-COCl)High susceptibility to hydrolysis; generates HCl upon contact with moisture.[2][3]
Reactivity Water-Reactive, LachrymatorDO NOT pour directly into drains or aqueous waste containers without quenching.[1]
Corrosivity Skin Corr.[2][4][5] 1BCauses severe skin burns and eye damage.[5]
By-products HCl (gas/aq), 4-Fluoro-2-methoxybenzoic acidQuenching requires base neutralization to manage pH.[1]
Flash Point >110°C (Estimated)Combustible; keep away from open flames during quenching.

Pre-Disposal Planning: The "Kill" Decision

Disposal procedures differ based on the state of the material. Use the decision logic below to determine the correct workflow.

DisposalLogicStartMaterial State AssessmentIsSpillIs it an uncontrolled spill?Start->IsSpillIsPureIs it pure/bulk reagent?IsSpill->IsPureNoSpillProcGO TO: Emergency Spill Protocol(Dry Absorbent Only)IsSpill->SpillProcYesIsReactionIs it a reaction mixture?IsPure->IsReactionNoQuenchProcGO TO: Controlled Hydrolysis('The Kill Step')IsPure->QuenchProcYesIsReaction->QuenchProcYes

Figure 1: Operational logic flow for determining the appropriate disposal pathway. Note the distinct separation between spill response (dry) and controlled disposal (wet).

The "Kill" Step: Controlled Hydrolysis Protocol

Objective: To chemically convert the reactive acid chloride into its stable, non-volatile carboxylic acid derivative and neutralize the generated HCl before the material enters the waste stream.

Reagents & Equipment
  • Quenching Agent: 2.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃). Note: NaHCO₃ will generate CO₂ gas (foaming); ensure ample headspace.

  • Solvent (Optional): Dichloromethane (DCM) or Toluene (to dilute the acid chloride if it is a neat solid/oil).

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat, face shield.[1]

  • Containment: Fume hood with active ventilation (sash lowered).

Step-by-Step Methodology

1. Preparation of the Quench Bath Prepare a reaction vessel (Erlenmeyer flask or beaker) containing the alkaline solution (NaOH or NaHCO₃) and crushed ice. The volume of the base should be calculated to be in 3-fold molar excess relative to the acid chloride to ensure complete neutralization of both the HCl and the resulting benzoic acid [1].

2. Dilution (If handling neat material) If disposing of pure 4-Fluoro-2-methoxybenzoyl chloride, dissolve it first in a non-reactive inert solvent like Toluene or DCM.[1] This acts as a heat sink, moderating the exotherm of the hydrolysis.[1]

3. Controlled Addition

  • CRITICAL RULE: Always add the Acid Chloride to the Water/Base . Never add water to the Acid Chloride.[6]

  • Using a dropping funnel or pipette, slowly add the acid chloride solution to the stirred ice-cold alkaline bath.[1]

  • Observation: You will observe heat generation and, if using bicarbonate, vigorous bubbling (CO₂ evolution).[1]

4. Verification & Neutralization

  • Allow the mixture to stir for 30–60 minutes to ensure complete hydrolysis.

  • Check pH using litmus paper or a probe. The target pH is 6–9 .

  • If acidic (pH < 6), add more base solution incrementally.[1]

5. Phase Separation (Optional) If an organic solvent was used, separate the organic layer (containing the inert solvent) from the aqueous layer (containing the benzoate salt and NaCl).

  • Organic Layer: Dispose of as Halogenated Organic Waste .

  • Aqueous Layer: Dispose of as Aqueous Waste (check local regulations regarding fluorinated compounds; often requires collection rather than drain disposal).

QuenchWorkflowStep11. Prepare Ice/Base Bath(3x Molar Excess)Step33. SLOW Addition(Reagent -> Base)Step1->Step3Step22. Dilute Acid Chloride(in Toluene/DCM)Step2->Step3Step44. Stir & Monitor pH(Target pH 6-9)Step3->Step4Step55. Segregate Waste(Aq vs. Org)Step4->Step5

Figure 2: The "Kill" Step workflow. Note the critical direction of addition in Step 3 to prevent thermal runaway.

Emergency Spill Procedures

If an uncontrolled release occurs outside the fume hood:

  • Evacuate & Isolate: Clear the immediate area. The material is a lachrymator (tear gas effect).

  • Do NOT use Water: Applying water to a concentrated spill will generate a cloud of HCl gas.

  • Dry Absorption: Cover the spill with a dry absorbent material such as vermiculite, dry sand, or a commercial acid-neutralizing spill pad [2].[1]

  • Collection: Sweep the absorbed material into a chemically resistant container (polyethylene).

  • Post-Collection Decontamination: Once the bulk material is removed, the surface can be wiped down with a dilute bicarbonate solution to neutralize traces.

Regulatory Waste Classification

Proper labeling ensures compliance with EPA (RCRA) and local regulations.

Waste StreamEPA CodeDescription
Unquenched Pure Substance D002, D003 Corrosive (pH < 2 upon water contact) and Reactive (water reactive).[1]
Quenched Aqueous Phase Non-Hazardous Only if pH is 6-9 and local regulations permit fluorinated salts in drain. Otherwise, collect as "Non-RCRA Aqueous Waste".[1]
Quenched Organic Phase F002 / D001 Spent halogenated solvents (if DCM used) or Ignitable (if Toluene used).

Note: Always consult your institution's EHS (Environmental Health & Safety) officer. Local POTW (Publicly Owned Treatment Works) permits often strictly prohibit fluorinated organics in wastewater.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. [Link]

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.